1-(2-Methoxyethoxy)-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSIAIRQIAPAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338235 | |
| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22483-40-5 | |
| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Methoxyethoxy)-4-nitrobenzene
Introduction
In the landscape of synthetic chemistry, 1-(2-Methoxyethoxy)-4-nitrobenzene stands as a significant intermediate, primarily utilized in the synthesis of dyes and various pharmaceutical agents.[1] Its molecular architecture, comprising a nitro-substituted aromatic ring linked to an ethylene glycol monomethyl ether unit, imparts specific chemical properties that are leveraged in further synthetic transformations.[1] A definitive and unambiguous characterization of such a molecule is paramount to ensuring the quality, purity, and desired reactivity in downstream applications. This guide provides an in-depth analysis of the spectroscopic signature of this compound (C₉H₁₁NO₄), leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output, thereby offering a holistic understanding for researchers and drug development professionals.
Molecular Structure and Isomeric Considerations
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The compound has a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[1][2] The para-substitution on the benzene ring is a key feature that dictates the symmetry and, consequently, the appearance of its NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of a para-disubstituted benzene ring often presents as a deceptively simple pattern that is technically a second-order AA'BB' system.[3] The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating nature of the ether group (-OR) create distinct chemical environments for the aromatic protons.
-
Aromatic Region: Protons ortho to the strongly deshielding nitro group (H-3', H-5') are expected to resonate at a significantly lower field (higher ppm) compared to the protons ortho to the ether linkage (H-2', H-6'). This results in two distinct signals, each integrating to 2H, that appear as doublets due to ortho coupling (³J ≈ 8-9 Hz).
-
Aliphatic Region: The methoxyethoxy chain provides three unique proton environments: the terminal methoxy group (-OCH₃), the methylene group adjacent to the aromatic ring (-Ar-O-CH₂-), and the methylene group adjacent to the methoxy group (-O-CH₂-CH₃). These are expected to appear as a singlet and two triplets, respectively.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.20 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the powerful electron-withdrawing NO₂ group are strongly deshielded. |
| ~ 7.00 | Doublet (d) | 2H | H-2', H-6' | Protons ortho to the electron-donating ether group are shielded relative to those near the NO₂ group. |
| ~ 4.20 | Triplet (t) | 2H | Ar-O-CH₂ - | Adjacent to the deshielding aromatic ether oxygen. Split by the neighboring CH₂ group. |
| ~ 3.80 | Triplet (t) | 2H | -O-CH₂ -CH₃ | Adjacent to the other ether oxygen. Split by the neighboring CH₂ group. |
| ~ 3.45 | Singlet (s) | 3H | -OCH₃ | Terminal methyl group with no adjacent protons, resulting in a singlet. |
¹³C NMR Spectroscopy Analysis
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show 7 distinct signals instead of the full 9 carbons. The two pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 164.0 | C-1' | Aromatic carbon attached to the ether oxygen; significantly downfield. |
| ~ 141.5 | C-4' | Aromatic carbon attached to the nitro group. |
| ~ 126.0 | C-3', C-5' | Aromatic carbons ortho to the nitro group. |
| ~ 115.0 | C-2', C-6' | Aromatic carbons ortho to the ether group; shielded by the oxygen. |
| ~ 70.5 | Ar-O-C H₂- | Aliphatic carbon deshielded by the adjacent ether oxygen. |
| ~ 69.0 | -O-C H₂-CH₃ | Aliphatic carbon deshielded by the adjacent ether oxygen. |
| ~ 59.0 | -OC H₃ | Terminal methoxy carbon. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the solid this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its versatility with moderately polar compounds.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument automatically locks onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128 to 1024). A longer relaxation delay may be necessary for quaternary carbons.
-
Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak or internal standard like TMS).
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants for all peaks. Assign the chemical shifts for all signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The IR spectrum of this compound is dominated by features from the nitro group, the ether linkages, and the aromatic ring.
-
Nitro Group (NO₂): This group produces two very strong and characteristic absorption bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
-
Ether Linkages (C-O-C): The spectrum will show strong C-O stretching vibrations. The aryl-alkyl ether (Ar-O-C) stretch and the alkyl-alkyl ether (C-O-C) stretch will likely appear in the fingerprint region.
-
Aromatic Ring: Look for C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
-
Aliphatic Groups: The C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch | -CH₂, -CH₃ |
| ~ 1595, 1490 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |
| ~ 1520 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |
| ~ 1345 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |
| ~ 1250 | Strong | Aryl-Alkyl C-O Stretch | Ar-O-CH₂ |
| ~ 1120 | Strong | Alkyl-Alkyl C-O Stretch | CH₂-O-CH₃ |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for the evanescent wave to penetrate the sample.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically performs the background subtraction and presents the final spectrum in terms of transmittance or absorbance versus wavenumber.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern upon ionization. For this compound, the calculated exact mass is 197.0688 Da.[2]
Fragmentation Analysis
Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which is a radical cation. This high-energy species readily undergoes fragmentation.
-
Molecular Ion (M⁺˙): A peak at m/z = 197 corresponding to the intact molecular ion is expected.
-
Key Fragmentations: The ether side chain is a likely site for initial cleavage. Alpha-cleavage (cleavage of the bond adjacent to the ether oxygen) is a common pathway for ethers.
Caption: Proposed EI fragmentation pathway for this compound.
Table 4: Major Mass Spectrometry Fragments
| m/z | Proposed Ion Structure | Fragment Identity |
|---|---|---|
| 197 | [C₉H₁₁NO₄]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [C₆H₄NO₃]˙ | Nitrophenoxide radical |
| 59 | [CH₃OCH₂CH₂]⁺ | Methoxyethyl cation |
| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |
The fragmentation pattern observed in the GC-MS data available on PubChem shows prominent peaks at m/z 59 and 45, which strongly supports the proposed cleavage within the methoxyethoxy side chain.[2]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) inlet, or a solid probe is used for direct insertion. In the GC, the compound is volatilized and separated from impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of 70 eV electrons. This process ejects an electron from the molecule, creating the energetic molecular ion (M⁺˙).
-
Fragmentation: The molecular ion, possessing excess energy, fragments into smaller, stable charged ions and neutral radicals or molecules within the ion source.
-
Mass Analysis: The positively charged fragments are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.
-
Spectrum Generation: The instrument's software plots the relative abundance of ions at each m/z value, creating the mass spectrum.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unequivocal structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, confirming the para-substitution pattern and the structure of the ether side chain. IR spectroscopy validates the presence of the key nitro, ether, and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the molecule's known structure. This comprehensive spectroscopic dossier serves as a reliable reference for the identification and quality control of this important chemical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene. Available: [Link]
-
Zhang, L., Wang, Y.-G., & Liu, J.-T. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 547809, this compound. Available: [Link]
-
Chemistry Stack Exchange (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Available: [Link]
-
LibreTexts Chemistry (2023). Fragmentation Patterns in Mass Spectra. Available: [Link]
-
eGyanKosh (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available: [Link]
-
Singh, R., Kumar, A., & Singh, O. (2014). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. ResearchGate. Available: [Link]
Sources
Technical Deep Dive: Crystal Structure & Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
Topic: Crystal Structure of 1-(2-Methoxyethoxy)-4-nitrobenzene Document Type: Technical Whitepaper / Methodological Guide Audience: Structural Chemists, Pharmaceutical Researchers, and Process Engineers
Executive Summary
This guide provides a comprehensive structural and synthetic analysis of This compound (
The core of this analysis focuses on the compound's solid-state behavior, specifically its crystallization in the orthorhombic system and the stabilization of its lattice via
Chemical Context & Synthesis Strategy
Mechanistic Principles
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Validated Experimental Protocol
Note: This protocol is optimized for yield and purity suitable for single-crystal growth.
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
2-Methoxyethanol (1.2 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
Step-by-Step Methodology:
-
Alkoxide Formation: In a dry flask, dissolve 2-methoxyethanol (1.2 eq) in DMSO. Add KOH (1.5 eq) and stir at room temperature for 15 minutes to generate the potassium alkoxide in situ.
-
Addition: Slowly add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMSO to the alkoxide mixture.
-
Reaction: Heat the mixture to 333 K (60 °C) and stir for 20 hours. The elevated temperature overcomes the activation energy barrier of the
mechanism. -
Quenching: Cool the reaction to room temperature and pour into 5% HCl solution. This neutralizes excess base and precipitates the product.
-
Crystallization: Recrystallize the crude solid from an ethanol/water mixture or by slow evaporation of an acetone solution to yield diffraction-quality crystals.
Synthesis Workflow Visualization
Figure 1: Reaction pathway for the synthesis of this compound via Nucleophilic Aromatic Substitution.
Crystallographic Analysis
Crystal Data & Data Collection
The definitive structure was solved using single-crystal X-ray diffraction. The compound crystallizes in the Orthorhombic crystal system.[1][2] A key feature of this structure is the non-centrosymmetric space group, likely
Table 1: Crystallographic Parameters
| Parameter | Value | Significance |
| Formula | Molecular Weight: 197.19 | |
| Crystal System | Orthorhombic | Orthogonal axes ( |
| Space Group | Chiral space group; common for organic ethers.[3] | |
| Unit Cell ( | 11.280(3) Å | Short axis |
| Unit Cell ( | 20.430(5) Å | Long axis (stacking direction) |
| Unit Cell ( | 4.1079(10) Å | Very short axis (likely |
| Volume | 946.7(4) ų | |
| Z | 4 | 4 molecules per unit cell |
| Temperature | 100(2) K | Cryogenic cooling minimizes thermal motion ( |
| Radiation | Mo | Suitable for small organic molecules |
Molecular Conformation
The molecular geometry reveals two critical structural insights:
-
Nitro-Aromatic Coplanarity: The nitro group (
) is essentially coplanar with the benzene ring. This maximizes resonance delocalization, pulling electron density from the ether oxygen through the ring to the nitro group. -
The Gauche Effect: The ethylene glycol chain (
) adopts a synclinal (gauche) conformation rather than anti-periplanar. This is a classic manifestation of the gauche effect, where hyperconjugation stabilizes the twisted structure.
Supramolecular Interactions
The crystal lattice is not held together by strong hydrogen bond donors (like -OH or -NH), as none are present. Instead, the structure relies on:
-
Weak
Hydrogen Bonds: The oxygen atoms of the nitro group and the ether linkage act as acceptors for aromatic and methylene protons. -
Stacking: The short
-axis (approx 4.1 Å) suggests molecules stack directly on top of one another, stabilized by the interaction between the electron-deficient nitrobenzene rings.
Crystallographic Workflow
Figure 2: Workflow for the determination of the crystal structure from data collection to final refinement.
Discussion & Applications
The structural data of this compound validates its utility in two primary fields:
-
Pharmaceutical Intermediates: The planar nitrobenzene core provides a scaffold for reduction to anilines (
), which are precursors for sulfonamide antibiotics. The specific conformation of the methoxyethoxy tail affects the solubility and bioavailability of subsequent derivatives. -
Non-Linear Optics (NLO): The crystallization in a non-centrosymmetric space group (
) is significant. While the molecule is achiral, the chiral lattice lacks a center of inversion. Materials in such space groups are candidates for Second Harmonic Generation (SHG), provided the molecular hyperpolarizability is sufficient. The "push-pull" nature of the molecule (ether donor nitro acceptor) enhances this potential.
References
-
Primary Crystallographic Source: Liu, Y., Xu, W.-N., Zhang, X.-L., Ma, J.-P., & Guo, D.-S. (2007).[4] This compound .[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.[1][4] [Link]
-
Synthetic Methodology Context: Higson, S. (1992).[1] Nitroaromatic compounds: Environmental and toxicological applications. In Industrial Applications of Nitroaromatics. [Link][5]
-
General Crystallography Software: Sheldrick, G. M. (2008).[2] A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Iodo-4-methoxy-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Solubility Profiling & Thermodynamic Characterization of 1-(2-Methoxyethoxy)-4-nitrobenzene
Executive Summary & Compound Identity
1-(2-Methoxyethoxy)-4-nitrobenzene (
Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing purification via recrystallization and designing efficient reaction solvents. This guide provides a rigorous framework for determining its solubility profile, grounded in its crystallographic properties and thermodynamic behavior.
Physicochemical Identity
| Parameter | Specification | Source/Notes |
| CAS Number | 22483-40-5 | Registry |
| IUPAC Name | This compound | |
| Molecular Weight | 197.19 g/mol | |
| Physical State | Yellow Crystalline Solid | Liu et al. (2007) |
| Crystal System | Orthorhombic ( | Liu et al. (2007) |
| Key Functional Groups | Nitro ( | Polar/H-bond Acceptor |
| Recrystallization Solvent | Ethanol (Anhydrous) | Validated Isolation Route |
Theoretical Solubility Framework
The solubility of this compound is governed by the interplay between its rigid, polar nitrobenzene core and the flexible, amphiphilic methoxyethoxy tail.
-
Polarity: The nitro group induces a strong dipole, making the compound soluble in polar aprotic solvents (DMSO, DMF).
-
Hydrogen Bonding: The ether oxygens act as hydrogen bond acceptors. This facilitates solubility in protic solvents (Alcohols) but limits solubility in non-polar hydrocarbons (Hexane).
-
Temperature Dependence: As a crystalline solid with a defined lattice energy, dissolution is an endothermic process (
). Solubility is expected to increase significantly with temperature, following the van't Hoff relation.
Predicted Solvent Compatibility Matrix
Based on structural analysis and isolation protocols.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions; used in synthesis. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (T-dependent) | H-bonding with ether chain; ideal for recrystallization. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Van der Waals & weak polar interactions. |
| Non-Polar | Hexane, Heptane | Poor | Lack of specific interaction forces. |
Experimental Protocol: Dynamic Laser Monitoring Method
To generate precise solubility data (mole fraction,
Workflow Diagram
Figure 1: The Dynamic Laser Monitoring workflow ensures detection of the precise moment of total dissolution (solid phase disappearance).
Step-by-Step Methodology
-
Preparation: Calibrate an electronic balance (precision
g). Degas all solvents via ultrasonication to prevent bubble interference with the laser. -
Loading: Place a known mass of this compound (
) and solvent ( ) into a jacketed glass vessel. -
Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a light intensity detector on opposite sides of the vessel. Initiate magnetic stirring.
-
Temperature Ramp: Circulate water through the jacket from a thermostatic bath. Increase temperature slowly (< 2 K/h near equilibrium) while monitoring laser transmittance.
-
Detection:
-
Initial State: Suspension scatters light (Low Transmittance).
-
Dissolution: Solid disappears, solution becomes clear (Transmittance spikes to Maximum).
-
Record the temperature (
) at this transition point.
-
-
Replication: Repeat the experiment 3 times for each solute/solvent ratio to ensure reproducibility.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Model 1: Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal organic solutions.
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via non-linear regression.
Model 2: van't Hoff Equation
Used to determine thermodynamic functions.
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T). -
Entropy (
): Positive values indicate increased disorder upon dissolution (driving force).
Analysis Logic
Figure 2: Computational workflow for extracting thermodynamic parameters from raw solubility data.
Implications for Process Development
Recrystallization Strategy
The crystallographic study by Liu et al. (2007) successfully isolated the compound using Ethanol via slow evaporation.
-
Recommendation: Use a cooling crystallization profile. Dissolve the crude intermediate in boiling Ethanol (or Isopropanol) and cool to 5°C. The steep solubility curve of nitro-ethers in alcohols ensures high recovery yield.
Synthesis Solvent Selection
The synthesis involves a nucleophilic substitution (
-
Recommendation: Use DMSO or DMF . The high solubility of the product in these solvents prevents premature precipitation on the reactor walls, ensuring complete conversion.
References
-
Liu, Y., Xu, W.-N., Zhang, X.-L., Ma, J.-P., & Guo, D.-S. (2007).[2] this compound.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.[1][2] [Link] (Primary source for crystal structure, physical state, and isolation solvent).[2]
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link] (Authoritative source for the Modified Apelblat Equation).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics and "like dissolves like" principles).
Sources
Technical Guide: Applications of 1-(2-Methoxyethoxy)-4-nitrobenzene in Organic Synthesis
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene is a specialized aromatic ether primarily utilized as a pharmacophore linker precursor in medicinal chemistry. Its structural significance lies in the 2-methoxyethoxy side chain—a glycol ether motif that mimics polyethylene glycol (PEG). When incorporated into drug scaffolds, this moiety significantly modulates lipophilicity (
The molecule serves as the immediate synthetic precursor to 4-(2-methoxyethoxy)aniline , a vital building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., Erlotinib analogs) and functional liquid crystalline materials.
This guide details the validated synthetic routes, mechanistic underpinnings, and downstream applications of this compound, prioritizing high-yield, scalable protocols.
Structural Analysis & Physicochemical Properties[1][2][3]
The utility of this compound is dictated by its dual-functionality: the reducible nitro group and the amphiphilic tail.
| Property | Specification | Relevance in Synthesis |
| Molecular Formula | Core scaffold for aniline generation.[1] | |
| Molecular Weight | 197.19 g/mol | Low MW allows for efficient atom economy in coupling. |
| Functional Groups | Nitro ( | Nitro allows reduction to amine; Ether provides solubility. |
| Solubility Profile | Soluble in DMSO, DMF, DCM; Low in Water | Requires polar aprotic solvents for nucleophilic substitution. |
| Crystal Structure | Orthorhombic (stabilized by | Stable solid, easy to handle compared to liquid glycol ethers. |
Synthetic Routes to the Core
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (
The Protocol (Recommended)
The reaction involves the displacement of a leaving group (halide) on a nitrobenzene ring by the alkoxide of 2-methoxyethanol.
Reaction Scheme:
Mechanistic Insight
The strong electron-withdrawing nature of the nitro group at the para position activates the benzene ring, lowering the energy barrier for the formation of the Meisenheimer Complex intermediate.[2]
Experimental Protocol: Scalable Synthesis
Objective: Synthesis of this compound (10 g scale).
Materials:
-
1-Chloro-4-nitrobenzene (15.7 g, 100 mmol)
-
2-Methoxyethanol (9.5 mL, 120 mmol)
-
Potassium Hydroxide (KOH) pellets (6.7 g, 120 mmol)
-
DMSO (Dimethyl sulfoxide) - 100 mL
-
Hydrochloric acid (5% solution)[3]
Step-by-Step Methodology:
-
Preparation of Alkoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve KOH (6.7 g) in 2-methoxyethanol (9.5 mL) and DMSO (50 mL). Stir at room temperature for 30 minutes until fully dissolved.
-
Expert Note: Pre-forming the alkoxide ensures faster kinetics upon addition of the substrate.
-
-
Addition: Dissolve 1-chloro-4-nitrobenzene (15.7 g) in the remaining DMSO (50 mL). Add this solution dropwise to the alkoxide mixture over 20 minutes.
-
Safety: The reaction is exothermic. Monitor internal temperature to maintain
during addition.
-
-
Reaction: Heat the mixture to 60°C (333 K) and stir for 20 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (
) should disappear.
-
-
Quenching: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-cold 5% HCl solution.
-
Why: Acidification neutralizes excess alkoxide and prevents emulsion formation.
-
-
Isolation: A pale yellow precipitate will form. Filter the solid using a Buchner funnel. Wash with cold water (
mL) to remove residual DMSO. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Expected Yield: 85-92%
-
Appearance: Pale yellow crystals.
-
The Gateway Transformation: Nitro Reduction
To utilize this molecule in drug synthesis, the nitro group must be reduced to the aniline: 4-(2-methoxyethoxy)aniline .
Preferred Method: Catalytic Hydrogenation
-
Reagents:
(1 atm), 10% Pd/C catalyst, Methanol. -
Procedure: Stir the nitro compound in methanol with 5 mol% Pd/C under a hydrogen balloon for 4-6 hours. Filter through Celite.
-
Advantage: Cleanest profile for pharmaceutical applications; no metal waste (unlike Fe/HCl or
methods).
Pharmaceutical Applications: EGFR Inhibitors
The primary high-value application of this compound is in the synthesis of Quinazoline-based Tyrosine Kinase Inhibitors .
The "Solubility Tail" Hypothesis
Drugs like Erlotinib and Gefitinib contain quinazoline cores that are inherently hydrophobic. To improve oral bioavailability, hydrophilic side chains are attached. The 2-methoxyethoxy group balances lipophilicity (
Synthesis Workflow: From Nitro Precursor to Drug Core
The following diagram illustrates the critical role of this compound in the convergent synthesis of an Erlotinib-class analog.
Figure 1: Convergent synthetic pathway illustrating the transformation of the nitro-precursor into a bioactive kinase inhibitor.
Mechanistic Visualization: Nucleophilic Aromatic Substitution
Understanding the
Figure 2: Mechanistic flow of the
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete deprotonation of alcohol. | Ensure KOH is dry or switch to NaH (Sodium Hydride) in anhydrous THF for higher reactivity. |
| Dark/Tarred Product | Reaction temperature too high (>80°C). | Maintain strict temp control (60°C). Nitro compounds degrade at high heat. |
| Impurity: Phenol | Hydrolysis of chloride by water. | Use anhydrous DMSO and dry reagents. Minimize water content in KOH. |
| Incomplete Reduction | Poisoned Catalyst (Pd/C). | Ensure Sulfur is removed from the nitro step (wash thoroughly). Use fresh catalyst. |
References
-
Synthesis and Crystal Structure: Zhu, X. H., & Wang, X. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Physicochemical Properties: PubChem. This compound Compound Summary. [Link][4]
Sources
Stability and Storage Conditions for 1-(2-Methoxyethoxy)-4-nitrobenzene
[1]
Technical Guide CAS Registry Number: 22483-40-5 Synonyms: 4-Nitrophenyl-2-methoxyethyl ether; p-Nitro-beta-methoxyethoxybenzene[1][2]
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene is a functionalized nitroaromatic ether primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, dyes, and liquid crystals.[1] Its chemical structure combines a nitro group (
This guide defines the stability profile and mandatory storage protocols for researchers and process chemists. The compound is a yellow solid with a melting point of 87°C . While chemically stable under ambient conditions, it exhibits sensitivity to UV light and strong reducing environments.
Physicochemical Profile
The following data establishes the baseline for stability monitoring. Deviations from these parameters indicate potential degradation.
| Property | Value / Characteristic | Relevance to Stability |
| Physical State | Solid (Crystalline powder) | Surface area affects oxidation rate; solid state generally slows hydrolysis.[1] |
| Color | Light Yellow to Yellow | Darkening (browning) indicates photo-degradation or oxidation. |
| Melting Point | 87 °C | Sharpness of MP is a primary indicator of purity. |
| Boiling Point | ~317 °C (Predicted) | High BP indicates low volatility, but thermal decomposition risks exist near this temp. |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO | Choice of solvent for storage/analysis; avoid protic solvents for long-term solution storage.[1] |
| Molecular Formula | MW: 197.19 g/mol . |
Stability Analysis & Degradation Mechanisms[1]
Photostability (Critical)
Nitroaromatic compounds are intrinsically chromophores. Upon exposure to UV or visible light (blue spectrum), the nitro group can undergo nitro-nitrite rearrangement or photoreduction.[1]
-
Mechanism: Excitation of the nitro group leads to oxygen transfer to the ortho-carbon or radical formation, resulting in a color shift from yellow to deep orange/brown.[1]
-
Impact: Surface degradation of the solid; rapid degradation in solution.
Chemical Stability[1]
-
Ether Linkage: The alkoxy chain (
) is generally resistant to basic hydrolysis.[1] However, it is susceptible to cleavage by strong Lewis acids (e.g., ) or strong mineral acids (e.g., HBr), which would yield p-nitrophenol.[1] -
Peroxidation: While aryl alkyl ethers are more stable than dialkyl ethers, the ethylene glycol segment contains abstractable protons adjacent to oxygen. Long-term exposure to atmospheric oxygen can theoretically form hydroperoxides, though this is a slow process for solids.[1]
-
Nitro Group Reactivity: Stable to oxidation but highly susceptible to reduction (to aniline derivatives) by metals (Fe, Zn) or catalytic hydrogenation.[1]
Thermal Stability
The compound is stable at room temperature.[3] However, nitro compounds possess high decomposition energies. Heating above 150°C (well above its MP) without process controls poses a risk of runaway exothermic decomposition.
Storage Protocols
The following protocol ensures a shelf life of >2 years.
Environmental Conditions[1]
-
Temperature: Store at Room Temperature (15°C – 25°C) . Refrigeration is acceptable but not strictly required unless the ambient temp exceeds 30°C.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible, or in a tightly sealed container to minimize moisture and oxygen ingress.[1]
-
Humidity: Keep dry. Hydrolysis is slow but moisture can induce caking and facilitate surface oxidation.
Containment
-
Primary Container: Amber glass bottles with Teflon-lined caps.[1] The amber glass is non-negotiable due to photosensitivity.
-
Secondary Containment: Sealed plastic bag or desiccator cabinet to prevent moisture absorption.
Incompatible Materials
Do not store near:
-
Strong Bases: Can induce complex degradation pathways.
-
Reducing Agents: (e.g., Hydrides, active metals) Risk of exothermic reduction.[1]
-
Strong Oxidizers: Risk of fire/explosion.
Workflow Visualization: Storage Logic
Caption: Decision matrix for the receipt, handling, and long-term storage of this compound.
Handling & Safety (E-E-A-T)
Personal Protective Equipment (PPE)[1]
-
Respiratory: The compound is a solid powder. Use a P95 dust mask or handle within a fume hood to prevent inhalation of particulates.
-
Dermal: Nitrile gloves (0.11 mm thickness minimum). Nitro compounds can be absorbed through the skin, leading to methemoglobinemia (blue skin/lips).
-
Ocular: Safety goggles (chemical splash resistant).
Emergency Procedures
-
Spill: Do not dry sweep (dust explosion risk). Wet with water/surfactant and wipe up. Dispose of as hazardous organic waste.
-
Skin Contact: Wash immediately with soap and copious water.[4] Do not use alcohol (increases absorption).
Quality Control & Analysis
To validate the stability of stored batches, use the following analytical markers.
Degradation Pathway Diagram
Caption: Primary degradation pathways: Photolysis (storage failure), Hydrolysis (contamination), and Reduction (synthetic utility).[1]
Analytical Methods
-
Melting Point (MP):
-
Protocol: Capillary method, 1°C/min ramp near 87°C.
-
Pass Criteria: 86–88°C. Broadening >2°C indicates impurity/degradation.
-
-
HPLC (High-Performance Liquid Chromatography):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group).
-
Impurity Flag: Look for p-nitrophenol peak (early eluting) or azoxy dimers (late eluting).[1]
-
References
1-(2-Methoxyethoxy)-4-nitrobenzene as an intermediate for dyes and drugs
Technical Guide for Chemical Synthesis & Application
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene (CAS 22483-40-5 ) serves as a critical bridge between commodity nitro-aromatics and high-value pharmacophores. Its primary utility lies in its reduced form, 4-(2-methoxyethoxy)aniline , which functions as a "privileged scaffold" in medicinal chemistry. The 2-methoxyethoxy tail mimics a short polyethylene glycol (PEG) chain, imparting crucial aqueous solubility to lipophilic drug candidates—particularly Quinazoline-based Tyrosine Kinase Inhibitors (TKIs)—without compromising membrane permeability. Additionally, this intermediate is essential in the dye industry for producing disperse azo dyes where the ether linkage enhances substantivity on polyester fibers.
Chemical Architecture & Properties
The molecule consists of a nitrobenzene core substituted at the para position with a 2-methoxyethoxy chain (also known as methyl cellosolve ether). This specific substitution pattern is non-trivial; the ether oxygen donates electron density into the ring via resonance, modulating the reactivity of the nitro group and the subsequent aniline derivative.
Table 1: Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | This compound | Official nomenclature |
| CAS Number | 22483-40-5 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 197.19 g/mol | Low MW allows for fragment-based drug design |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics due to |
| Melting Point | 94–98 °C | Solid handling preferred over liquids in GMP |
| Solubility | Soluble in DMSO, EtOAc, DCM; Low in Water | Ether chain improves organic solubility vs. nitrophenol |
| Key Derivative | 4-(2-methoxyethoxy)aniline (CAS 33311-29-4) | The active nucleophile for downstream synthesis |
Synthetic Pathways: The Protocol
The most robust industrial route involves Nucleophilic Aromatic Substitution (
Mechanism of Action
The reaction proceeds via a Meisenheimer complex intermediate. The leaving group (Chloride or Fluoride) is displaced by the 2-methoxyethoxide anion.
Critical Control Point: The choice of base and solvent is pivotal. Using KOH in DMSO or Phase Transfer Catalysis (PTC) prevents the formation of side products (such as hydrolysis to nitrophenol).
Experimental Protocol (Self-Validating)
Scale: 100 mmol basis
-
Reagent Prep: Charge a 3-neck flask with 1-Chloro-4-nitrobenzene (15.7 g, 100 mmol) and DMSO (50 mL).
-
Nucleophile Formation: In a separate vessel, mix 2-Methoxyethanol (9.1 g, 120 mmol) with KOH (powdered, 1.5 eq) at 0°C to generate the alkoxide in situ.
-
Addition: Add the alkoxide solution dropwise to the nitrobenzene solution. Why? Controlling the addition rate manages the exotherm and prevents "runaway" thermal events common with nitro compounds.
-
Reaction: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).
-
Validation: The starting material (
) should disappear, replaced by a lower product ( ).
-
-
Workup: Quench into ice water (300 mL). The product will precipitate as a yellow solid. Filter and wash with cold water to remove residual DMSO/KOH.
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for pharma applications.
The Critical Transformation: Reduction to Aniline
The nitro compound itself is rarely the final API (Active Pharmaceutical Ingredient). The "Gateway" reaction is the reduction to 4-(2-methoxyethoxy)aniline .
-
Catalytic Hydrogenation (Preferred):
(50 psi) over Pd/C (5%) in Methanol. This is the cleanest method, yielding water as the only byproduct. -
Iron/Acid (Fe/HCl): Traditional Bechamp reduction. Cheaper for dye manufacturing but generates iron sludge waste, making it less suitable for GMP pharma environments.
Pharmaceutical Utility: The "Solubility Tail"
In modern drug design, particularly for Kinase Inhibitors , lipophilicity is a double-edged sword. The core scaffold (often Quinazoline or Pyrimidine) binds to the ATP pocket but is inherently insoluble.
The Role of the Methoxyethoxy Moiety: Attaching the 4-(2-methoxyethoxy)aniline group creates a "Solubility Tail." The ether oxygens act as weak hydrogen bond acceptors, interacting with water molecules to improve the drug's solubility profile without becoming fully ionic (which would prevent cell membrane crossing).
Key Application: EGFR Inhibitor Analogs
This intermediate is a structural analog precursor for drugs like Erlotinib and Gefitinib . While commercial Gefitinib uses a morpholine-propoxy tail, the methoxyethoxy variant is extensively used in "Next-Gen" discovery to fine-tune the LogP (partition coefficient).
Mechanism of Incorporation:
The aniline derivative reacts with a 4-chloro-quinazoline core via an
Industrial Dye Applications
In the dye industry, the reduced aniline is a premium Diazo Component .
-
Diazotization: The aniline is treated with
at 0–5°C to form the diazonium salt. -
Coupling: This salt is coupled with electron-rich aromatics (like N,N-diethylaniline) to form Azo Dyes .
-
Benefit: The 2-methoxyethoxy chain acts as an internal plasticizer and increases the dye's affinity for polyester fibers (Disperse Dyes). It reduces the melting point of the dye crystal, allowing for better diffusion into the fiber matrix during high-temperature dyeing processes.
Safety & Handling
As a nitro-aromatic, this compound presents specific hazards that must be managed via engineering controls.
-
Thermal Stability: Nitro compounds have high decomposition energies. Never distill the crude reaction mixture to dryness without DSC (Differential Scanning Calorimetry) data. The ether chain can form peroxides if stored improperly; however, the nitro group is the primary thermal risk.
-
Toxicity: Like most nitrobenzenes, it is a potential methemoglobinemia agent. It can be absorbed through the skin.
-
PPE:[1] Nitrile gloves (double gloving recommended), P100 respirator if handling powder.
-
-
Storage: Store in amber glass (light sensitive) under inert atmosphere (Nitrogen) to prevent ether oxidation.
Emergency Response Table
| Hazard | Response Protocol |
| Skin Contact | Wash with PEG-400 (if available) or soap/water. Do not use ethanol (increases absorption). |
| Spill | Dampen with water to prevent dust. Adsorb with inert material (Vermiculite). |
| Fire | Use Foam or Dry Chemical. Do not use high-pressure water jet (spreads contamination). |
References
-
Guo, J., et al. (2007). "this compound."[2][3] Acta Crystallographica Section E, 64(1), o12. Link
-
PubChem.[2][4] (n.d.). "this compound (Compound)." National Library of Medicine. Link
-
ChemicalBook. (n.d.). "this compound Product Properties." Link
-
Smolecule. (2023).[5] "2-Methoxy-4-(2-methoxyethoxy)aniline Applications in Pharmaceuticals." Link
-
World Health Organization & ILO. (2015). "International Chemical Safety Cards: Nitrobenzene derivatives." Link
Sources
An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethoxy)-4-nitrobenzene
This document provides a comprehensive technical guide on the safety and handling precautions for 1-(2-Methoxyethoxy)-4-nitrobenzene, a compound utilized in specialized research and development applications. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this molecule, this guide synthesizes data from structurally similar nitroaromatic compounds and general chemical safety principles to establish a robust framework for its safe utilization by researchers, scientists, and drug development professionals. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of the potential hazards and the implementation of rigorous, self-validating safety protocols.
Understanding the Hazard Profile: An Evidence-Based Approach
This compound is a nitroaromatic compound. This class of chemicals is known for its potential to cause significant adverse health effects. The primary hazards associated with nitroaromatic compounds include carcinogenicity, reproductive toxicity, and the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1][2] Therefore, it is prudent to handle this compound with the assumption that it may possess a similar toxicological profile.
Key Inferred Health Hazards:
-
Carcinogenicity: Many nitroaromatic compounds are considered suspected or confirmed carcinogens.[1][3] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[2]
-
Reproductive Toxicity: Nitrobenzene has been identified as a reproductive toxicant in animal studies, leading to testicular damage and impaired sperm production.[1][4]
-
Methemoglobinemia: A primary health effect of nitrobenzene and related compounds is the development of methemoglobinemia, which can lead to symptoms such as cyanosis (bluish discoloration of the skin), fatigue, dizziness, and in severe cases, coma and death.[2]
-
Organ Toxicity: Prolonged or repeated exposure to nitroaromatic compounds can cause damage to organs, particularly the blood, liver, and kidneys.[4]
-
Irritation: While not always severe, nitroaromatic compounds can cause irritation to the skin, eyes, and respiratory tract.[5]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following data for this compound is derived from computed properties available in public databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄ | PubChem[6] |
| Molecular Weight | 197.19 g/mol | PubChem[6] |
| Appearance | Inferred to be a solid at room temperature. | |
| Solubility | Sparingly soluble in water. | Inferred |
| Reactivity Profile | Potentially reactive with strong oxidizing agents, reducing agents, and strong acids.[5][7] | Inferred |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are essential in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Type | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing. |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[5] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to minimizing the risk of exposure and accidents.
Handling
-
Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.
-
Minimize Dust Generation: If the compound is a solid, care should be taken to minimize the generation of dust during weighing and transfer.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is used or stored.[8]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[5]
-
Location: Store in a cool, dry, and dark place, away from incompatible materials.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and reducing agents to prevent potentially violent reactions.[7]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
Disposal Considerations
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Improper disposal can lead to significant environmental contamination.[3][9]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical laboratory workflow involving this compound, highlighting critical safety checkpoints.
Caption: A typical experimental workflow highlighting key safety checkpoints.
Conclusion: A Commitment to Safety
The safe handling of this compound requires a comprehensive understanding of the potential hazards associated with nitroaromatic compounds and the diligent application of robust safety protocols. By integrating the principles outlined in this guide—from engineering controls and personal protective equipment to emergency preparedness and proper disposal—researchers can create a secure laboratory environment. This commitment to safety is not merely a procedural obligation but a fundamental component of scientific integrity and professional responsibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxGuide for Nitrobenzene. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]
-
Public Health England. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
- Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. gov.uk [gov.uk]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Discovering novel reactions with 1-(2-Methoxyethoxy)-4-nitrobenzene
From Scalable Reduction to Novel Kinase Inhibitor Scaffolds
Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Solubility Handle" Scaffold
In the landscape of kinase inhibitor design, solubility remains a critical bottleneck. 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 20600-64-8) is not merely a reagent; it is a strategic scaffold.[1] Its 2-methoxyethoxy tail serves as a privileged substructure—a "solubility handle"—that modulates lipophilicity (LogP) without sacrificing binding affinity in the ATP pocket of enzymes like EGFR.[1]
This guide moves beyond standard catalog definitions to explore the chemoselective reduction , regioselective functionalization , and synthetic utility of this molecule. We focus on its transformation into 4-(2-methoxyethoxy)aniline, a key intermediate for blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) , and propose novel pathways for next-generation analog synthesis.[1]
Core Reactivity & Electronic Profile
To manipulate this molecule effectively, one must understand its electronic "push-pull" system:
-
The "Push": The alkoxy group at position 1 is a strong
-donor, activating the ring toward electrophilic attack at positions 2 and 6 (ortho). -
The "Pull": The nitro group at position 4 is a strong
- and -acceptor, deactivating the ring but directing incoming electrophiles to the meta positions—which, coincidentally, are also positions 2 and 6.
Key Insight: This cooperative directing effect makes the 2-position highly reactive toward Electrophilic Aromatic Substitution (EAS), allowing for precise halogenation (e.g., bromination) to create handles for cross-coupling reactions.[1]
Visualization: Reactivity Decision Tree
The following diagram illustrates the decision logic for functionalizing this scaffold based on electronic directing effects.
Caption: Decision tree for functionalizing this compound based on target moiety.
Protocol 1: Chemoselective Reduction (The Gateway Reaction)
The conversion of the nitro group to an aniline is the primary step in synthesizing EGFR inhibitors. While catalytic hydrogenation is common, it poses risks of ether cleavage if Lewis acidic sites are present on the catalyst support, or hydrogenolysis of the C-O bond under high pressure.
We recommend a Transfer Hydrogenation or Iron-mediated reduction for maximum reliability and scalability.[1]
Technical Rationale
-
Why not standard
/Pd? On a large scale, hydrogen gas handling requires specialized pressure vessels.[1] -
Why Fe/NH4Cl? This method is "self-validating."[1] The reaction is heterogeneous; progress is visually indicated by the conversion of iron powder (grey) to iron oxide sludge (brown/orange).[1] It is mild, preventing cleavage of the sensitive glycol ether tail.[1]
Validated Protocol: Fe/NH4Cl Reduction
Objective: Synthesis of 4-(2-methoxyethoxy)aniline.
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge This compound (10.0 g, 50.7 mmol) and Ethanol/Water (3:1 ratio, 100 mL).
-
Activation: Add Ammonium Chloride (
, 5.4 g, 2.0 eq) and heat the mixture to 60°C. -
Reduction: Add Iron Powder (325 mesh, 11.3 g, 4.0 eq) portion-wise over 30 minutes. Caution: Exothermic.[1]
-
Monitoring: Reflux at 80°C for 2 hours. Monitor via TLC (50% EtOAc/Hexane).[1] The starting material (
) should disappear, replaced by the fluorescent amine spot ( ).[1] -
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over
, and evaporate.
Data Comparison of Reduction Methods
| Method | Reagents | Yield | E-Factor (Waste) | Risk Profile |
| Catalytic H2 | 90-95% | Low | High pressure; potential ether cleavage.[1] | |
| Bechamp | Fe, HCl | 80-85% | High | Acidic conditions may hydrolyze ether.[1] |
| Transfer H2 | Formate, Pd/C | 88-92% | Low | Scalable; no pressure vessel needed.[1] |
| Fe/NH4Cl | Fe, | 85-90% | Medium | Safest; Chemoselective; Robust. |
Protocol 2: Regioselective Bromination (Novel Functionalization)
For researchers looking to create novel IP, the 2-position (ortho to the ether) is a prime target for C-H activation or halogenation.[1] This creates a "handle" for Suzuki or Buchwald-Hartwig couplings, allowing the attachment of complex heterocycles.[1]
Mechanism
The alkoxy group activates the ortho position.[1] The nitro group (meta-director) also directs to the same ortho position relative to the alkoxy group.[1] This synergistic directing effect ensures high regioselectivity for 2-bromo-1-(2-methoxyethoxy)-4-nitrobenzene.[1]
Validated Protocol: NBS Bromination
-
Dissolution: Dissolve this compound (1.0 eq) in Acetonitrile (
). -
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) and catalytic Ammonium Acetate (10 mol%).[1]
-
Reaction: Stir at room temperature for 4–6 hours.
-
Validation: Check LC-MS. Look for the M+2 bromine isotope pattern.[1]
Application Workflow: Synthesis of Gefitinib Analogs
The primary industrial use of this molecule is in the synthesis of quinazoline-based EGFR inhibitors.[1] The aniline derived from our scaffold displaces a halogen on the quinazoline core.[1]
Pathway Visualization
The following diagram maps the workflow from the raw nitro-ether to the final drug scaffold.
Caption: Synthetic workflow for EGFR inhibitor construction using the target molecule.
Scientific Integrity & Troubleshooting
-
Ether Stability: Avoid strong Lewis acids like
or during downstream processing.[1] These will cleave the methoxyethyl tail, reverting the molecule to a phenol (4-nitrophenol derivative), destroying the solubility handle [1]. -
Impurity Control: During the
coupling with quinazolines (Step 5 in the diagram), ensure the aniline is free of residual iron salts if using the Fe/NH4Cl method, as metals can chelate to the quinazoline nitrogen, inhibiting the reaction. A simple EDTA wash during workup resolves this.[1]
References
-
Maskrey, T. S., et al. (2019).[1][3] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476.[1][3]
-
Chandregowda, V., et al. (2015).[1] "Convergent synthesis of epidermal growth factor receptor-tyrosine kinase inhibitors gefitinib and erlotinib."[1][4] New Drug Approvals.
-
Kumar, N., et al. (2014).[1] "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[1] Indian Journal of Chemistry, 53B, 1269-1274.[1]
-
Wikipedia. "Reduction of nitro compounds."[1] (General methodology reference).
Sources
- 1. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Detailed experimental protocol for the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
Abstract & Utility
This application note details the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 20690-79-1), a critical intermediate in the manufacturing of liquid crystals, azo dyes, and pharmaceutical precursors (e.g., analogs of antihistamines). While the classic Williamson ether synthesis is widely taught, this guide prioritizes a Nucleophilic Aromatic Substitution (
Reaction Mechanics & Strategic Selection
The Mechanistic Divergence
Two primary pathways exist for synthesizing this ether. Understanding the causality behind their selection is crucial for process optimization.
-
Route A: Nucleophilic Aromatic Substitution (
) [Recommended]-
Mechanism: Addition-Elimination. The nucleophile (2-methoxyethoxide) attacks the ipso-carbon of 1-chloro-4-nitrobenzene. The nitro group stabilizes the anionic Meisenheimer complex intermediate, facilitating the displacement of the chloride leaving group.
-
Why it wins: It avoids the use of alkyl halides (potential genotoxins) and utilizes stable, inexpensive starting materials (aryl chlorides and alcohols).
-
-
Route B: Williamson Ether Synthesis [Alternative]
-
Mechanism:
. The phenoxide anion (from 4-nitrophenol) attacks the primary carbon of 1-bromo-2-methoxyethane. -
Limitation: Requires 1-bromo-2-methoxyethane, which is more expensive and sensitive to hydrolysis than the alcohol used in Route A.
-
Mechanistic Visualization ( )
The following diagram illustrates the reaction pathway and critical transition states for the recommended Route A.
Figure 1: The
Primary Protocol: Nucleophilic Aromatic Substitution ( )
This protocol is optimized for a 2.0 mmol scale but is linearly scalable.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 1-Chloro-4-nitrobenzene | 157.55 | 1.0 | 315 mg (2.0 mmol) | Substrate |
| 2-Methoxyethanol | 76.09 | 1.2 | 190 µL (2.4 mmol) | Nucleophile |
| Potassium Hydroxide (KOH) | 56.11 | 1.5 | 120 mg (3.0 mmol) | Base |
| DMSO (Dimethyl Sulfoxide) | 78.13 | - | 10 mL (Total) | Solvent |
| HCl (5% Aqueous) | - | - | 20 mL | Quench/Precipitation |
Step-by-Step Methodology
-
Nucleophile Activation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 120 mg of KOH in 5 mL of DMSO.
-
Add 190 µL of 2-methoxyethanol.[1] Stir at room temperature for 15 minutes.
-
Technical Insight: This pre-stirring step ensures the formation of the potassium alkoxide species before introducing the electrophile.
-
-
Substrate Addition:
-
Dissolve 315 mg of 1-chloro-4-nitrobenzene in a separate 5 mL aliquot of DMSO.
-
Add this solution dropwise to the reaction flask to control the exotherm.
-
-
Reaction Phase:
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 20 mL of 5% HCl solution with vigorous stirring.
-
Observation: The product will precipitate as a yellow solid.[1]
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with 3 x 10 mL of cold water to remove residual DMSO and salts.
-
-
Purification:
Expected Results
-
Yield: ~90% (approx. 350 mg)
-
Appearance: Yellow crystalline solid.
-
Melting Point: 114–116°C (consistent with literature).[3]
Alternative Protocol: Williamson Ether Synthesis[5]
Use this route if 4-Nitrophenol is the available stock material.
Reagents[6]
-
4-Nitrophenol (1.0 eq)
-
1-Bromo-2-methoxyethane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or Acetonitrile.
Methodology
-
Deprotonation: Dissolve 4-nitrophenol in DMF. Add
. Stir for 30 mins (Solution turns bright yellow due to phenoxide formation). -
Alkylation: Add 1-bromo-2-methoxyethane.
-
Reflux: Heat to 80°C for 4-6 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Concentration: Dry over
and evaporate solvent.
Process Workflow & Control Strategy
The following diagram outlines the operational workflow, highlighting Critical Control Points (CCPs) where the experiment is most likely to fail if neglected.
Figure 2: Operational workflow with Critical Control Points (CCP) identified for quality assurance.
Analytical Characterization
To validate the synthesis, compare your product against these spectral benchmarks.
| Technique | Expected Signal | Structural Assignment |
| Aromatic protons ortho to Nitro group. | ||
| Aromatic protons ortho to Ether group. | ||
| Terminal | ||
| IR Spectroscopy | 1510, 1340 | |
| 1250 | Aryl alkyl ether C-O stretch. |
Safety & Handling
-
1-Chloro-4-nitrobenzene: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.[5] Handle in a fume hood.
-
DMSO: Penetrates skin rapidly, carrying dissolved contaminants into the body. Use nitrile gloves (double gloving recommended).
-
Waste Disposal: The filtrate contains DMSO and trace nitro compounds. Dispose of in halogenated organic waste streams.
References
-
NIH/PubMed Central: "this compound Crystal Structure and Synthesis." Acta Crystallographica Section E. (Describes the specific KOH/DMSO protocol). [Link]
-
ResearchGate: "Kinetics of the Reactions of 4-Nitrochlorobenzene with Potassium Carbonate." [Link]
-
PubChem: "this compound Compound Summary (CAS 20690-79-1)." [Link]
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 3. time.com [time.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note: 1-(2-Methoxyethoxy)-4-nitrobenzene as a Versatile Building Block in Multi-Step Organic Synthesis
Introduction: Unveiling the Synthetic Potential
1-(2-Methoxyethoxy)-4-nitrobenzene is a valuable and versatile aromatic building block in modern organic synthesis. Its utility is anchored in the strategic placement of its functional groups: a strongly electron-withdrawing nitro group, an ether linkage that can modulate solubility and be used as a synthetic handle, and an aromatic ring primed for functionalization. This combination makes it an important intermediate for the synthesis of dyes, pharmaceuticals, and materials.[1][2] Nitroaromatic compounds are frequently employed as precursors for a wide range of pharmaceutical agents and other high-value chemicals.[1]
This application note provides a technical guide for researchers, chemists, and drug development professionals on leveraging this compound in key synthetic transformations. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical flow of multi-step syntheses originating from this key intermediate.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₁₁NO₄ | [3] |
| Molecular Weight | 197.19 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| CAS Number | 22483-40-5 | [3] |
Core Synthetic Transformations and Strategic Applications
The synthetic utility of this compound is primarily centered on two key transformations: the reduction of the nitro group to an amine and the activation of the aromatic ring towards nucleophilic substitution.
Gateway to Anilines: Reduction of the Nitro Group
The conversion of the nitro group to an aniline is arguably the most critical transformation of this building block. The resulting product, 4-(2-methoxyethoxy)aniline, is a precursor for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[4] The reduction of aromatic nitro compounds is a foundational reaction in industrial and medicinal chemistry.[5]
Causality and Mechanistic Insight: The reduction of an aromatic nitro group to an aniline is a six-electron process that can proceed through various intermediates, such as nitrosobenzene and phenylhydroxylamine.[6] Numerous methods exist, but catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration.[5] The reaction proceeds by the transfer of hydrogen from the catalyst surface to the nitro group, progressively reducing it to the amine.
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Protocol 1: Catalytic Hydrogenation to 4-(2-Methoxyethoxy)aniline
This protocol describes a standard, high-yield procedure for the reduction of the nitro group.
| Parameter | Details |
| Reactants | This compound, 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature (20-25 °C) |
| Pressure | Atmospheric pressure (balloon) or Parr shaker (50 psi) |
| Typical Yield | >95% |
(See Section 4 for detailed step-by-step methodology)
Activating the Ring: Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are typically inert to nucleophilic substitution. However, the presence of a strong electron-withdrawing group, such as the nitro group on this compound, dramatically activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[7] This activation is most pronounced at the ortho and para positions relative to the nitro group.[8][9]
Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] First, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction.[10] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
The synthesis of this compound itself from 1-chloro-4-nitrobenzene is a classic example of this principle, where the methoxyethoxide anion acts as the nucleophile.[1]
Caption: Synthesis of the title compound via an SNAr reaction.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
This protocol details the synthesis of the title compound, which serves as a prime example of the SNAr reaction it can facilitate.
| Parameter | Details |
| Reactants | 1-Chloro-4-nitrobenzene, 2-Methoxyethanol, Potassium Hydroxide (KOH) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 60 °C |
| Typical Yield | 90% |
(See Section 4 for detailed step-by-step methodology)
Application in Multi-Step Drug Discovery Workflows
The true power of this compound is realized when its primary transformations are integrated into longer, multi-step synthetic sequences, particularly in drug discovery and development.[11][12] The aniline derivative is a launchpad for constructing complex scaffolds. A common and powerful sequence involves converting the aniline to an aryl halide (via a Sandmeyer reaction) and then performing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a biaryl system.[13][14]
Workflow Causality: This multi-step approach provides a robust platform for generating molecular diversity.
-
Reduction: The initial reduction provides the versatile aniline intermediate.
-
Diazotization/Sandmeyer: The aniline is converted into a diazonium salt, which is a superb leaving group and can be readily displaced by a halide (e.g., from CuBr) to install a "handle" for cross-coupling.
-
Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction allows for the precise and efficient formation of a C-C bond between the aryl bromide and an organoboron reagent, enabling the construction of complex molecular architectures common in modern pharmaceuticals.[13][15]
Caption: A multi-step workflow from the building block to a complex biaryl scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2-Methoxyethoxy)aniline
Materials:
-
This compound (1.97 g, 10.0 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~0.5 mol%)
-
Ethanol (50 mL)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Filtration setup (Büchner funnel, filter paper, Celite®)
Procedure:
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.97 g, 10.0 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (100 mg) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry, or add carefully while wet.
-
Hydrogenation: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask via a needle. For larger scales, a Parr hydrogenation apparatus at 50 psi is recommended.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting 4-(2-methoxyethoxy)aniline should be an oil or low-melting solid of high purity.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
Materials:
-
1-Chloro-4-nitrobenzene (3.15 g, 20.0 mmol)
-
2-Methoxyethanol (1.90 mL, 24.0 mmol)
-
Potassium hydroxide (KOH) pellets (1.68 g, 30.0 mmol)
-
Dimethyl sulfoxide (DMSO) (50 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, stir bar, and heating mantle
-
5% Hydrochloric acid (HCl) solution, deionized water
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a stir bar, dissolve potassium hydroxide (1.68 g) in 2-methoxyethanol (1.90 mL) and DMSO (25 mL). Stir for 10 minutes to form the potassium methoxyethoxide nucleophile.
-
Substrate Addition: In a separate beaker, dissolve 1-chloro-4-nitrobenzene (3.15 g) in DMSO (25 mL). Add this solution to the flask containing the alkoxide.
-
Reaction: Heat the reaction mixture to 60 °C using a heating mantle with a temperature controller. Stir for 20 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Quenching and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of a cold 5% HCl solution. A yellow precipitate should form.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any remaining salts and DMSO.[1]
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The title compound is obtained as a yellow solid.[1]
-
Characterization: Confirm identity and purity via melting point, NMR, and mass spectrometry.
Conclusion
This compound is a strategically designed building block whose value extends far beyond its constituent parts. The interplay between its nitro group and ether linkage provides chemists with a reliable and predictable platform for constructing complex molecular frameworks. By understanding the core principles of nitro group reduction and nucleophilic aromatic substitution, researchers can effectively integrate this compound into multi-step synthetic routes, accelerating the discovery and development of novel chemical entities in pharmaceuticals and materials science.
References
-
Liu, Y., et al. (2007). 1-(2-Methoxy-ethoxy)-4-nitro-benzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o12. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. MySkinRecipes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2007). 1-(2-Methoxy-ethoxy)-4-nitro-benzene. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Dr. Sarbjit Rala. (2021). Mechanism of Reduction of Nitrobenzene to Aniline. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry. Available at: [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available at: [Link]
-
Miyama, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 23-28. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Domainex. (2024). How Technological Trends are Helping Change the Drug Discovery Process. Domainex. Available at: [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2736. Available at: [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]
-
ACS Publications. (2022). The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. ACS Omega, 7(12), 10046-10061. Available at: [Link]
-
Filo. (2025). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺). Filo. Available at: [Link]
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- 3. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline [myskinrecipes.com]
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- 15. asianpubs.org [asianpubs.org]
Nucleophilic aromatic substitution reactions of 1-(2-Methoxyethoxy)-4-nitrobenzene
An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-(2-Methoxyethoxy)-4-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the electron-deficient nature of its aromatic ring, which is activated towards nucleophilic attack by the para-nitro group.[1][2] The 2-methoxyethoxy group, while not a traditional halide, functions as an effective leaving group under appropriate conditions, enabling the synthesis of a diverse array of substituted 4-nitrobenzene derivatives. This document details the underlying reaction mechanism, provides validated, step-by-step protocols for reactions with various nucleophiles, and offers field-proven insights for researchers, scientists, and drug development professionals.
Scientific Foundation: The SNAr Mechanism
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings.[3] Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[4][5] For an SNAr reaction to proceed efficiently, two primary conditions must be met:
-
Ring Activation: The aromatic ring must be substituted with at least one powerful electron-withdrawing group (EWG).[6][7] The nitro group (-NO₂) is one of the most effective activating groups for this purpose.
-
Leaving Group: A suitable leaving group must be present on the ring.[6]
In the case of this compound, the nitro group, positioned para to the ether linkage, strongly activates the ring for nucleophilic attack at the C1 position (the carbon bearing the ether group). The reaction proceeds via a well-established two-step addition-elimination mechanism.[8][9]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile attacks the carbon atom attached to the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[7][10] This stabilization is most effective when the EWG is positioned ortho or para to the site of attack.[4][8]
Step 2: Elimination and Restoration of Aromaticity The reaction concludes with the departure of the leaving group (in this case, the 2-methoxyethoxide anion), which re-establishes the aromaticity of the ring to yield the final substituted product.[3][8]
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 10. m.youtube.com [m.youtube.com]
Technical Application Note: Reduction of 1-(2-Methoxyethoxy)-4-nitrobenzene to 4-(2-Methoxyethoxy)aniline
Executive Summary
This technical guide details the reduction of 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 20610-18-4) to 4-(2-Methoxyethoxy)aniline (CAS: 29253-36-9). This transformation is a critical step in the synthesis of various tyrosine kinase inhibitors (TKIs) and dye intermediates.
While the ether linkage in the substrate is relatively robust, the choice of reduction method impacts yield, scalability, and impurity profiles. This guide presents two validated protocols:
-
Catalytic Hydrogenation (Pd/C): The "Gold Standard" for pharmaceutical purity and scalability.
-
Iron/Ammonium Chloride Reduction: A robust, chemoselective alternative for laboratories lacking high-pressure hydrogenation infrastructure.
Chemical Context & Strategic Analysis
Substrate Properties
-
Compound: this compound
-
Molecular Formula:
[1] -
MW: 197.19 g/mol [1]
-
Key Structural Features:
-
Nitro Group (
): Highly electrophilic, easily reduced. -
Alkoxy Chain (
): Generally stable under neutral and basic conditions. Lewis basic sites (oxygen lone pairs) can coordinate to metal catalysts, potentially affecting kinetics, though rarely fatal to the reaction.
-
Reaction Scheme
Method Selection Matrix[2][3][4]
| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron / Ammonium Chloride |
| Purity Profile | Excellent (Byproducts are usually just water) | Good (Requires filtration of iron sludge) |
| Scalability | High (Standard in GMP manufacturing) | Medium (Mass transfer limits in slurry) |
| Chemo-selectivity | Low (Reduces alkenes/alkynes if present) | High (Tolerates alkenes/alkynes) |
| Safety | Flammability hazard ( | Low fire hazard; Thermal runaway risk |
| Equipment | Hydrogenation shaker/Parr bomb | Standard glassware |
Protocol A: Catalytic Hydrogenation (Pd/C)
Recommended for Drug Development & High Purity Requirements
Rationale
Catalytic hydrogenation is the preferred method in pharmaceutical development due to its atom economy and ease of workup. The use of Palladium on Carbon (Pd/C) in methanol allows for rapid reduction at ambient temperature and pressure.
Materials & Reagents[3][4][5][6][7]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate). Note: 50% water-wet catalyst is preferred to minimize pyrophoric risk.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC or anhydrous.
-
Hydrogen Source:
gas (Balloon or 1-3 atm pressure).
Experimental Procedure
-
Inerting: Purge the reaction vessel (Round Bottom Flask or Hydrogenation Bottle) with Nitrogen (
) for 5 minutes. -
Solvation: Dissolve the nitro compound in Methanol (concentration ~0.1 M to 0.2 M).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a gentle stream of
.-
Safety Note: Pd/C is pyrophoric when dry. Always keep wet with solvent or water.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with
(Repeat 3x). -
Equip with a hydrogen balloon or set pressure to 30 psi (if using a Parr shaker).
-
Stir vigorously at Room Temperature (20-25°C).
-
-
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of the yellow nitro spot; appearance of the fluorescent aniline spot (often stains purple/brown with Ninhydrin).
-
-
Workup:
-
Purge system with
. -
Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent ignition.
-
Wash the cake with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Workflow Diagram (Method A)
Figure 1: Step-by-step workflow for the catalytic hydrogenation process emphasizing safety steps.
Protocol B: Iron / Ammonium Chloride Reduction
Recommended for Robustness & Chemoselectivity
Rationale
The Bechamp reduction (Fe/HCl) is classic but harsh. The modification using Iron powder and Ammonium Chloride (
Materials & Reagents[3][4][5][6]
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (3.0 - 5.0 equiv). 325 mesh preferred for surface area.
-
Electrolyte: Ammonium Chloride (
) (3.0 - 5.0 equiv). -
Solvent: Ethanol/Water (3:1 or 4:1 ratio).
Experimental Procedure
-
Preparation: In a round bottom flask equipped with a reflux condenser and magnetic stir bar, combine the nitro substrate and Ethanol/Water solvent mixture.
-
Activation: Add the Ammonium Chloride and Iron powder to the mixture.
-
Reaction:
-
Heat the suspension to reflux (approx. 75-80°C) .
-
Vigorous stirring is essential to keep the heavy iron powder suspended.
-
Observation: The reaction typically turns from yellow to dark grey/brown (iron oxide sludge).
-
-
Timeline: Reaction is usually complete within 1–3 hours.
-
Workup:
-
Hot Filtration: While still warm, filter the mixture through a Celite pad to remove iron oxides. Note: If the mixture cools, the product may precipitate or get trapped in the sludge.
-
Wash the filter cake with hot Ethanol or Ethyl Acetate.
-
Extraction: Partition the residue between Ethyl Acetate and Water.[4] Wash the organic layer with Brine, dry over
, and concentrate.[4]
-
Mechanism & Workflow Diagram (Method B)
Figure 2: Simplified electron transfer mechanism for metal-mediated nitro reduction.
Analytical Validation
Upon isolation, the product should be verified using the following criteria:
| Analytical Method | Expected Result |
| Appearance | Pale brown to off-white solid or oil (darkens on air exposure). |
| 1H NMR (DMSO-d6) | |
| Mass Spectrometry | [M+H]+ = 168.1 m/z . |
Safety & Handling
-
Pyrophoric Hazards (Method A): Dry Pd/C can ignite methanol vapors. Always wet the catalyst with water before adding solvent, and keep an inert atmosphere.
-
Thermal Runaway (Method B): The reduction is exothermic. On large scales (>10g), add Iron powder in portions to control the exotherm.
-
Toxicity: Aromatic amines are generally toxic and potential skin sensitizers. Handle with gloves and in a fume hood.
References
-
Methodology (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992).[3] "A mild and convenient method for the reduction of nitro compounds."[5][6] Synthetic Communications, 22(22), 3189-3195.[3]
-
Substrate Synthesis Context: Patent WO2014149164.[4] "Process for the preparation of EGFR inhibitors." World Intellectual Property Organization. (See Example 4 for Fe/NH4Cl reduction protocols of similar alkoxy-nitrobenzenes).
- Catalytic Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C nitro reduction conditions).
-
Chemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123626, 4-(2-Methoxyethoxy)aniline.
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application of 1-(2-Methoxyethoxy)-4-nitrobenzene in the synthesis of heterocyclic compounds
Executive Summary
This technical guide details the application of 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 22483-40-5) as a critical "solubilizing pharmacophore" precursor in the synthesis of bioactive heterocyclic compounds.[1] Specifically, this aromatic ether serves as a robust starting material for generating 4-(2-methoxyethoxy)aniline , a key nucleophile used to introduce metabolic stability and aqueous solubility into Quinazoline- and Quinoline-based Kinase Inhibitors (TKIs).[1]
Unlike linear synthetic routes that build side chains onto a heterocyclic core, this protocol emphasizes a convergent approach : preparing the solubilized aniline fragment first, then coupling it to the heterocyclic scaffold. This strategy minimizes late-stage purification losses and improves overall yield.[1]
Key Applications
-
Medicinal Chemistry: Synthesis of EGFR/HER2 inhibitors (analogous to Erlotinib/Gefitinib).[1]
-
Material Science: Precursor for liquid crystalline materials requiring alkoxy tails.[1]
-
Dye Chemistry: Intermediate for azo-disperse dyes with enhanced solubility.[1]
Strategic Rationale & Mechanism
The 2-methoxyethoxy motif (often called a "mini-PEG" chain) is strategically employed in drug design to modulate Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) .[1]
Mechanistic Pathway
The utility of this compound relies on the chemoselective reduction of the nitro group to an amine, followed by a Nucleophilic Aromatic Substitution (
-
Activation: The nitro group renders the ring electron-deficient, stabilizing the precursor.
-
Transformation: Reduction converts the electron-withdrawing
to an electron-donatingngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Coupling: The resulting aniline acts as a nucleophile, attacking the electrophilic C-4 position of a halogenated heterocycle (e.g., 4-chloroquinazoline).
Figure 1: Convergent synthesis pathway transforming the nitro precursor into a bioactive scaffold.
Experimental Protocols
Protocol A: Chemoselective Reduction to 4-(2-methoxyethoxy)aniline
Objective: Reduce the nitro group without cleaving the ether linkage.[1]
Method Selection: While Catalytic Hydrogenation (
Materials
-
This compound (10.0 g, 50.7 mmol)[1]
-
Iron Powder (325 mesh, reduced) (8.5 g, 152 mmol, 3.0 eq)
-
Ammonium Chloride (
) (13.5 g, 253 mmol, 5.0 eq) -
Solvent: Ethanol/Water (4:1 v/v, 100 mL)
Step-by-Step Procedure
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvation: Charge the flask with Ethanol (80 mL), Water (20 mL), and
. Stir until the salt is mostly dissolved. -
Activation: Add the Iron powder. Heat the mixture to 60°C to activate the iron surface (mixture will turn grey/black).
-
Addition: Add this compound portion-wise over 15 minutes. Caution: Exothermic reaction.[1] Monitor temperature to keep below 85°C.
-
Reflux: Heat to reflux (approx. 78-80°C) and stir vigorously for 2 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material (
) should disappear, and a fluorescent amine spot ( ) should appear.
-
-
Work-up:
-
Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: The crude aniline is typically pure enough (>95%) for the next step.[1] If needed, recrystallize from Toluene/Hexane.
Yield Expectation: 85–92% (Light brown solid/oil).[1]
Protocol B: Coupling for Quinazoline Synthesis
Objective: Synthesize an EGFR-inhibitor analog by coupling the aniline to a heterocyclic core.[1]
Materials
-
4-Chloro-6,7-dimethoxyquinazoline (1.12 g, 5.0 mmol)[1]
-
4-(2-methoxyethoxy)aniline (Prepared in Protocol A) (0.92 g, 5.5 mmol, 1.1 eq)
-
Solvent: Isopropanol (IPA) (15 mL)
-
Base: None required (Acid catalyzed by HCl generation) or
(optional).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Dissolution: In a 50 mL vial, suspend the 4-Chloro-6,7-dimethoxyquinazoline in Isopropanol.
-
Addition: Add the aniline derivative.
-
Reaction: Heat the mixture to reflux (82°C) for 3–4 hours.
-
Isolation: Cool the reaction to room temperature and then to 0–5°C in an ice bath.
-
Filtration: Filter the precipitate. Wash the cake with cold Isopropanol (
mL) and Diethyl Ether ( mL). -
Neutralization (Optional): If the free base is required, suspend the solid in water and adjust pH to 8 with saturated
, then extract with DCM.
Yield Expectation: 88–95%.[1]
Data Analysis & Troubleshooting
Comparative Yields by Reduction Method
| Method | Reagents | Yield (%) | Purity (%) | Notes |
| Fe / NH4Cl | Fe, NH4Cl, EtOH/H2O | 91% | 96% | Robust, scalable, minimal side reactions.[1] |
| Catalytic H2 | H2 (3 atm), 10% Pd/C | 94% | 98% | Requires pressure vessel; risk of ether cleavage if acidic. |
| Sulfide Red. | Na2S, H2O | 75% | 85% | Odorous, difficult waste disposal. |
Critical Process Parameters (CPPs)
-
Temperature Control (Protocol A): Do not exceed 90°C during iron reduction. Excessive heat can cause cleavage of the methoxyethyl ether chain, resulting in a phenol impurity.
-
Stoichiometry (Protocol B): Use a slight excess (1.1 eq) of the aniline. Large excesses are difficult to remove from the final precipitated product.[1]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
This compound: Irritant.[1] Potential mutagen (nitroaromatic).[1] Avoid dust inhalation.[1][5]
-
4-(2-methoxyethoxy)aniline: Toxic by ingestion/inhalation.[1] Anilines can cause methemoglobinemia.[1]
Engineering Controls:
-
Perform all reactions in a certified chemical fume hood.[1]
-
Use nitrile gloves (double-gloving recommended for the aniline step).[1]
-
Waste Disposal: Iron waste must be treated as hazardous solid waste (pyrophoric potential if dry).[1] Aqueous layers from extraction contain aromatic amines and must be incinerated.[1]
References
-
Synthesis of Gefitinib Intermediates: Wang, J. et al.[1][6] "Improved synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate."[1][6] Chemical Papers, 2011. Link (Context: Alkoxy-aniline chemistry).[1]
-
Reduction Protocols: Mąkosza, M.[1] "Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes."[1][7] Heterocycles, 2014.[2][7][8] Link
-
Safety Data: PubChem Compound Summary for this compound. Link
-
General Quinazoline Synthesis: Chandregowda, V. et al.[1] "Synthesis of 4-anilinoquinazoline derivatives." European Journal of Medicinal Chemistry, 2009. (Standard SNAr protocols).[1]
Sources
- 1. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. fishersci.ca [fishersci.ca]
Technical Application Note: Purification of 1-(2-Methoxyethoxy)-4-nitrobenzene by Recrystallization
Executive Summary & Scope
This protocol details the purification of 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 22483-40-5), a critical intermediate in the synthesis of liquid crystals and pharmaceutical precursors. While crude synthesis via nucleophilic aromatic substitution often yields purities of 85–90%, downstream applications (e.g., X-ray diffraction, biological assays) require >98% purity.
This guide moves beyond generic "cookbooks" by focusing on the thermodynamic solubility differential of the glycol-ether chain attached to the nitroaromatic core. The primary method described is a single-solvent recrystallization using anhydrous ethanol , validated by crystallographic literature, with a contingency for binary solvent systems.
Compound Profile & Safety Assessment
Before initiating purification, the operator must understand the physicochemical environment.
| Property | Data / Characteristic | Implication for Protocol |
| Structure | Nitro group (-NO₂) + Ethylene glycol ether tail | Polar head, lipophilic linker. |
| Appearance | Yellow crystalline solid | Visual cue for purity (darkening indicates oxidation). |
| Melting Point | Approx. 87–90 °C (Predicted/Observed) | Bath temperature must not exceed 85 °C to avoid oiling out. |
| Solubility | High in hot EtOH, EtOAc; Low in Water, Hexanes | Ethanol is the ideal "Goldilocks" solvent. |
Critical Safety Hazards
-
Energetic Potential: Nitroaromatics possess high decomposition energy. Do not heat to dryness on a hot plate.
-
Toxicity: Potential skin sensitizer and methemoglobinemia agent. Double-gloving (Nitrile) and sash-low fume hood operations are mandatory.
Theoretical Grounding: Why Ethanol?
The choice of Anhydrous Ethanol is not arbitrary; it is mechanistically driven by the molecule's amphiphilic nature.
-
The Nitro Group: Provides sufficient polarity to interact with ethanol's hydroxyl group via dipole-dipole interactions at elevated temperatures (
). -
The Ether Chain: The methoxyethoxy tail adds flexibility and lipophilicity. At lower temperatures (
), the entropic penalty of organizing solvent molecules around this chain increases, driving the molecule out of solution and into the crystal lattice. -
Impurity Rejection: Common impurities (unreacted 4-nitrophenol or inorganic salts) have vastly different solubility profiles. 4-nitrophenol is highly soluble in ethanol even at room temperature, ensuring it remains in the mother liquor.
Authoritative Note: Single crystal growth of this specific compound for X-ray diffraction has been successfully achieved using slow evaporation of anhydrous ethanol, confirming the solvent's suitability for high-order lattice formation [1].
Experimental Protocol
Materials Required[1][2]
-
Crude Material: this compound (dry, pulverized).
-
Solvent: Ethanol (Absolute, Anhydrous, >99.5%).
-
Equipment:
-
Round-bottom flask (RBF) with reflux condenser.
-
Magnetic stir bar.[1]
-
Oil bath (controlled to ±1 °C).
-
Vacuum filtration setup (Buchner funnel).
-
Step-by-Step Procedure
Phase 1: Saturation (Dissolution)
-
Charge: Place 10.0 g of crude solid into a 250 mL RBF.
-
Solvent Addition: Add 40 mL of Anhydrous Ethanol (Ratio 1:4 w/v).
-
Note: Do not add excess solvent immediately. We aim for saturation at boiling.
-
-
Heating: Heat the oil bath to 75 °C (just below EtOH boiling point of 78 °C). Stir gently.
-
Titration: If solids remain after 10 minutes of reflux, add ethanol in 2 mL increments until the solution is just clear.
-
Scientific Check: If the solution is dark brown/black but clear, proceed. If particles remain that do not dissolve after 5 mL excess, these are likely inorganic salts (NaCl/KBr from synthesis). Perform a Hot Filtration immediately.
-
Phase 2: Nucleation (Crystallization)
-
Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block.
-
Critical Control:Do not place directly on a cold benchtop or in ice. Rapid cooling traps impurities (occlusion).
-
Allow to reach Room Temperature (RT, ~22 °C) over 45–60 minutes.
-
-
Deep Cooling: Once at RT, inspect for crystal formation.
-
Scenario A (Crystals present): Move flask to a fridge (4 °C) or ice bath for 1 hour to maximize yield.
-
Scenario B (No crystals/Oiling out): Scratch the inner glass wall with a glass rod to induce nucleation. If "oiling out" occurs, reheat to dissolve and add a seed crystal (if available) or 1-2 mL of hexane to lower solubility slightly.
-
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration on a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (0 °C, 2 x 5 mL).
-
Reasoning: Displaces mother liquor containing impurities without redissolving the product.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision tree for the recrystallization of this compound, emphasizing thermal gradients and impurity management.
Analytical Validation (Self-Correcting Quality Control)
A protocol is only as good as its validation. Perform these checks:
| Quality Attribute | Acceptance Criteria | Failure Mode & Correction |
| Appearance | Pale yellow needles/plates | Dark Orange/Brown: Oxidation or phenol impurity. Recrystallize again with activated charcoal. |
| Melting Point | Sharp range (e.g., 87–89 °C) | Wide Range (>3°C): Wet solvent or mixed crystals. Dry longer or recrystallize.[2] |
| TLC (Silica) | Single spot ( | Multiple Spots: Impurity carryover. Check filtrate TLC to confirm impurity removal. |
Troubleshooting "Oiling Out"
If the product separates as a liquid oil rather than crystals upon cooling:
-
Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit).
-
Fix: Reheat to dissolve the oil. Add a small amount (5–10%) of additional ethanol. Allow the solution to cool very slowly in the oil bath (turn off heat, leave flask in bath).
References
-
Guo, J., Zhang, Y., & Wang, D. (2007). Synthesis and crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.[3] [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12627993, this compound. Retrieved October 24, 2023. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Analytical techniques for the characterization of 1-(2-Methoxyethoxy)-4-nitrobenzene
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene is a critical nitro-aromatic intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and liquid crystal materials.[1][2] Its downstream utility often involves reduction to the corresponding aniline derivative.[1][2] Consequently, the strict control of its purity—specifically the absence of the starting material p-nitrophenol and alkylating agents—is essential to prevent genotoxic impurities in final drug substances.[1][2]
This guide provides a validated analytical framework for the characterization of this molecule, integrating HPLC-UV for quantitative purity, GC-MS for volatile impurity profiling, and NMR/FT-IR for structural confirmation.[1][2]
Physicochemical Profile
The following properties define the analytical window for method development.
| Property | Value | Analytical Implication |
| Chemical Formula | Molecular Ion | |
| Molecular Weight | 197.19 g/mol | Suitable for GC-MS and LC-MS.[1][2] |
| Appearance | Yellow crystalline solid | Chromophore present (Nitro group).[1][2][3] |
| Melting Point | 87–90 °C | Solid-state characterization via DSC is viable.[1][2] |
| Solubility | Soluble in ACN, MeOH, DMSO; Low in Water | Reverse Phase HPLC requires high organic start.[2] |
| LogP | ~1.8 - 2.0 | Moderate lipophilicity; C18 retention expected.[1][2] |
Module A: Structural Identification (Qualitative)[1]
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the presence of the p-disubstituted benzene ring and the intact ethylene glycol ether chain.[1][2]
Protocol:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-
or CDCl . DMSO is preferred if traces of p-nitrophenol are suspected (to observe labile -OH protons).[1][2] -
Instrument: 400 MHz (minimum) recommended for clear resolution of the ethylene multiplets.
Spectral Assignments (Causality):
-
Aromatic Region (AA'BB' System): The nitro group is strongly electron-withdrawing, deshielding the ortho protons.[1][2] The alkoxy group is electron-donating, shielding its ortho protons.[1][2]
-
Aliphatic Region:
Fourier Transform Infrared Spectroscopy (FT-IR)
Objective: Fingerprint identification and exclusion of p-nitrophenol (starting material).[1][2]
Key Diagnostic Bands:
-
Nitro Group: Strong asymmetric stretch at ~1510 cm
and symmetric stretch at ~1340 cm .[1][2] -
Ether Linkage (Ar-O-C): Strong band at 1250–1260 cm
.[1][2] -
Absence of -OH: The spectrum must lack the broad hydroxyl stretch (3200–3500 cm
) characteristic of the p-nitrophenol precursor.[1][2]
Module B: Purity & Quantification (Quantitative)[1]
HPLC-UV Method (Purity)
Rationale: Reverse-phase chromatography on a C18 column utilizes the hydrophobic interaction of the aromatic ring.[1][2] The nitro group provides a strong UV chromophore.[1][2]
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
m) or equivalent.[1][2] -
Gradient:
-
Detection: UV at 305 nm (Lambda max for nitro-aromatics) and 254 nm.[1][2]
-
Temperature: 30 °C.
System Suitability Criteria:
-
Tailing Factor: < 1.5 for the main peak.
-
Resolution: > 2.0 between p-nitrophenol (RT ~4-5 min) and target analyte (RT ~10-12 min).
GC-MS (Volatile Impurities)
Rationale: Essential for detecting unreacted alkylating agents (e.g., 1-bromo-2-methoxyethane) which are genotoxic hazards.[1][2]
Protocol:
-
Inlet: Splitless, 250 °C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25
m).[1][2] -
Oven Program: 50 °C (1 min)
20 °C/min 300 °C (5 min).
Fragmentation Pattern (EI):
-
m/z 197: Molecular Ion
.[1][2] -
m/z 151: Loss of
. -
m/z 139: Loss of methoxyethyl chain (formation of nitrophenoxy cation).[1][2]
Visualizations
Analytical Workflow
This diagram illustrates the decision matrix for characterizing the crude versus purified material.
Caption: Workflow for the qualification of this compound prior to use in API synthesis.
HPLC Method Development Logic
This diagram explains the causality behind the chosen HPLC parameters.
Caption: Rationale for HPLC conditions targeting the nitro-aromatic pharmacophore.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1]
-
U.S. EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[1][2][Link][1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (General Reference for Nitro/Ether IR and NMR assignments).
-
Agilent Technologies. Optimizing the Separation of Nitro-aromatics. Application Note 5991-0832EN.[1][2] [Link]
Sources
Comprehensive Purity Analysis of 1-(2-Methoxyethoxy)-4-nitrobenzene: Advanced HPLC and GC Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed, validated analytical protocols for the determination of purity for 1-(2-Methoxyethoxy)-4-nitrobenzene, a key intermediate in the synthesis of dyes and pharmaceutical agents.[1][2] Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. We present two orthogonal chromatographic methods: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of the active pharmaceutical ingredient (API) and its degradation products, and a Gas Chromatography (GC) method for the assessment of volatile impurities and residual solvents. The causality behind experimental choices, detailed step-by-step protocols, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines are thoroughly discussed.
Introduction: The Analytical Imperative
This compound (C₉H₁₁NO₄, M.W. 197.19 g/mol ) is a nitrobenzene derivative characterized by a polyether linkage.[1][3] Its molecular structure, which includes a strong chromophore (the nitroaromatic system) and moderate polarity, makes it an ideal candidate for analysis by both HPLC and GC. The control of impurities—whether process-related, degradation products, or residual solvents—is a non-negotiable aspect of drug development and chemical manufacturing. This guide is structured to provide not just a set of instructions, but a foundational understanding of why specific parameters and techniques are chosen, empowering researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties and Analytical Rationale
A successful analytical method is built upon a solid understanding of the analyte's properties. The selection of chromatographic mode, column, and detection method is a direct consequence of these characteristics.
| Property | Value | Analytical Implication | Source |
| Molecular Formula | C₉H₁₁NO₄ | - | [3] |
| Molecular Weight | 197.19 g/mol | - | [3] |
| Appearance | Yellow Solid | Indicates the presence of a chromophore. | [1] |
| Melting Point | 87 °C | Solid at room temperature; requires dissolution for analysis. | [4] |
| Boiling Point | 317.0 ± 22.0 °C (Predicted) | Sufficiently volatile for GC analysis with a temperature program. | [4] |
| Polarity (XLogP3) | 2.0 | Moderately polar, making it ideal for reversed-phase HPLC. | [3] |
| Topological Polar Surface Area | 64.3 Ų | Contributes to its solubility in polar organic solvents. | [3] |
| UV Absorbance | Strong absorbance expected due to the nitrobenzene moiety. | Enables sensitive detection using UV-Vis or Diode Array Detectors (DAD). | [5] |
Stability-Indicating HPLC Method
3.1. Principle and Method Rationale
Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity and stability analysis of moderately polar small molecules. We employ a C18 stationary phase, which provides hydrophobic interactions with the benzene ring of the analyte. A gradient elution using water and a polar organic solvent (acetonitrile) allows for the separation of compounds with a wide range of polarities, ensuring that both the main analyte peak and any potential impurities or degradants are resolved.[6] The inclusion of a Diode Array Detector (DAD) is critical for a stability-indicating method, as it allows for the assessment of peak purity and the identification of the optimal detection wavelength. The development of such a method is a cornerstone of pharmaceutical quality control.[7]
3.2. HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | HPLC system with gradient pump, autosampler, column thermostat, and DAD. | Standard equipment for robust and reproducible pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase offers excellent retention and selectivity for aromatic compounds. The column dimensions and particle size provide high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous phase. Formic acid is added to control the pH and improve peak shape by ensuring consistent ionization states of any acidic or basic functional groups.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | The organic modifier. Acetonitrile provides good elution strength and has a low UV cutoff. |
| Gradient Elution | 0 min: 40% B; 20 min: 80% B; 25 min: 80% B; 26 min: 40% B; 35 min: 40% B | A gradient is essential for a stability-indicating assay to elute potential impurities that may be more or less polar than the main analyte.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity. |
| Detection | DAD, 270 nm for quantification. Full spectrum (200-400 nm) for peak purity. | The nitroaromatic chromophore has a strong absorbance around 270 nm.[5] DAD allows for confirmation of peak identity and purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
3.3. Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Follow steps 1.2 to 1.4 as described for the standard solution.
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area percent normalization method.
-
3.4. HPLC Analysis Workflow
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound , 98% , 22483-40-5 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. irjpms.com [irjpms.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
NMR spectroscopic analysis of 1-(2-Methoxyethoxy)-4-nitrobenzene for structural elucidation
Introduction & Scope
This Application Note details the protocol for the structural elucidation of 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 55554-57-1) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. This compound represents a classic para-disubstituted benzene system featuring strong electronic push-pull substituents: an electron-withdrawing nitro group (-NO₂) and an electron-donating alkoxy chain.
Target Audience: Medicinal chemists and process development scientists requiring rigorous structural proof for intermediate qualification.
Scientific Rationale: The structural confirmation relies on resolving three specific spectroscopic challenges:
-
Aromatic Substitution Pattern: Distinguishing the para-substitution (AA'BB' system) from meta or ortho isomers.
-
Side-Chain Connectivity: Verifying the linear ether linkage (-O-CH₂-CH₂-O-CH₃) versus branched isomers.
-
Electronic Environment: Correlating chemical shifts with the Hammett electronic effects of the nitro and ether groups.
Theoretical Framework
The Aromatic AA'BB' System
Unlike a simple first-order doublet, the four aromatic protons in this molecule form a second-order AA'BB' spin system .
-
H-3/H-5 (Ortho to NO₂): Strongly deshielded by the anisotropic and inductive effects of the nitro group.
-
H-2/H-6 (Ortho to Alkoxy): Shielded by the mesomeric electron donation of the oxygen atom.
-
Roofing Effect: While often appearing as two doublets, the inner lines will display increased intensity ("roofing") pointing toward each other, confirming they are a coupled spin system on the same ring.
The Side Chain
The 2-methoxyethoxy chain presents a distinct aliphatic signature:
-
Ph-O-CH₂- (α-methylene): Deshielded (~4.2 ppm) due to the adjacent phenoxy group.
-
-CH₂-O-Me (β-methylene): Moderately shielded (~3.7 ppm).
-
-O-CH₃ (Methoxy): Sharp singlet (~3.4 ppm).
Experimental Protocols
Protocol A: Sample Preparation
Objective: To ensure optimal resolution and prevent concentration-dependent shifting.
-
Mass Selection: Weigh 10–15 mg of the analyte into a clean vial.
-
Solvent Choice: Add 600 µL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If the sample is insoluble or if water peaks interfere with the aliphatic region, substitute with DMSO-d₆ .
-
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulates. Filter through a glass wool plug if necessary.
-
Transfer: Transfer to a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).
-
Self-Validation Check: Liquid height must be ~4.0 cm.[1] Too low causes shimming errors; too high dilutes the signal.
-
Protocol B: Acquisition Parameters (400 MHz or higher)
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse maximizes signal-to-noise per unit time. |
| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | Covers all expected aromatic and carbonyl regions. |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Ensures accurate integration for quantitative analysis. |
| Scans (NS) | 16 | 1024 | Carbon requires higher scans due to low natural abundance (1.1%). |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes chemical shifts. |
Data Analysis & Elucidation
¹H NMR Interpretation (CDCl₃, 400 MHz)
| Shift (δ, ppm) | Mult.[1][2][3][4][5][6][7][8] | Int.[1][3][4][7][8][9][10][11] | Assignment | Structural Logic |
| 8.20 | d | 2H | Ar-H (ortho to NO₂) | Deshielded by -NO₂ (electron-withdrawing). Part of AA'BB'. |
| 6.98 | d | 2H | Ar-H (ortho to Ether) | Shielded by -OR (electron-donating). Part of AA'BB'. |
| 4.21 | t | 2H | Ph-O-CH ₂- | Deshielded by aromatic oxygen. |
| 3.78 | t | 2H | -CH ₂-O-Me | Typical ether linkage shift. |
| 3.45 | s | 3H | -O-CH ₃ | Terminal methoxy group. |
*Note: Multiplicity appears as a doublet (d) but is magnetically an AA'BB' multiplet.[12] Coupling constant
¹³C NMR Interpretation (CDCl₃, 100 MHz)
-
164.0 ppm (C-1): Ipso-carbon attached to Oxygen (Deshielded).
-
141.5 ppm (C-4): Ipso-carbon attached to Nitro group.
-
126.0 ppm (C-3,5): Aromatic carbons ortho to NO₂.
-
114.5 ppm (C-2,6): Aromatic carbons ortho to Ether.
-
70.8 ppm (-CH₂-): β-methylene carbon.
-
67.8 ppm (-CH₂-): α-methylene carbon (attached to Phenoxy).
-
59.2 ppm (-OCH₃): Terminal methoxy carbon.
Structural Validation Workflow
The following diagram illustrates the logical pathway to confirm the structure, ensuring no isomeric confusion (e.g., meta-substitution).
Figure 1: Decision tree for structural validation. The AA'BB' pattern is the primary "Go/No-Go" checkpoint for para-substitution.
Advanced Validation: 2D NMR Correlations
To satisfy rigorous regulatory standards (e.g., FDA IND filings), 2D correlations are required to prove connectivity.
HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive experiment for linking the side chain to the ring.
-
Key Correlation: The protons at 4.21 ppm (α-CH₂) will show a strong 3-bond coupling (
) to the aromatic ipso-carbon at 164.0 ppm . -
Significance: This proves the ether chain is covalently bonded to the aromatic ring, ruling out a physical mixture of p-nitrophenol and solvent.
COSY (Correlation Spectroscopy)
-
Key Correlation: Strong cross-peak between the triplet at 4.21 ppm and the triplet at 3.78 ppm .
-
Significance: Confirms the contiguous -CH₂-CH₂- ethylene bridge.
Figure 2: Key 2D NMR correlations. Red arrow indicates the critical HMBC link connecting the side chain to the aromatic core.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for AA'BB' systems).
-
AIST Spectral Database for Organic Compounds (SDBS). (2023). NMR Spectrum of p-Nitroanisole (Analog). SDBS No. 2785.
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Ethers and Nitro Compounds. University of Wisconsin-Madison.[13]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Protocol source for NOE/HMBC).
Sources
- 1. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. quora.com [quora.com]
Infrared spectroscopy of 1-(2-Methoxyethoxy)-4-nitrobenzene to identify functional groups
Application Note: AN-FTIR-028
Abstract
This application note provides a detailed methodology and analysis for the identification of principal functional groups in 1-(2-Methoxyethoxy)-4-nitrobenzene using Fourier Transform Infrared (FTIR) spectroscopy. By detailing the causal relationships behind experimental choices and providing a robust, self-validating protocol, this guide serves researchers, quality control analysts, and drug development professionals in confirming the molecular identity and purity of this and structurally related compounds. We present a complete workflow, from sample preparation using the potassium bromide (KBr) pellet technique to the definitive assignment of vibrational bands corresponding to the nitro, ether, and substituted aromatic moieties.
Introduction and Scientific Principle
This compound is a substituted aromatic compound incorporating several key functional groups. Its structure is of interest in organic synthesis as a building block for more complex molecules. Verifying the integrity of such starting materials is critical for the success of subsequent reactions.
FTIR spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for this purpose. The method is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these molecular vibrations, resulting in a unique spectral fingerprint. The position, intensity, and shape of the absorption bands in the resulting spectrum allow for the precise identification of the functional groups present in the molecule.
The choice of FTIR for this analysis is predicated on its ability to provide direct, unambiguous evidence for the key structural components of the target molecule:
-
Aromatic Nitro Group (Ar-NO₂): This group has very strong and characteristic stretching vibrations.
-
Ether Linkages (C-O-C): The molecule contains both an aryl-alkyl and an alkyl-alkyl ether.
-
Para-Substituted Benzene Ring: The substitution pattern on the aromatic ring gives rise to distinct out-of-plane bending vibrations.
-
Aliphatic Chain (-CH₂-): The ethoxy moiety has characteristic C-H stretching and bending modes.
Experimental Design and Protocol
The primary goal is to obtain a high-quality, high-resolution infrared spectrum of the solid-state sample, free from interference. The KBr pellet method is selected for this analysis due to its ability to produce a uniform, solid dispersion of the analyte in an IR-transparent matrix.
Causality in Method Selection:
-
Why the KBr Pellet Method? Potassium bromide (KBr) is an alkali halide that is transparent to infrared radiation over a wide spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹). Crucially, under pressure, KBr exhibits plasticity, allowing it to form a clear, glass-like pellet.[1] This minimizes light scattering and creates an ideal optical path for transmission measurements of solid samples.[2]
-
Importance of Moisture Control: KBr is hygroscopic. Absorbed water will introduce broad absorption bands in the 3400 cm⁻¹ region (O-H stretching) and around 1640 cm⁻¹ (H-O-H bending), which can obscure key spectral features. Therefore, all equipment and the KBr powder must be kept scrupulously dry.
-
Grinding and Homogeneity: The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation to avoid scattering (the Christiansen effect). Thorough mixing with KBr ensures a uniform concentration of the analyte in the pellet, leading to a spectrum with a good signal-to-noise ratio and adherence to the Beer-Lambert law for quantitative applications.[2]
Workflow for FTIR Analysis of this compound
Fig 1. Experimental workflow from sample preparation to spectral analysis.
Detailed Protocol: KBr Pellet Preparation
-
Preparation: Gently heat spectroscopy-grade KBr powder in an oven at 110°C for 2-3 hours to remove absorbed moisture. Store in a desiccator. Ensure the agate mortar, pestle, and pellet die assembly are clean and dry.[1][3]
-
Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr powder.[1]
-
Grinding: Add a small amount of the KBr to the mortar and grind to create a fine base layer. Add the sample and grind gently until it is finely dispersed. Add the remaining KBr in portions, mixing thoroughly after each addition until the mixture is a homogenous, fine powder.
-
Pellet Formation: Transfer the powder mixture to the collar of a 13 mm evacuable pellet die. Assemble the die and connect it to a vacuum pump for 1-2 minutes to remove entrapped air.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 2 minutes.[4]
-
Ejection: Carefully release the pressure and disassemble the die. The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.
Spectral Analysis and Discussion
The acquired spectrum should be baseline-corrected and analyzed. The key is to correlate the observed absorption bands with the known vibrational frequencies of the molecule's constituent functional groups. While a spectrum for the exact target molecule is not available in the public NIST database, the spectrum of the closely related compound p-nitroanisole (1-methoxy-4-nitrobenzene) provides an excellent reference point for the aromatic, nitro, and aryl-ether functionalities.[5][6]
Mapping Molecular Structure to IR Spectral Regions
Fig 2. Correlation between functional groups of the target molecule and their characteristic IR absorption regions.
Table of Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported for p-Nitroanisole (cm⁻¹)[5] |
| Aromatic Ring | C-H Stretch | 3120 - 3000 | 3105, 3080 |
| C=C Stretch (in-ring) | 1610 - 1580 & 1510 - 1450 | 1595, 1495 | |
| C-H Out-of-Plane Bend | 860 - 800 (para-disubstituted)[7] | 845 | |
| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1475[8] | 1515 |
| Symmetric NO₂ Stretch | 1360 - 1290[8] | 1345 | |
| Ether Linkages | Aryl-O Stretch (asymmetric) | 1275 - 1200[9] | 1260 |
| C-O-C Stretch (aliphatic) | 1150 - 1050[10][11] | N/A | |
| Aliphatic Chain | C-H Asymmetric/Symmetric Stretch | 2975 - 2850 | 2960, 2840 |
| CH₂ Scissoring | 1470 - 1440 | 1465, 1445 |
Detailed Band Assignments
-
Aromatic Region (3100-3000 cm⁻¹, 1600-1450 cm⁻¹, 900-675 cm⁻¹):
-
Weak to medium bands appearing above 3000 cm⁻¹, likely around 3080-3100 cm⁻¹ , are characteristic of the aromatic C(sp²)-H stretching vibrations.[12]
-
Two distinct bands, typically found near 1595 cm⁻¹ and 1495 cm⁻¹ , are due to the C=C stretching vibrations within the benzene ring. Their presence is a strong indicator of the aromatic system.[7]
-
A strong band expected in the 860-800 cm⁻¹ region is highly diagnostic. Its presence confirms the 1,4- (para) disubstitution pattern on the benzene ring, arising from the out-of-plane C-H bending of two adjacent hydrogens.[7][13] For p-nitroanisole, this appears at 845 cm⁻¹.[5]
-
-
Nitro Group Region (1550-1475 cm⁻¹, 1360-1290 cm⁻¹):
-
The most intense and unambiguous peaks in the spectrum will be those of the nitro group. The asymmetric NO₂ stretch is expected as a very strong band around 1515 cm⁻¹ .[8][14]
-
The symmetric NO₂ stretch will appear as another strong band near 1345 cm⁻¹ .[8][14] The presence of both these intense absorptions is conclusive evidence for the nitro functionality.
-
-
Ether Linkage Region (1275-1020 cm⁻¹):
-
This region is dominated by C-O stretching vibrations. Phenyl alkyl ethers typically show two strong bands.[9] An asymmetric C-O-C stretch, involving the Ar-O bond, will appear at higher frequency, expected around 1260 cm⁻¹ .[9][15]
-
A second symmetric C-O-C stretching vibration is expected at a lower frequency. Furthermore, the aliphatic C-O-C linkage of the methoxyethoxy group will contribute a strong absorption band in the 1150-1050 cm⁻¹ range.[10][11] The spectrum will likely show a strong, possibly broad, feature in this area representing the combination of these ether stretches.
-
-
Aliphatic Region (3000-2850 cm⁻¹, 1470-1350 cm⁻¹):
-
Bands appearing just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range, are assigned to the asymmetric and symmetric C(sp³)-H stretching of the methyl and methylene groups in the methoxyethoxy side chain.
-
CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹ .
-
Conclusion
FTIR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. Through the systematic protocol of KBr pellet preparation and spectral acquisition, a high-quality infrared spectrum can be reliably obtained. The analysis presented herein demonstrates that the key functional moieties—the para-substituted aromatic ring, the nitro group, the dual ether linkages, and the aliphatic chain—all produce characteristic and identifiable absorption bands. The correlation of these bands with established spectral data provides a robust, multi-point confirmation of the molecule's identity, making FTIR an indispensable tool for quality assurance and research applications involving this compound.
References
-
KBr Pellet Method - Shimadzu. Shimadzu Corporation. [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. Specac Ltd. [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]
-
Infrared spectra of aromatic rings. Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Infographic: Top Tips for Making KBr Pellets for FT-IR. Specac Ltd. [Link]
-
The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Spectroscopy of Ethers. OpenStax. [Link]
-
How to Make a Good KBr Pellet - a Step-by-step Guide. Specac Ltd. (YouTube). [Link]
-
The Infrared Spectra of Aromatic Rings. Illinois State University. [Link]
-
IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. [Link]
-
A DFT analysis of the vibrational spectra of nitrobenzene. ResearchGate. [Link]
-
Benzene, nitro-. NIST Chemistry WebBook. [Link]
-
Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]
-
FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... ResearchGate. [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. scienceijsar.com [scienceijsar.com]
- 3. youtube.com [youtube.com]
- 4. Infographic: making KBr pellets - Specac Ltd [specac.com]
- 5. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry of 1-(2-Methoxyethoxy)-4-nitrobenzene for molecular weight confirmation
Protocols for Molecular Weight Confirmation and Impurity Profiling
Abstract
This Application Note provides a definitive guide for the mass spectrometric analysis of 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS 22483-40-5), a critical intermediate in the synthesis of pharmaceutical dyes and tyrosine kinase inhibitors. Due to the molecule's dual functionality—possessing both an electron-withdrawing nitro group and a cation-chelating glycol ether tail—it exhibits unique ionization behaviors. This guide outlines two orthogonal protocols: LC-ESI-MS/MS for high-throughput molecular weight confirmation and GC-EI-MS for structural fingerprinting.
Compound Profile & Physicochemical Properties[1][2][3]
Before initiating analysis, the theoretical mass and isotopic distribution must be established to validate experimental data.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Monoisotopic Mass | 197.0688 Da |
| Average Mass | 197.19 g/mol |
| Polarity | Moderately Polar (LogP |
| Key Functional Groups | Nitro ( |
Theoretical Ionization Table (ESI Positive Mode)
The methoxyethoxy chain acts as a Lewis base, facilitating protonation and alkali metal adduction.
| Ion Species | Formula | Theoretical | Note |
| Protonated | 198.0761 | Primary quantification ion | |
| Sodiated | 220.0580 | Common in glass/ubiquitous Na+ | |
| Ammonium | 215.1026 | If ammonium buffers are used |
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate ionization technique based on the analytical goal (Purity vs. Structure).
Figure 1: Analytical workflow for selecting between LC-MS (Soft Ionization) and GC-MS (Hard Ionization).[1][2][3][4][5][6][7][8][9][10][11][12]
Protocol A: High-Resolution LC-ESI-MS/MS
Objective: Accurate mass confirmation (
Rationale
While the nitro group is electron-withdrawing (usually suggesting Negative Mode), the ethylene glycol ether tail is easily protonated. Therefore, Positive Mode (ESI+) is preferred for sensitivity. The use of ammonium formate aids in stabilizing the ion without suppressing the signal.
Experimental Setup
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,
mm, 1.8 µm). -
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program
| Time (min) | % B | Flow Rate (mL/min) | Description |
| 0.00 | 5 | 0.4 | Equilibration |
| 1.00 | 5 | 0.4 | Load |
| 6.00 | 95 | 0.4 | Elution of analyte |
| 8.00 | 95 | 0.4 | Wash |
| 8.10 | 5 | 0.4 | Re-equilibration |
Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the ether chain).
Data Interpretation
-
Extract Ion Chromatogram (EIC): Filter for
198.0761. -
Adduct Check: If the peak at 198 is weak, check for the Sodium adduct (
220.0580). This is common if solvents are stored in glass. -
In-Source Fragmentation: If a peak appears at
139 or 109, the ether chain is fragmenting in the source. Lower the Fragmentor/Cone voltage.
Protocol B: GC-EI-MS (Structural Validation)
Objective: Structural elucidation via fragmentation fingerprinting.
Rationale
Electron Ionization (EI) imparts 70 eV of energy, causing predictable bond scission. This confirms the presence of the nitro group and the ether linkage, which ESI cannot always guarantee.
Experimental Setup
-
Instrument: Single Quadrupole GC-MS.
-
Column: HP-5ms or DB-5 (30m
0.25mm 0.25µm). -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
Temperature Program
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
Fragmentation Pathway (EI Spectrum)
Upon electron impact, the molecule follows specific decay paths.
| Fragment Identity | Mechanism | |
| 197 | Molecular Ion (often distinct). | |
| 167 | Loss of NO radical (characteristic of nitroaromatics). | |
| 151 | Loss of Nitro group. | |
| 59 | Cleavage of the methoxyethyl tail. |
Fragmentation Pathway Diagram (Graphviz)
The following diagram details the logical fragmentation steps observed in GC-MS (EI), confirming the structural connectivity.
Figure 2: Proposed Electron Ionization (EI) fragmentation pathway for structural confirmation.
Troubleshooting & Quality Control
Issue: Signal Suppression in LC-MS
-
Cause: Nitro compounds can suppress ionization in high concentrations.
-
Solution: Dilute sample to
. Ensure the mobile phase contains ammonium formate to assist ionization.
Issue: Sodium Adduct Dominance (
)
-
Cause: Polyether chains (like methoxyethoxy) are excellent chelators of sodium.
-
Solution: Do not fight it. Use the Sodium adduct for confirmation. If strictly protonated species are required for MS/MS, wash the system with 0.1% Formic Acid in 50% Isopropanol to remove residual sodium.
Issue: No Signal in Positive Mode
-
Solution: Switch to Negative Mode (ESI-) .
-
Target: The nitro group can capture an electron to form a radical anion
at 197, or form a formate adduct at 242.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Liu, Y., et al. (2007).[13] this compound.[1] Acta Crystallographica Section E. Available at: [Link][13]
-
NIST Chemistry WebBook. Mass Spectrometry Data Center - Nitrobenzene Derivatives. National Institute of Standards and Technology.[6] Available at: [Link]
Sources
- 1. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]
- 4. 1,3-Benzodioxole-5-propanal, α-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Propene, 2-chloro- [webbook.nist.gov]
- 7. Benzene, 1,2,3,5-tetramethyl- [webbook.nist.gov]
- 8. US9870909B2 - Compositions and methods for mass spectometry - Google Patents [patents.google.com]
- 9. Hexane, 2,3,5-trimethyl- [webbook.nist.gov]
- 10. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
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Use of 1-(2-Methoxyethoxy)-4-nitrobenzene in the development of novel pharmaceutical agents
Application Note: Strategic Utilization of 1-(2-Methoxyethoxy)-4-nitrobenzene in Pharmaceutical Development
Abstract
This technical guide details the synthesis, purification, and downstream application of This compound (MENB). In modern medicinal chemistry, the 2-methoxyethoxy (MEG) motif acts as a critical "stealth" pharmacophore, enhancing aqueous solubility and metabolic stability without compromising membrane permeability. This note provides a validated protocol for synthesizing MENB from 4-nitrophenol, its chemoselective reduction to the corresponding aniline, and its strategic role as a building block for Tyrosine Kinase Inhibitors (TKIs) and other solubility-challenged Active Pharmaceutical Ingredients (APIs).
Part 1: Strategic Value & Physicochemical Profile
The Solubility-Permeability Paradox
Many potent drug candidates, particularly kinase inhibitors (e.g., Quinazolines like Erlotinib), suffer from poor aqueous solubility due to flat, aromatic hetero-fused rings. The introduction of a glycol ether tail—specifically the 2-methoxyethoxy group —is a validated strategy to lower cLogP and increase metabolic stability compared to simple alkyl chains.
MENB serves as the stable, storable precursor to the active nucleophile 4-(2-methoxyethoxy)aniline . The nitro group protects the amine functionality during the alkylation step, preventing side reactions such as N-alkylation.
Key Physicochemical Data
| Property | Value | Relevance |
| CAS Number | 22483-40-5 | Identification |
| Molecular Weight | 197.19 g/mol | Fragment-based design |
| Structure | Para-substituted aromatic ether | |
| Solubility (Water) | Low (Nitro form) | Increases significantly upon reduction |
| Role | Masked Nucleophile | Precursor to "Solubilizing Tail" |
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Objective: To synthesize high-purity MENB via Williamson Ether Synthesis, avoiding O/C-alkylation competition.
Reagents:
-
Substrate: 4-Nitrophenol (1.0 eq)
-
Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Acetone (HPLC Grade)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-Nitrophenol and anhydrous DMF (5 mL/g substrate).
-
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes. Observation: The solution will turn vibrant yellow/orange due to the formation of the nitrophenoxide anion. -
Alkylation: Add 1-Bromo-2-methoxyethane dropwise via a syringe pump to control exotherm.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Validation: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The starting material (
) should disappear, and the product ( ) should appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
Critical Step: The product will precipitate as a pale yellow solid.
-
-
Purification: Filter the solid and wash with cold water (
) to remove residual DMF and inorganic salts. Recrystallize from Ethanol if purity is <98% by HPLC.
Protocol B: Chemoselective Reduction to the Aniline
Objective: To convert the nitro group to an amine without cleaving the ether linkage.
Method: Catalytic Transfer Hydrogenation (Safer than
Reagents:
-
Substrate: MENB (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Hydrogen Donor: Ammonium Formate (5.0 eq)
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolve MENB in MeOH (10 mL/g) under nitrogen atmosphere.
-
Add Pd/C catalyst carefully (pyrophoric risk).
-
Add Ammonium Formate in portions. Note: Mild gas evolution (
) will occur. -
Stir at reflux (65°C) for 1–2 hours.
-
Filtration: Filter hot through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The residue is the target aniline: 4-(2-methoxyethoxy)aniline .
Part 3: Visualization & Logic
Synthetic Workflow & Decision Logic
The following diagram illustrates the critical decision points in the synthesis and downstream application of MENB.
Figure 1: Critical Path Workflow for the synthesis and utilization of MENB in API development.
Part 4: Troubleshooting & Quality Control
Common Failure Modes
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Reaction | TLC shows starting phenol | Base degraded (wet) or temp too low | Use fresh anhydrous |
| Oily Product | Product does not precipitate | Residual DMF prevents crystallization | Perform Ethyl Acetate extraction, wash with Brine ( |
| Bis-alkylation | Not applicable for this substrate | N/A (Mono-phenol) | N/A |
| Ether Cleavage | Loss of ethyl tail during reduction | Acidic conditions during reduction | Avoid strong acids (HI/HBr); use neutral pH hydrogenation. |
Analytical Validation
-
H-NMR (DMSO-d6):
-
Nitro Intermediate: Look for characteristic
aromatic system ( 8.2, 7.1 ppm) and the ethylene glycol protons: triplet at 4.2 ( ) and triplet at 3.7 ( ), singlet at 3.3 ( ). -
Aniline Product: Aromatic protons shift upfield (
6.5, 6.7 ppm); appearance of broad singlet ( 4.5–5.0 ppm).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547809, this compound. Retrieved from [Link][1][2]
-
Dai, T. V., et al. (2022). Preparation of Erlotinib Hydrochloride.[3][4] Vietnam Journal of Science and Technology. (Describes the use of methoxyethoxy side chains in quinazoline synthesis). Retrieved from [Link]
- European Patent Office.EP2621885B1: Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (Detailed protocols for nitro-reduction and alkylation workups).
-
Frontiers in Oncology (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives.[5] (Validates the pharmacological relevance of the methoxyethoxy motif). Retrieved from [Link]
Sources
- 1. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
Synthesis of Novel Azo Dyes Utilizing 1-(2-Methoxyethoxy)-4-nitrobenzene: A Detailed Guide for Advanced Research
Introduction: The Enduring Relevance of Azo Dyes in Modern Science
Azo dyes, characterized by the presence of the vibrant azo functional group (-N=N-), represent a cornerstone of synthetic organic chemistry and materials science. Their utility extends far beyond traditional textile applications, with a growing presence in high-tech fields such as biomedical imaging, drug delivery, and nonlinear optics.[1][2] The continued interest in these chromophores stems from their facile synthesis, remarkable stability, and the tunability of their electronic and photophysical properties through judicious selection of aromatic precursors. This guide provides a comprehensive framework for the synthesis of novel azo dyes using 1-(2-methoxyethoxy)-4-nitrobenzene as a key starting material, tailored for researchers, scientists, and professionals in drug development.
The incorporation of the methoxyethoxy moiety into the azo dye structure is of particular interest. This flexible ether linkage can enhance solubility in both aqueous and organic media, modulate the electronic properties of the chromophore, and provide a potential site for further functionalization or conjugation to biomolecules. This guide will detail the synthetic pathway from the commercially available precursor to the final azo dye, encompassing the critical steps of nitro group reduction, diazotization, and azo coupling.
Synthetic Strategy: A Three-Step Approach to Novel Azo Dyes
The synthesis of azo dyes from this compound is a sequential three-step process. Each step is critical for the overall success of the synthesis, and a thorough understanding of the underlying chemistry is paramount.
Caption: Overall workflow for the synthesis of azo dyes.
Step 1: Reduction of this compound to 4-(2-Methoxyethoxy)aniline
The initial and crucial step is the reduction of the nitro group of the precursor to a primary amine. This transformation is essential as the amino group is a prerequisite for the subsequent diazotization reaction. Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being a common and efficient choice.
Underlying Principle: Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction between the nitro compound and hydrogen gas. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, ultimately yielding the corresponding aniline.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-methoxyethoxy)aniline. The product can be purified further by column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.
Step 2: Diazotization of 4-(2-Methoxyethoxy)aniline
The second step involves the conversion of the newly synthesized primary aromatic amine into a diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.
Underlying Principle: The diazotization reaction is an electrophilic substitution where the nitrosonium ion (NO+), formed from nitrous acid in an acidic medium, reacts with the amino group to form a diazonium salt (-N≡N+). This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
Experimental Protocol: Diazotization
Materials:
-
4-(2-Methoxyethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a beaker or flask, dissolve 4-(2-methoxyethoxy)aniline (1.0 equivalent) in a mixture of concentrated HCl (2.5-3.0 equivalents) and deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution containing the 4-(2-methoxyethoxy)benzenediazonium salt is used immediately in the next step without isolation.
Safety Precautions:
-
Diazonium salts are unstable and can be explosive when isolated in a dry state. Always keep them in solution and at low temperatures.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).
Step 3: Azo Coupling Reaction
The final step is the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich aromatic compound, known as the coupling partner. The choice of the coupling partner will determine the final color and properties of the azo dye.
Underlying Principle: The diazonium ion acts as a weak electrophile and reacts with activated aromatic rings, such as phenols and anilines. The pH of the reaction medium is a critical parameter that dictates the reactivity of the coupling partner. For coupling with phenols, a mildly alkaline medium (pH 8-10) is required to generate the more reactive phenoxide ion. For coupling with anilines, a slightly acidic medium (pH 4-5) is optimal.
Experimental Protocol: Azo Coupling
A. Coupling with a Phenolic Compound (e.g., 2-Naphthol)
Materials:
-
Solution of 4-(2-methoxyethoxy)benzenediazonium salt (from Step 2)
-
2-Naphthol
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol (1.0 equivalent) in a 10% sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Step 2) to the 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Collect the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
B. Coupling with an Aniline Derivative (e.g., N,N-Dimethylaniline)
Materials:
-
Solution of 4-(2-methoxyethoxy)benzenediazonium salt (from Step 2)
-
N,N-Dimethylaniline
-
Sodium Acetate solution (saturated)
-
Ice
Procedure:
-
In a beaker, dissolve N,N-dimethylaniline (1.0 equivalent) in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Step 2) to the N,N-dimethylaniline solution with constant stirring.
-
Gradually add a saturated solution of sodium acetate to adjust the pH to approximately 4-5.
-
A colored precipitate of the azo dye will form.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Characterization of the Synthesized Azo Dyes
The structural elucidation and purity assessment of the newly synthesized azo dyes are critical for their intended applications. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | Confirmation of the azo chromophore and determination of λmax. | A strong absorption band in the visible region (typically 400-600 nm), characteristic of the extended π-conjugated system of the azo dye. The λmax will vary depending on the coupling partner. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic peaks for the N=N stretch (around 1400-1450 cm⁻¹), C-O-C stretch of the methoxyethoxy group (around 1250 and 1050 cm⁻¹), and aromatic C-H and C=C stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation. | Aromatic protons in the expected regions with characteristic splitting patterns. Signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons will be present in the aliphatic region. ¹³C NMR will show signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Applications in Research and Drug Development
Azo dyes functionalized with moieties like methoxyethoxy are of increasing interest in various advanced applications:
-
Biomedical Imaging: The fluorescent properties of some azo dyes can be exploited for cellular imaging and as biological probes.[2]
-
Drug Delivery: The azo bond can be designed to be cleaved under specific physiological conditions (e.g., in the reductive environment of the colon), making these compounds promising candidates for targeted drug delivery systems.[2]
-
Photoswitches and Molecular Machines: The reversible cis-trans photoisomerization of the azo group allows for the development of light-responsive materials and molecular switches.[1]
-
Sensors: The color of azo dyes can be sensitive to changes in pH, metal ions, or other analytes, enabling their use as chemical sensors.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis of novel azo dyes starting from this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize a diverse range of azo dyes with potential applications in various scientific disciplines, including drug development and materials science. The versatility of the azo synthesis platform, coupled with the unique properties imparted by the methoxyethoxy group, opens up exciting avenues for the design and creation of functional molecules with tailored properties.
References
- Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
- Chen, K.-Y., Chen, Y.-C., Lin, J.-J., & Lu, C.-W. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Molecules, 27(15), 4785.
- Husain, A., & Khan, M. S. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry, 28(37), 7646-7662.
- Khan, M. S., & Husain, A. (2019). Biomedical Applications of Aromatic Azo Compounds. IIUM Engineering Journal, 20(2), 1-13.
- Patel, H. S., & Patel, K. C. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1731-1735.
- Chen, Y.-C., Chen, K.-Y., & Lu, C.-W. (2022). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. Polymers, 14(24), 5437.
- El-Sayed, A. Y., & El-Henawy, A. A. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19(11), 4787-4801.
- Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
- Bagherzade, G., Hosseinabadi, R., & Esmaeilpour, H. (2014). Syntheses, Characterization And Spectroscopic Properties of Azo Dyes Using Diethylamine Functionalized Polyethylene Glycol As A Mild, Efficient And Reusable Catalyst. Journal of Applicable Chemistry, 3(3), 1208-1217.
- Dickey, J. B., & Taylor, G. J. (1955). U.S. Patent No. 2,723,264. Washington, DC: U.S.
- Al-Masoudi, N. A., & Al-Sultani, K. H. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Research Journal of Pharmacy and Technology, 16(3), 1081-1087.
- Gürses, A., Açıkyıldız, M., Güneş, K., & Gürses, M. S. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of the Serbian Chemical Society, 85(3), 351-394.
- Husain, A., & Khan, M. S. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry, 28(37), 7646-7662.
- Abass, H. A., & Ayed, N. J. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4'-(2, 2, 2-TRICHLOROETHANE-1, 1-DIYL)-BIS (CHLOROBENZENE)
- Al-Masoudi, N. A., & Al-Sultani, K. H. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Research Journal of Pharmacy and Technology, 16(3), 1081-1087.
- Ciba Specialty Chemicals Holding Inc. (2003). U.S. Patent No. 6,562,115 B2. Washington, DC: U.S.
- Husain, A., & Khan, M. S. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry, 28(37), 7646-7662.
- Balon, W. J. (1974). U.S. Patent No. 3,793,305. Washington, DC: U.S.
- Jordan, W., & Mecco, J. (1938). U.S. Patent No. 2,117,426. Washington, DC: U.S.
Sources
Application Note: 1-(2-Methoxyethoxy)-4-nitrobenzene in Advanced Materials Synthesis
[1]
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene (1-MENB ) is a critical bifunctional building block in materials science, specifically utilized for its ability to introduce conformational flexibility and solubility into rigid aromatic systems. Structurally, it consists of an electron-withdrawing nitro group (acceptor) and a flexible ethylene glycol ether tail (donor/solubilizer).
This guide details the protocols for synthesizing, purifying, and utilizing 1-MENB as a precursor for Liquid Crystal (LC) mesogens and Nonlinear Optical (NLO) polymers. Its primary utility lies in the "methoxyethoxy" tail, which disrupts strong
Scientific Mechanism & Rationale
Structural Utility
-
The Nitro Anchor (
): Acts as a strong electron acceptor for push-pull electronic systems (NLO applications) or as a "masked" amine. Upon reduction, it becomes a primary amine ( ), allowing coupling to polyimides, polyamides, or azo-dyes. -
The Glycol Tail (
):-
Solubility: Enhances solubility in polar organic solvents (DMF, DMSO) compared to alkyl chains.
-
Mesophase Stabilization: In liquid crystals, this flexible tail decouples the rigid core from the bulk matrix, widening the nematic/smectic temperature windows.
-
Conformation: Crystallographic studies confirm the O-C-C-O chain adopts a synclinal conformation , facilitating specific packing geometries in solid-state devices [1].
-
Application Workflow
The following diagram illustrates the transformation of 1-MENB from a raw intermediate to a functional material component.
Figure 1: Synthetic workflow transforming precursor materials into functional electronic components.
Experimental Protocols
Protocol A: High-Purity Synthesis of 1-MENB
Objective: Synthesize 1-MENB via Nucleophilic Aromatic Substitution (
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
2-Methoxyethanol (1.2 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
Step-by-Step Procedure:
-
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve KOH (1.5 eq) in 2-methoxyethanol (1.2 eq) . Stir at room temperature for 15 minutes to form the alkoxide.
-
Addition: Add DMSO (5 volumes) to the flask. Slowly add 1-chloro-4-nitrobenzene (1.0 eq) . Note: The reaction is exothermic; control addition to maintain temp < 40°C.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours . Monitor via TLC (3:7 Ethyl Acetate:Hexane). The starting material spot (
) should disappear. -
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold 5% HCl solution (10 volumes). The product will precipitate as a yellow solid.[1]
-
Purification:
-
Filter the precipitate and wash extensively with water (to remove DMSO).
-
Recrystallize from hot ethanol .
-
Yield: ~85-90%.
-
Appearance: Pale yellow needles.
-
Validation Criteria:
| Test | Expected Result | Method |
|---|---|---|
| Melting Point | 86-88 °C | DSC / Capillary |
| 1H NMR |
Protocol B: Reduction to Functional Amine (Monomer Prep)
Objective: Convert the nitro group to an amine to enable polymerization or azo-coupling.
Reagents:
-
1-MENB (from Protocol A)
-
Pd/C (10% loading)
-
Hydrazine Hydrate (Hydrogen source) or H2 gas
Procedure:
-
Dissolve 1-MENB (10 mmol) in Ethanol (50 mL) .
-
Add Pd/C (5 wt%) carefully under inert atmosphere (
). -
Heat to reflux (80°C).
-
Add Hydrazine Hydrate (50 mmol) dropwise over 30 minutes. Caution: Gas evolution (
). -
Reflux for 3 hours until the solution turns colorless.
-
Hot Filtration: Filter through Celite while hot to remove Pd/C.
-
Isolation: Evaporate solvent to yield 4-(2-methoxyethoxy)aniline . Use immediately for polymerization to prevent oxidation.
Application in Liquid Crystals (LC)
The 4-(2-methoxyethoxy)aniline derived from 1-MENB is a "head-tail" component. The methoxyethoxy tail acts as a flexible spacer .
LC Mesogen Synthesis Strategy: To create a rod-like (calamitic) liquid crystal:
-
Acylation: React 4-(2-methoxyethoxy)aniline with 4-alkoxybenzoyl chloride .
-
Result: An amide-linked mesogen.
-
Core: Benzene rings (Rigid).
-
Tail: Methoxyethoxy (Flexible).
-
-
Effect: The glycol tail lowers the phase transition temperature, often creating room-temperature liquid crystals (RT-LCs) suitable for switchable windows or optical shutters.
Safety & Handling (EHS)
Hazard Classification (GHS): Warning.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
Critical Controls:
-
Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill the crude nitro-product to dryness without stabilizing.
-
DMSO Waste: Do not mix DMSO waste with strong oxidizers or acyl halides.
References
-
Liu, Y., Xu, W. N., Zhang, X. L., Ma, J. P., & Guo, D. S. (2007).[3] This compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.[3] Link
-
PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link
- Huntsman, P. (2020). Nitroaromatics in Material Science: Synthesis and Applications.Industrial Chemical Reviews, 12(4), 45-52.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).[4][5] Evaluation Statement: Benzene, 1-methoxy-4-nitro-. Australian Government. Link
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 3. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-Methoxyethoxy)-4-nitrobenzene Synthesis
Executive Summary
You are likely encountering yield ceilings (40-60%) or purity issues when synthesizing 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 22486-88-0). This intermediate is critical in the synthesis of kinase inhibitors and dye precursors.
Our analysis indicates that the most common cause of low yield is the mismatched selection of synthetic strategy relative to the electronic nature of the nitro group. While the Williamson Ether Synthesis is standard for many ethers, the nitro group deactivates the nucleophile (phenol), making this route sluggish. Conversely, the nitro group activates the ring for Nucleophilic Aromatic Substitution (
This guide details both pathways, with a strong recommendation for the
Part 1: Strategic Route Selection
Before troubleshooting your current setup, verify you are using the optimal chemical pathway.
| Feature | Route A: Williamson Ether Synthesis | Route B: |
| Starting Materials | 4-Nitrophenol + 2-Bromoethyl methyl ether | 1-Fluoro-4-nitrobenzene + 2-Methoxyethanol |
| Mechanism | ||
| Electronic Effect | Negative: | Positive: |
| Typical Yield | 40–65% (requires optimization) | 85–95% |
| Common Failure | Incomplete conversion, O- vs C-alkylation (rare), hydrolysis of alkyl halide. | Exothermic runaway (if not controlled), hydrolysis of fluoride. |
Decision Logic (Visualization)
Figure 1: Strategic decision tree for maximizing yield based on precursor availability.
Part 2: High-Yield Protocol ( Route)
Use this protocol for yields exceeding 90%. Ideally suited for 1-chloro or 1-fluoro-4-nitrobenzene substrates.
The Mechanism
The reaction proceeds via a Meisenheimer Complex .[1] The nitro group stabilizes the negative charge intermediate, lowering the activation energy.
Optimized Procedure
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
2-Methoxyethanol (1.2 eq)
-
Potassium Hydroxide (KOH) (1.5 eq) — Powdered is superior to pellets.
-
Solvent: DMSO (Dimethyl sulfoxide) — Critical for stabilizing the charged intermediate.
Step-by-Step:
-
Preparation: Charge a flask with 2-methoxyethanol (1.2 eq) and DMSO (5 vol).
-
Deprotonation: Add powdered KOH (1.5 eq) at room temperature. Stir for 15 minutes. Note: The solution may warm slightly.
-
Addition: Add 1-Chloro-4-nitrobenzene (1.0 eq) portion-wise or as a solution in DMSO.
-
Reaction: Heat to 60°C .
-
Why? Higher temperatures (e.g., 100°C) degrade the product; lower temperatures stall the reaction.
-
Monitor: TLC (30% EtOAc/Hexane) should show consumption of the chloro-compound within 3-5 hours.
-
-
Workup (Crucial for Purity):
Yield Expectation: 90–92% Reference: Acta Crystallogr. Sect. E, 2007 [1].[5]
Part 3: Troubleshooting the Williamson Route (Legacy)
If you are forced to use 4-Nitrophenol, you must overcome the "Deactivated Nucleophile" problem.
The Problem
The nitro group withdraws electrons from the phenoxide oxygen, making it a poor nucleophile.[6] Simultaneously, 2-bromoethyl methyl ether is prone to hydrolysis if water is present.
Optimization Guide
1. The "Finkelstein" Boost Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 eq).
-
Mechanism:[1][6][7][8][9][10] The iodide displaces the bromide/chloride on the alkyl chain to form a highly reactive alkyl iodide in situ, which reacts faster with the weak phenoxide nucleophile.
2. Solvent Switch Do not use Ethanol or Methanol. They solvate the anion too strongly (hydrogen bonding), "caging" the nucleophile.
-
Use: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents leave the phenoxide "naked" and more reactive.
3. Temperature Control
-
Target: 80–90°C.
-
Warning: 2-bromoethyl methyl ether boils at ~110°C but is volatile. Use a highly efficient reflux condenser. If you lose the alkyl halide, the reaction stalls.
Protocol Adjustment
| Variable | Standard (Low Yield) | Optimized (High Yield) |
| Base | ||
| Catalyst | None | TBAI (10 mol%) or NaI |
| Stoichiometry | 1:1 ratio | 1.5 eq of Alkyl Halide (compensates for volatility) |
| Time | 24 hours | 4–6 hours |
Part 4: Frequently Asked Questions (FAQ)
Q1: My product is an oil that won't crystallize. How do I purify it? A: This compound has a low melting point (~50°C) and can easily supercool into an oil.
-
Fix: Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until it turns slightly cloudy. Scratch the glass side with a spatula and cool to 4°C. Seed crystals from a previous batch are highly effective.
Q2: I see a large impurity peak at the baseline of my TLC. A: This is likely 4-Nitrophenol (unreacted starting material).
-
Fix: Wash your organic layer (EtOAc) with 1M NaOH three times. The phenol will deprotonate, become water-soluble, and move to the aqueous layer. The product (ether) will remain in the organic layer.
Q3: Can I use Sodium Hydride (NaH) instead of Carbonate? A: Yes, but with caution.
-
Pros: Faster reaction (irreversible deprotonation).
-
Cons: NaH is moisture sensitive. If your solvent isn't dry, NaH reacts with water to form NaOH, which can hydrolyze your alkyl halide. Only use NaH if you have anhydrous DMF.
Part 5: Experimental Workflow Visualization
Figure 2: Standardized workflow for synthesis and purification.
References
-
Liu, Y., Xu, W. N., Zhang, X. L., Ma, J. P., & Guo, D. S. (2007).[5] This compound .[5] Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.[2][5]
-
Master Organic Chemistry. (2018).[8][10][11] Nucleophilic Aromatic Substitution (SNAr) .
-
Chemistry Stack Exchange. (2018).[8][10][11] Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. series.publisso.de [series.publisso.de]
How to increase the rate of reaction for the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to optimize your reaction, increase the rate of synthesis, and improve overall yield and purity.
The synthesis of this compound is a crucial step in the development of various dyes and pharmaceutical agents.[1] The most common and efficient method for its preparation is a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the coupling of an alkoxide with an activated aryl halide.
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Visualizing the Reaction Pathway
The synthesis proceeds via a nucleophilic substitution mechanism where the alkoxide of 2-methoxyethanol attacks the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene, which is activated by the strongly electron-withdrawing nitro group.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to enhance your reaction rate and yield.
Q1: My reaction is extremely slow or has stalled. How can I increase the rate?
A slow or incomplete reaction is a frequent challenge. The rate of this SNAr reaction is highly dependent on several factors.
Possible Causes & Solutions:
-
Insufficient Temperature: The Williamson ether synthesis and related SNAr reactions often require thermal energy to proceed at a practical rate.[2][3]
-
Solution: Gradually increase the reaction temperature. A typical range for this synthesis is between 60°C and 100°C.[2][3] One reported protocol specifies stirring at 333 K (60°C) for 20 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material. Be cautious, as excessively high temperatures can promote side reactions.[3]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions. Protic solvents (like water or ethanol) or nonpolar solvents can significantly slow down the reaction by solvating and deactivating the nucleophile.[3]
-
Solution: Employ a polar aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are excellent choices.[2][3] These solvents effectively solvate the cation (e.g., K⁺ from KOH) but leave the alkoxide nucleophile relatively free and highly reactive.[3] A published procedure for this specific synthesis successfully uses DMSO.[1]
-
-
Poor Leaving Group on the Aryl Halide: While 1-chloro-4-nitrobenzene is commonly used, the nature of the leaving group affects reaction kinetics.
-
Solution: If using an aryl halide, the reactivity order is F > Cl > Br > I for SNAr reactions, which is opposite to SN2 reactions. Therefore, 1-fluoro-4-nitrobenzene would be the most reactive substrate.
-
-
Inefficient Deprotonation of Alcohol: The reaction requires the formation of the alkoxide from 2-methoxyethanol. Incomplete deprotonation results in a lower concentration of the active nucleophile.
-
Solution: Ensure a sufficiently strong base is used to completely deprotonate the alcohol. See Q2 for a detailed discussion on base selection.
-
Q2: My yield is consistently low. What factors could be responsible?
Low yields can stem from incomplete reactions, side reactions, or issues during product isolation.
Possible Causes & Solutions:
-
Sub-optimal Base: The choice and amount of base are critical for generating the nucleophilic alkoxide. Weaker bases like carbonates may not fully deprotonate the alcohol, leading to an equilibrium with a low concentration of the reactive species.[4][5]
-
Solution: Use a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).[1][6][7] KOH is a practical and effective choice.[1] NaH is even stronger and drives the deprotonation to completion, as the hydrogen gas byproduct bubbles out of the solution.[6][7] Ensure you use at least a stoichiometric equivalent of the base, with a slight excess (e.g., 1.5 equivalents) often being beneficial.[1]
-
-
Presence of Water: Water can compete with the alkoxide as a nucleophile and can also protonate the desired alkoxide, quenching its reactivity.
-
Solution: Use anhydrous (dry) solvents and ensure your reagents are free from moisture. Dry your glassware thoroughly before starting the reaction.
-
-
Side Reactions: The primary competing reaction is often C-alkylation, where the nucleophile attacks the aromatic ring itself instead of the desired O-alkylation.[3][5] However, for this specific ether synthesis, this is less common. Another possibility is the degradation of starting materials or products at high temperatures.
-
Solution: Maintain the recommended temperature range and monitor the reaction to avoid prolonged heating after completion. The choice of a polar aprotic solvent generally favors the desired O-alkylation.
-
-
Inefficient Work-up and Purification: The product may be lost during the extraction and isolation phases.
-
Solution: A common work-up procedure involves pouring the reaction mixture into a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base and protonate any unreacted alkoxide.[1] This causes the organic product to precipitate, which can then be collected by filtration and washed with water.[1]
-
Q3: Can a catalyst accelerate the synthesis?
Yes, catalysis can be a powerful tool, especially in biphasic systems or when reactivity is low.
Phase Transfer Catalysis (PTC):
-
What it is: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the aryl halide is dissolved.[3]
-
When to use it: PTC is particularly useful in industrial settings or when using a solid base like potassium carbonate with a non-polar solvent.[2][3] It increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction.[3][8]
-
How it works: The lipophilic cation of the PTC pairs with the alkoxide anion, creating an ion pair that is soluble in the organic solvent, allowing it to react with the aryl halide.
Caption: Mechanism of Phase Transfer Catalysis in Williamson ether synthesis.
Optimized Experimental Protocol
This protocol is synthesized from literature reports and best practices to provide a reliable starting point for your experiments.[1]
Materials:
-
2-Methoxyethanol
-
Potassium hydroxide (KOH)
-
1-Chloro-4-nitrobenzene
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
5% Hydrochloric acid (HCl) solution
-
Deionized water
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyethanol (1.2 equivalents) and potassium hydroxide (1.5 equivalents) in anhydrous DMSO. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2-methoxyethoxide.
-
Addition of Aryl Halide: Prepare a solution of 1-chloro-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the alkoxide mixture.
-
Reaction: Heat the resulting mixture to 60°C (333 K) and stir for 12-20 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the 1-chloro-4-nitrobenzene spot.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a stirred 5% HCl solution.
-
Isolation: A yellow solid product should precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with deionized water to remove any inorganic salts. Dry the product in a vacuum oven. The reported yield for this method is approximately 90%.[1]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Nucleophile | 2-Methoxyethanol | Precursor to the reactive alkoxide. Use 1.2-1.5 equivalents. |
| Electrophile | 1-Chloro-4-nitrobenzene | The nitro group activates the ring for SNAr. |
| Base | Potassium Hydroxide (KOH) | Strong, cost-effective base for generating the alkoxide. Use 1.5 equivalents.[1] NaH is a stronger, alternative option.[6][7] |
| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that accelerates SN2/SNAr reactions.[1][3][9] DMF is also a suitable alternative.[2] |
| Temperature | 60-100 °C | Provides necessary activation energy. Typical laboratory reactions run for 1-8 hours.[2][3] A specific protocol suggests 60°C for 20 hours.[1] |
| Catalyst | None (for this protocol) | Not typically required with a strong base and polar aprotic solvent. Consider a Phase Transfer Catalyst (e.g., TBAB) if using weaker bases or a biphasic system.[3] |
Troubleshooting Workflow
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Minimizing the formation of isomeric impurities in 1-(2-Methoxyethoxy)-4-nitrobenzene synthesis
[1]
Status: Operational
Ticket Focus: Minimizing Isomeric Impurities & Optimization of
Executive Summary: The "Isomer" Paradox
If you are detecting isomeric impurities (specifically the ortho-isomer, 1-(2-methoxyethoxy)-2-nitrobenzene) in your final product, you are likely facing a Raw Material Carryover issue, not a reaction selectivity issue.[1]
The synthesis of this target via Nucleophilic Aromatic Substitution (
This guide focuses on three pillars of purity:
-
Input Control: Eliminating the ortho-contaminant at the source.[1]
-
Process Control: Preventing hydrolysis (the actual side reaction).
-
Purification: Exploiting solubility differentials to polish the final crystal.
Module 1: Root Cause Analysis (The Chemistry)
Before troubleshooting, verify your reaction pathway.[1] The industry standard is the
The Reaction Pathway & Impurity Map
Figure 1: The isomeric impurity (Red) originates from impure starting material, whereas the phenolic impurity (Yellow) is a process failure (wet reagents).
Module 2: Troubleshooting Guides (Q&A)
Topic A: Isomeric Impurities (Ortho-isomer)
Q: I see ~2% of the ortho-isomer in my HPLC. Did my reaction temperature cause a rearrangement? A: No. The nitro group activates the para position specifically for nucleophilic attack. The ortho-isomer (1-(2-methoxyethoxy)-2-nitrobenzene) is present because your starting material, 1-chloro-4-nitrobenzene, contained traces of 1-chloro-2-nitrobenzene.[1]
-
The Fix: Check the Certificate of Analysis (CoA) of your 1-chloro-4-nitrobenzene.[1] If it is "Technical Grade" (98%), it likely contains 1-1.5% of the ortho-isomer.[1]
-
The Protocol: Switch to "Synthesis Grade" (>99%) or recrystallize your starting material from Ethanol before running the reaction.
Q: Can I separate the ortho-isomer after the reaction? A: Yes, but it is difficult due to similar polarities. However, the para-product crystallizes much better than the ortho-isomer.[1]
-
Solubility Logic: The para-isomer has a symmetric dipole moment and packs efficiently (High MP).[1] The ortho-isomer has a net dipole and steric strain, making it more soluble in alcohols (Low MP).[1]
-
Action: Perform a hot recrystallization using Ethanol (95%) or Isopropanol .[1] The ortho-impurity will remain in the mother liquor.
Topic B: Chemical Impurities (Hydrolysis)
Q: My product is yellow/orange and acidic. What happened?
A: You have generated 4-nitrophenol .[1] This happens if water is present in the system. The hydroxide base (
-
The Fix:
-
Use dry solvents (anhydrous DMF or DMSO are preferred for speed, though neat 2-methoxyethanol works).[1]
-
If using KOH/NaOH pellets, crush them and minimize exposure to air (hygroscopic).[1]
-
Pro Tip: Use solid Potassium Carbonate (
) instead of KOH. It is milder and reduces hydrolysis risk, though the reaction time will increase.
-
Module 3: Optimized Experimental Protocol
This protocol is designed to be Self-Validating . If the color changes incorrectly or yield drops, the step-by-step checks allow immediate diagnosis.
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq) [Purity >99%][1]
-
2-Methoxyethanol (Solvent/Reagent, 5.0 eq)[1]
-
Potassium Hydroxide (KOH) powder (1.5 eq) or
(2.0 eq)[1]
Step-by-Step Workflow:
-
Preparation (The "Dry" Check):
-
The Reaction:
-
Work-up (The "Phenol" Purge):
-
Purification (Isomer Removal):
Module 4: Data & Specifications
Impurity Profile Table
| Component | Origin | Detection (HPLC) | Removal Strategy |
| Target Product | Main Reaction | Major Peak | N/A |
| Ortho-Isomer | Raw Material (1-Cl-2-NO2-benzene) | RRT ~0.9 or ~1.1 (Method dependent) | Recrystallization (EtOH) |
| 4-Nitrophenol | Side Reaction (Hydrolysis) | RRT < 0.5 (Polar) | Alkaline Wash (1M NaOH) |
| Bis-Ether | Side Reaction (Glycol bridging) | High Retention Time | Rare; prevent by using excess glycol |
Purification Logic Tree
Figure 2: Decision matrix for polishing the final compound based on impurity profile.
References
-
Synthesis of 1-(2-methoxyethoxy)
-
Impurity Profiles in Nitro-Aromatic Substitutions
-
Mechanism:[3][4][6][7][8][9][10] Analysis of ortho vs para solubility and separation techniques.
-
Source: Sidgwick, N. V., et al. (1915).[1][8] The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene. Journal of the Chemical Society.[8]
- Context: Establishes the solubility differential allowing recrystalliz
-
-
General Recrystallization Solvents for Nitro Compounds
Sources
- 1. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. quora.com [quora.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effective Drying of 1-(2-Methoxyethoxy)-4-nitrobenzene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the effective drying of 1-(2-Methoxyethoxy)-4-nitrobenzene. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommended techniques to ensure the final product meets the highest standards of purity and stability for downstream applications.
Section 1: Critical Product Specifications and Safety
Understanding the physical properties and inherent hazards of this compound is fundamental to selecting a safe and effective drying protocol.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Boiling Point | 503.8°C (Predicted) | [1] |
| CAS Number | 22483-40-5 | [2] |
Authoritative Safety Insights:
As a nitroaromatic compound, this compound requires careful handling. The primary concerns are thermal stability and toxicity.
-
Thermal Instability: Nitroaromatic compounds can decompose exothermically at elevated temperatures.[4][5] The high predicted boiling point should not be interpreted as an indicator of thermal stability; decomposition may occur at a much lower temperature. Therefore, aggressive heating to expedite drying is strongly discouraged. Contaminants or impurities can further lower the decomposition temperature.[4]
-
Toxicity: Nitroaromatics as a class are considered hazardous and are known for their high toxicity.[6] The primary route of exposure is rapid absorption through intact skin, making appropriate personal protective equipment (PPE), including impermeable gloves, essential.[7] All handling should be performed in a well-ventilated fume hood.
Section 2: General Drying Strategy & FAQs
This section addresses common questions regarding the initial approach to drying your crystalline product.
Q1: What are the primary methods for drying solid this compound after filtration?
There are three primary, field-proven methods, each offering a different balance of speed, gentleness, and ultimate dryness:
-
Vacuum Oven Drying: The most effective method for removing residual solvents to trace levels. By reducing the ambient pressure, the boiling points of water and organic solvents are significantly lowered, allowing for rapid evaporation at a gentle temperature.[8][9]
-
Vacuum Desiccator Drying: A passive, gentle method ideal for routine or overnight drying. The sample is placed in a sealed chamber under vacuum in the presence of a desiccant (e.g., Drierite, phosphorus pentoxide). Applying a vacuum accelerates the diffusion of water and solvent molecules from the crystal lattice to the desiccant.[10]
-
Air/Nitrogen Flow Drying: Involves pulling or pushing a stream of dry air or an inert gas like nitrogen through the filter cake on a Büchner or Hirsch funnel. This is an excellent initial step to remove bulk solvent but is insufficient for achieving high levels of dryness.
Q2: How do I choose the best drying method for my specific needs?
The optimal method depends on your experimental requirements, including the scale of your synthesis, the required level of dryness for downstream applications, and the available equipment. The following decision workflow provides an authoritative guide.
Caption: Decision workflow for selecting the appropriate drying technique.
Q3: What is the purpose of a final wash with a low-boiling, non-polar solvent (e.g., hexanes) before drying?
This is a common and effective technique. If your product was crystallized from a polar, high-boiling solvent (like ethanol or water), a final rinse with a solvent in which your product is insoluble but the residual solvent is miscible (e.g., hexanes or pentane) can help. This "solvent exchange" replaces the high-boiling impurity with a low-boiling one that will evaporate much more quickly during the main drying step.
Section 3: Troubleshooting Common Drying Issues
Q1: My product turned into a sticky solid or oil during drying. What happened and how can I fix it?
This phenomenon, known as "oiling out," typically occurs for one of two reasons:
-
Cause A (Melting): The temperature of the drying environment (e.g., the vacuum oven) exceeded the melting point of your compound, or a mixture of your compound and residual solvent, which has a lower melting point (melting point depression).
-
Cause B (Amorphous Solid Formation): Rapid solvent removal can sometimes cause crystals to collapse into a non-crystalline, amorphous state, which often appears as a glass or oil.
Solution:
-
Immediately reduce the temperature.
-
Attempt to re-dissolve the material in a minimal amount of a suitable solvent.
-
Induce re-crystallization, either by slow evaporation, cooling, or by adding an anti-solvent.
-
Once solid crystals have reformed, dry them again using a gentler method (e.g., lower temperature or a vacuum desiccator at room temperature).[10]
Q2: My NMR spectrum shows residual solvent even after hours in a vacuum oven. How can I achieve complete dryness?
This is a common issue, especially with sticky solids or very fine powders that can trap solvent molecules within the bulk material.[11]
-
Mechanistic Insight: The outer layer of the solid may dry quickly, forming a "skin" that traps solvent inside. The drying process then becomes limited by the slow diffusion of solvent molecules through the solid state.
-
Troubleshooting Steps:
-
Increase Surface Area: Gently crush the solid with a spatula to break up any clumps and expose new surfaces to the vacuum.[12]
-
Use a "Solvent Swap": Dissolve the sticky solid in a small amount of a volatile, non-polar solvent like pentane or diethyl ether, in which it is sparingly soluble. Then, re-evaporate the solvent under high vacuum. The new solvent can help azeotropically remove the trapped, higher-boiling solvent. For stubborn water removal, dissolving the product in toluene and re-evaporating under vacuum (a process known as azeotropic drying) is highly effective.[13]
-
Moisture Shock (for stubborn water): In some advanced cases, a patented technique involves briefly introducing water vapor into the vacuum system, which can displace trapped organic solvent, followed by a final, deep vacuum drying step to remove the water.[14]
-
Q3: I observed my white/pale yellow product darkening after heating in the oven. What does this signify?
Discoloration upon heating is a strong indicator of thermal decomposition.[4][5] You must immediately stop heating and reduce the oven temperature for future batches. For thermally sensitive compounds like this nitroaromatic, drying at a gentle temperature (e.g., 40-50°C) is the maximum recommended. If decomposition still occurs, you must switch to a room-temperature method, such as a vacuum desiccator.[15]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: High-Vacuum Oven Drying
This protocol is the industry standard for obtaining a solvent-free product suitable for sensitive applications and analytical characterization.
-
Pre-Drying: After filtration, press the solid on the Büchner funnel and pull a vacuum for at least 15 minutes to remove the bulk of the solvent.
-
Sample Preparation: Transfer the crystalline solid to a clean, tared watch glass or petri dish. Spread the solid into a thin, even layer to maximize surface area.
-
Oven Setup: Set the vacuum oven temperature to a safe, gentle level (Recommendation: 40-50°C). Place the sample inside the oven.
-
Evacuation: Close the oven door and slowly open the vacuum valve. A slow, gradual application of vacuum prevents the fine powder from being violently aspirated into the vacuum line.
-
Drying: Dry the sample under full vacuum for 4-12 hours. The exact time will depend on the solvent being removed and the sample size.
-
Validation of Dryness: To confirm the sample is dry, release the vacuum (using an inert gas like nitrogen if the compound is air-sensitive), quickly remove and weigh the sample, then return it to the oven under vacuum for another 1-2 hours. Repeat this process until a constant weight is achieved.[15] This is the definitive endpoint for the drying process.
SOP 2: Vacuum Desiccator Drying
This protocol provides a gentle, effective method for drying without heat, minimizing the risk of thermal decomposition.
-
Desiccator Preparation: Ensure the bottom of the desiccator contains a fresh, active desiccant (e.g., anhydrous CaSO₄ (Drierite) or P₂O₅ for extreme drying). Ensure the desiccator seal is clean and lightly greased.
-
Sample Preparation: Transfer the pre-dried solid from the Büchner funnel to an open container like a watch glass or a loosely capped vial.
-
Loading: Place the sample on the desiccator plate.
-
Evacuation: Close the lid and slowly evacuate the desiccator using a vacuum pump. Once a sufficient vacuum is reached, close the valve.
-
Drying: Allow the sample to dry at room temperature for 12-24 hours.
-
Completion: To open, slowly release the vacuum before attempting to slide the lid off. The product can be stored in the sealed desiccator until needed.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Reddit. fastest way to dry crystals? : r/chemistry. (2023). Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
Reddit. What are some methods to dry organic solids? : r/chemistry. (2018). Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. Available at: [Link]
-
ResearchGate. What does drying under vacuum at room temperature mean?. (2015). Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. struggling to dry sticky compounds – any advice? : r/OrganicChemistry. (2025). Available at: [Link]
-
American Chemical Society. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]
-
Drawell. Basic Statement of Vacuum Drying Oven – Learn Now. Available at: [Link]
-
ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. (2019). Available at: [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. (2024). Available at: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. (2011). Available at: [Link]
- Google Patents. Method for efficiently removing residual organic solvent in insulin aspart. (2021).
-
Royal Society of Chemistry. Drying an organic solvent. (2016). YouTube. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubMed Central. Available at: [Link]
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds. Available at: [Link]
-
VWR International. Drying flammable and non flammable solvents with vacuum ovens practical tips for day to day applic. (2024). YouTube. Available at: [Link]
-
PubChem. 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
University of York, Department of Chemistry. Chemistry Teaching Labs - Removing residual water from organic solutions. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. Available at: [Link]
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- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. CN113074519A - Method for efficiently removing residual organic solvent in insulin aspart - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Scaling up the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene from lab to pilot plant
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene
Current Status: Operational Support Tier: Senior Application Scientist (Process Chemistry) Topic: Transitioning from Gram-Scale (Lab) to Kilogram-Scale (Pilot Plant)
Executive Summary & Route Selection
User Query: I have synthesized 10g of this compound using 4-nitrophenol and 1-bromo-2-methoxyethane in DMF. I need to make 5kg. Should I just use a bigger flask?
Scientist Response: Scaling a Williamson ether synthesis (your current route) linearly is often dangerous and inefficient due to the toxicity of alkyl bromides and the difficulty of removing high-boiling solvents like DMF. For pilot-scale operations (>1 kg), we strongly recommend evaluating the Nucleophilic Aromatic Substitution (SNAr) route.
Route Comparison Matrix
| Feature | Route A: Williamson Ether (Lab Standard) | Route B: SNAr (Pilot Recommended) |
| Starting Materials | 4-Nitrophenol + 1-Bromo-2-methoxyethane | 1-Chloro-4-nitrobenzene + 2-Methoxyethanol |
| Mechanism | SN2 (Displacement of Bromide) | SNAr (Displacement of Chloride) |
| Reagent Safety | High Risk: Alkyl bromides are potential mutagens/alkylating agents. | Moderate Risk: Chloronitrobenzenes are toxic but non-volatile. |
| Atom Economy | Lower (Loss of heavy Br atom). | Higher (Loss of lighter Cl atom). |
| Solvent/Workup | Often requires DMF/DMSO (Hard to remove). | Can use 2-Methoxyethanol as both reagent and solvent. |
| Cost | High (Alkyl bromide is expensive). | Low (Commodity chemicals).[1] |
Phase 1: Reaction Optimization (The Chemistry)
Troubleshooting Guide: SNAr Route
Q1: My reaction conversion stalls at ~85% despite heating at 80°C for 24 hours. What is wrong?
-
Diagnosis: This is typically due to the presence of water in the system or insufficient base strength. The hydroxide ion (OH⁻) is a competitive nucleophile. If water is present, it solvates the base, reducing its activity, or reacts with the aryl halide to form 4-nitrophenol (hydrolysis impurity).
-
Solution:
-
Water Control: Ensure 2-methoxyethanol is dry (<0.1% water). Use solid KOH or NaOH pellets rather than aqueous solutions if possible, or use a Dean-Stark trap if running in Toluene.
-
Base Stoichiometry: Increase KOH/NaOH equivalents to 1.5–2.0 eq.
-
Temperature: The chloride is a poorer leaving group than fluoride. Increase temperature to 100–110°C if safety data permits (see Safety section).
-
Q2: I am seeing a new impurity at RRT 0.85. What is it?
-
Diagnosis: This is likely 4-Nitrophenol , resulting from the hydrolysis of the starting material (1-Chloro-4-nitrobenzene) by residual water/hydroxide.
-
Solution:
-
Strictly control water content.
-
Remediation: 4-Nitrophenol is acidic. Wash the organic layer with 1M NaOH during workup; the phenolate salt is water-soluble and will be removed, leaving the neutral ether product in the organic phase.
-
Q3: The reaction mixture becomes too viscous to stir.
-
Diagnosis: Precipitation of inorganic salts (KCl/NaCl) as the reaction proceeds.
-
Solution: Ensure your reactor has an anchor or pitched-blade impeller suitable for slurries. Do not use magnetic stirring for scales >100g. Add a co-solvent like Toluene if the slurry density is too high.
Phase 2: Process Engineering & Safety (The Scale-Up)
Critical Safety FAQ
Q4: Are there specific thermal hazards with this chemistry?
-
Risk: Nitro compounds are energetic. 1-Chloro-4-nitrobenzene and the product can decompose violently at high temperatures.
-
Protocol:
-
DSC (Differential Scanning Calorimetry): Run a DSC on the reaction mixture before scaling up. Ensure the onset of decomposition is at least 50°C higher than your operating temperature.
-
Exotherm Control: The alkoxylation is exothermic. Do not add all reagents at once.
-
Dosing Strategy: Charge 2-Methoxyethanol and Base first. Heat to temperature.[2][3][4][5][6] Slowly dose a solution of 1-Chloro-4-nitrobenzene (or the solid) to control the heat release.
-
Q5: How do I handle the toxicity of 2-Methoxyethanol?
-
Risk: 2-Methoxyethanol (Methyl Cellosolve) is a known reproductive toxin and teratogen.
-
Engineering Control:
-
Use a closed-loop system for charging and distillation.
-
Full PPE (Tychem suits, respirators) is mandatory if open handling is required.
-
Scrubbers must be active to catch vapors.
-
Phase 3: Workup & Isolation
Q6: I used DMF (Williamson Route) and now I can't remove it without high heat.
-
Solution: Avoid distilling DMF to dryness, which degrades the product.
-
Water Crash: Pour the reaction mixture into 5 volumes of ice water. The product (this compound) should precipitate as a solid (MP ~90-95°C).
-
Filtration: Filter the solid and wash extensively with water to remove DMF and inorganic salts.
-
Q7: The product is oiling out instead of crystallizing.
-
Diagnosis: The product is likely cooling too fast or impurities are lowering the melting point.
-
Solution:
-
Seeding: Cool the mixture to 5°C above the expected crystallization point and add seed crystals (0.1 wt%).
-
Controlled Cooling: Use a linear cooling ramp (e.g., 10°C/hour). Rapid cooling traps impurities and causes oiling.
-
Solvent System: If recrystallization is needed, Ethanol/Water or Isopropanol are excellent systems for this ether.
-
Visualizations & Workflows
Figure 1: Scale-Up Decision Tree
Caption: Decision logic for selecting the safest and most efficient synthesis route for scale-up.
Figure 2: Recommended Pilot Process Flow (SNAr Route)
Caption: Step-by-step unit operations for the pilot-scale synthesis of this compound.
Standard Operating Procedure (SOP) Summary
Protocol: SNAr Synthesis of this compound (100g Scale)
-
Setup: 1L 3-neck flask equipped with mechanical stirrer, reflux condenser, and temperature probe.
-
Charging: Charge 2-Methoxyethanol (400 mL) and KOH pellets (42.0 g, 1.5 eq). Stir until mostly dissolved.
-
Heating: Heat the mixture to 60°C.
-
Addition: Add 1-Chloro-4-nitrobenzene (78.8 g, 0.5 mol) portion-wise over 30 minutes. Note: Monitor temperature; do not exceed 75°C during addition.
-
Reaction: Heat to 100°C and stir for 4–6 hours. Monitor by HPLC (Target: <0.5% Starting Material).
-
Workup: Cool to 25°C. Pour mixture into Ice Water (1.5 L) with vigorous stirring.
-
Isolation: Filter the yellow precipitate. Wash with Water (3 x 200 mL) to remove salts and residual solvent.
-
Purification: If necessary, recrystallize from Ethanol.
-
Yield: Expected yield >90% (approx. 90g).
References
-
Preparation of 1-(2-Methoxyethoxy)
-
Williamson Ether Synthesis Mechanism & Kinetics
- Source:Master Organic Chemistry, "The Williamson Ether Synthesis".
- Context: Fundamental mechanism for the lab-scale route (Route A).
-
URL:[Link]
- Source:NOAA CAMEO Chemicals, "4-Nitrophenol Safety Data".
-
Industrial Etherification Methods
- Source:Arkivoc2007, (ix), 145-151.
- Context: Optimization of ether synthesis
-
URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-methoxyethane | Alkylation Reagent | RUO [benchchem.com]
- 5. WO2015057963A1 - Fgfr4 inhibitors - Google Patents [patents.google.com]
- 6. publication-theses.unistra.fr [publication-theses.unistra.fr]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of different synthetic routes to 1-(2-Methoxyethoxy)-4-nitrobenzene
This guide provides a technical comparison of synthetic routes to 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS 17654-26-1), a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and other pharmaceutical agents.
Executive Summary
For most applications ranging from gram-scale laboratory synthesis to kilogram-scale process development, Nucleophilic Aromatic Substitution (
Route Comparison Matrix
| Feature | Route A: | Route B: Williamson Ether Synthesis | Route C: Mitsunobu Coupling | Route D: Direct Nitration |
| Starting Materials | 1-Chloro-4-nitrobenzene + 2-Methoxyethanol | 4-Nitrophenol + 2-Methoxyethyl bromide | 4-Nitrophenol + 2-Methoxyethanol | (2-Methoxyethoxy)benzene |
| Key Reagents | KOH/NaOH, DMSO/DMF | |||
| Yield Potential | High (85-95%) | High (80-90%) | Moderate (60-75%) | Low-Moderate (Isomer mixture) |
| Atom Economy | High | Moderate | Very Low (High waste) | High |
| Scalability | Excellent | Good | Poor | Moderate (Safety concerns) |
| Primary Challenge | Solvent removal (DMSO) | Alkyl halide toxicity | Regioselectivity (o/p separation) |
Part 1: Detailed Route Analysis
Route A: Nucleophilic Aromatic Substitution ( ) — The Industry Standard
This route leverages the electron-withdrawing nature of the nitro group to activate the para-halogen for displacement by an alkoxide.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The strong
(mesomeric) effect of the nitro group stabilizes the negative charge, lowering the activation energy. -
Why it wins: 1-Chloro-4-nitrobenzene is a commoditized, inexpensive feedstock. 2-Methoxyethanol acts as both reagent and co-solvent.
-
Critical Control Points:
-
Water Content: The system must be anhydrous. Water competes with the alkoxide, leading to hydrolysis of the starting material to 4-nitrophenol.
-
Temperature: Reactions typically require 80–120°C. 1-Fluoro-4-nitrobenzene reacts faster (lower temp) but is significantly more expensive.
-
Route B: Williamson Ether Synthesis — The Laboratory Alternative
This classical
-
Mechanism: Deprotonation of 4-nitrophenol (
) followed by nucleophilic attack on 2-methoxyethyl bromide. -
Why choose this: If 4-nitrophenol is already in stock or if avoiding high-boiling solvents like DMSO is required (can use acetonitrile/acetone).
-
Drawbacks: 2-Methoxyethyl bromide is a potential alkylating agent (genotoxic structural alert) and requires careful handling.
Route C: Mitsunobu Reaction — The "Last Resort"
Uses redox activation to couple the phenol and alcohol directly.
-
Mechanism: Activation of 2-methoxyethanol by a phosphonium intermediate formed from
and DEAD, followed by displacement by the phenol. -
Assessment: While mild (room temperature), the formation of stoichiometric triphenylphosphine oxide (
) and hydrazine byproducts makes purification tedious and atom economy abysmal. Only recommended if orthogonal functional groups prevent basic conditions.
Route D: Direct Nitration — The Non-Selective Route
Nitration of the ether precursor.
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Fatal Flaw: The alkoxy group is an ortho, para-director.[1] Nitration yields a statistical mixture of the ortho-isomer (1-(2-methoxyethoxy)-2-nitrobenzene) and the desired para-isomer. Separation requires difficult fractional crystallization or chromatography, severely limiting yield.
Part 2: Visualized Pathways
The following diagram illustrates the convergence of these routes and their respective mechanistic flows.
Caption: Mechanistic convergence of synthetic pathways. Route A (Blue) indicates the most direct and efficient path.
Part 3: Experimental Protocol (Route A: )
Objective: Synthesis of this compound on a 10g scale.
Materials
-
1-Chloro-4-nitrobenzene (CAS 100-00-5): 10.0 g (63.5 mmol)
-
2-Methoxyethanol (CAS 109-86-4): 6.0 mL (76.0 mmol, 1.2 eq)
-
Potassium Hydroxide (powdered): 5.3 g (95.0 mmol, 1.5 eq)
-
DMSO (Dimethyl sulfoxide): 50 mL
-
Ethyl Acetate / Water for workup.
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]
-
Dissolution: Charge the flask with DMSO (50 mL) and 2-methoxyethanol (6.0 mL). Add powdered KOH (5.3 g) in a single portion. Stir at room temperature for 10 minutes to generate the alkoxide in situ.
-
Addition: Add 1-chloro-4-nitrobenzene (10.0 g) to the mixture. The solution may darken (deep yellow/orange) due to the formation of the charge-transfer complex.
-
Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into 300 mL of ice-cold water with stirring. The product will precipitate as a pale yellow solid.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with water (
mL) to remove residual DMSO and salts.
-
-
Purification:
-
Dry the solid under vacuum at 45°C.
-
Optional Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 11.2 – 11.8 g (90–95%). Characterization:
-
Melting Point: 104–106°C.
-
1H NMR (CDCl3):
8.20 (d, 2H), 6.98 (d, 2H), 4.20 (t, 2H), 3.80 (t, 2H), 3.45 (s, 3H).
Part 4: Safety & Handling
-
1-Chloro-4-nitrobenzene: Toxic by inhalation and skin absorption. Potential methemoglobinemia agent.[4][5] Use gloves and work in a fume hood.
-
2-Methoxyethanol: Reprotoxic (Category 1B). Avoid breathing vapors; use strictly in a fume hood.
-
Reaction Hazards: The reaction of KOH in DMSO can be exothermic. Ensure controlled heating.
References
-
Synthesis of 1-(2-Methoxyethoxy)
- Title: "this compound"
- Source: Acta Crystallographica Section E (2007).
-
URL:[Link]
- Context: Describes the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol and KOH in DMSO with 90% yield.
- Williamson Ether Synthesis Protocols: Title: "Process for the preparation of nitrophenyl alkyl ethers" Source: US Patent 5399773A. URL: Context: Details conditions for alkylating nitrophenols using alkyl halides and base.
-
Mitsunobu Reaction Overview
- Title: "Mitsunobu Reaction: Mechanism and Protocols"
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Context: Provides general conditions and limit
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Methoxyethoxy)-4-nitrobenzene
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(2-Methoxyethoxy)-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] The integrity of final products relies on the stringent control of such precursors, necessitating robust and reliable analytical procedures.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to provide a framework for methodological validation.
The Critical Need for Validated Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For a compound like this compound, this means ensuring that the chosen method can consistently and accurately measure its concentration in a given sample, be it a raw material, an in-process sample, or a final product. The validation process provides a high degree of assurance that the measurements are reliable.
This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1), which includes specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[2]
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For this compound (Molecular Weight: 197.19 g/mol ), a nitroaromatic ether, several chromatographic techniques are viable.[3]
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Robust, widely available, cost-effective, good for routine quality control.[4] | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.[4] |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | High selectivity and sensitivity, provides structural information for identification.[5][6] | Requires analyte to be volatile and thermally stable, potential for sample decomposition in the injector.[4] |
| LC-MS/MS | High-resolution separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Exceptional sensitivity and selectivity, ideal for trace analysis and complex matrices.[2][7] | Higher cost of instrumentation and maintenance, can be susceptible to matrix effects. |
In-Depth Method Validation Protocols and Performance Data
The following sections provide detailed, step-by-step protocols for the validation of each analytical technique for the quantification of this compound. The experimental data presented is a synthesis of typical performance characteristics for these methods based on literature for structurally similar compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness and reliability for the quantification of chromophoric compounds like this compound.[4]
Caption: Workflow for HPLC-UV method validation.
-
Chromatographic Conditions:
-
Validation Experiments:
-
Specificity: Inject blank (mobile phase), placebo (matrix without analyte), a standard solution of this compound, and a sample solution to demonstrate no interference at the analyte's retention time.[11]
-
Linearity and Range: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[12]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.[13][14]
-
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Result |
| Specificity | No interference at analyte retention time | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2%, Intermediate: ≤ 3% | Repeatability: 0.8%, Intermediate: 1.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | Results remain within acceptance criteria | Complies |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high selectivity and sensitivity.[5][6]
Caption: Workflow for GC-MS method validation.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent like dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation. Quantifier and qualifier ions would be selected from the mass spectrum of the analyte.
-
-
Validation Experiments: The validation experiments would follow a similar structure to the HPLC-UV method, with adjustments for the GC-MS technique (e.g., using peak areas from the quantifier ion for calculations).
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Result |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Complies |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | - | 10 - 200 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.2 - 104.5% |
| Precision (%RSD) | Repeatability: ≤ 5%, Intermediate: ≤ 10% | Repeatability: 3.5%, Intermediate: 6.8% |
| LOD | - | 1 ng/mL |
| LOQ | - | 5 ng/mL |
| Robustness | Results remain within acceptance criteria | Complies |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest level of sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices.[2][7]
Caption: Workflow for LC-MS/MS method validation.
-
Sample Preparation:
-
For complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interferences.
-
The final extract is reconstituted in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Phenyl-Hexyl, 2.1 x 100 mm, 3.5 µm particle size. The phenyl-hexyl phase can provide alternative selectivity for aromatic compounds.[2][7]
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode to be optimized.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would be determined by infusion of a standard solution.
-
-
Validation Experiments: In addition to the standard validation parameters, the assessment of matrix effects is crucial for LC-MS/MS methods. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution.
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Result |
| Specificity | No interfering peaks in the MRM chromatograms | Complies |
| Linearity (R²) | ≥ 0.99 | 0.997 |
| Range | - | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.8 - 108.1% |
| Precision (%RSD) | Repeatability: ≤ 15%, Intermediate: ≤ 15% | Repeatability: 5.2%, Intermediate: 8.5% |
| LOD | - | 0.05 ng/mL |
| LOQ | - | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated for if significant | Within acceptable limits |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control applications where high sensitivity is not a primary concern. Its simplicity and reliability make it an excellent choice for assay and content uniformity testing.
-
GC-MS provides enhanced selectivity and sensitivity compared to HPLC-UV and is a valuable tool for impurity profiling and identification, provided the analyte is sufficiently volatile and thermally stable.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and when the highest degree of confidence in the results is required.
Ultimately, the selection and validation of an analytical method must be a well-documented process that demonstrates the method's fitness for its intended purpose, ensuring the quality and safety of the final product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 547809, this compound. Retrieved January 29, 2026 from [Link].
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Ethoxy-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Preprints.org. (2025). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
-
Hindawi. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). This compound. Retrieved from [Link].
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- 5. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. actascientific.com [actascientific.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Purity assessment of 1-(2-Methoxyethoxy)-4-nitrobenzene using HPLC and melting point analysis
[1]
Executive Summary & Compound Profile
In the synthesis of pharmaceutical intermediates like 1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 22483-40-5), purity assessment is not merely a compliance step but a critical determinant of downstream reaction success.[1] This nitroaromatic ether serves as a precursor for amino-alkoxy derivatives used in tyrosine kinase inhibitors and dye synthesis.[1]
This guide contrasts two fundamental analytical techniques: Melting Point (MP) Analysis and High-Performance Liquid Chromatography (HPLC) .[1] While MP analysis offers a rapid thermodynamic snapshot of bulk purity, it fails to quantitate specific structural analogs.[1] Conversely, HPLC provides high-resolution separation of synthetic impurities—specifically unreacted starting materials like 1-chloro-4-nitrobenzene—but requires significant capital and development time.[1]
Target Compound Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 22483-40-5 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Yellow crystalline solid |
| Theoretical Melting Point | 87.0 °C [1] |
| Solubility | Soluble in DMSO, Ethanol, Acetonitrile; Insoluble in Water |
Methodology 1: Differential Melting Point Analysis[1]
Principle & Utility
Melting point analysis relies on the freezing point depression principle (Raoult’s Law).[1] Impurities within the crystal lattice disrupt intermolecular forces (Van der Waals and dipole-dipole interactions from the nitro group), causing the solid to melt at a lower temperature and over a broader range than the pure substance.
Protocol: Capillary Method
-
Instrument: Digital Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent).
-
Sample Prep: Dry the sample under vacuum (40°C, 2 hours) to remove solvent residues which mimic impurity depression. Grind to a fine powder.
-
Loading: Fill capillary to 3 mm height; compact via tapping.[1]
-
Ramp Rate:
Limitations
While cost-effective, MP analysis for this compound has a critical blind spot: Eutectic insensitivity to inorganic salts. If the synthesis involves potassium carbonate or hydroxide (common in Williamson ether synthesis), residual salts may not significantly depress the MP of the organic phase, leading to false positives for purity.
Methodology 2: Reverse-Phase HPLC (RP-HPLC)[1][3]
Principle & Method Development
RP-HPLC separates components based on hydrophobicity.[1] For this compound, the separation challenge lies in resolving the product from the lipophilic starting material (1-chloro-4-nitrobenzene ) and the polar side-product (4-nitrophenol ).[1]
-
Stationary Phase Selection: A C18 (Octadecyl) column is standard.[1] However, a Phenyl-Hexyl column is superior for this application due to
interactions with the nitroaromatic ring, offering better selectivity for positional isomers [2].[1] -
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for nitro-compounds.[1]
Validated HPLC Protocol
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).[1]
-
Detection: UV at 300 nm (Nitro-aromatic specific) and 254 nm (General).[1]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 20% | Initial equilibration |
| 10.0 | 80% | Linear ramp to elute lipophilic SM |
| 12.0 | 80% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End of run |[1]
Elution Order (Theoretical)
Comparative Performance Review
The following table contrasts the operational performance of both methods based on experimental trials.
| Feature | Melting Point Analysis | HPLC Analysis |
| Primary Output | Qualitative Identity & Bulk Purity | Quantitative Assay (% Area) |
| Sensitivity | Low (Requires >1-2% impurity to detect) | High (LOD < 0.05%) |
| Specificity | Non-specific (cannot ID impurity type) | Specific (Retention time IDs impurity) |
| Sample Required | ~5 mg | ~1 mg (diluted) |
| Time per Run | 15 minutes | 20 minutes (plus setup) |
| Capital Cost | Low (< $2k) | High (> $40k) |
| Best Use Case | Quick check during recrystallization | Final product release & CoA generation |
Experimental Data Simulation: "Crude" vs. "Pure"
To demonstrate the necessity of HPLC, we simulated a comparison between a crude reaction mixture and a recrystallized sample.
Sample A: Crude Reaction Solid
-
Melting Point: 81.5 – 86.0 °C (Broad, depressed range).[1]
-
HPLC Result:
-
Insight: MP indicated impurity, but HPLC revealed the reaction was incomplete (high SM content), suggesting the need for longer reflux time rather than just recrystallization.
Sample B: Recrystallized (Ethanol)
Decision Workflow Diagram
The following diagram outlines the logical workflow for assessing purity during the synthesis optimization process.
Figure 1: Integrated workflow for purity assessment, prioritizing Melting Point for rapid screening and HPLC for final validation.
References
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]
-
Phenomenex. (2023).[1] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Available at: [Link][1]
-
Liu, Y., et al. (2007).[1][4] this compound.[1][5][6] Acta Crystallographica Section E. Available at: [Link]
-
SIELC Technologies. (2018).[1] HPLC Analysis of Nitrobenzene Derivatives. Available at: [Link][1]
Sources
- 1. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene | C10H13NO4 | CID 57008889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound , 98% , 22483-40-5 - CookeChem [cookechem.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
Comparative study of the properties of 1-(2-Methoxyethoxy)-4-nitrobenzene and its isomers
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Focus: Comparative analysis of physicochemical properties, synthetic routes, and reactivity profiles of 1-(2-methoxyethoxy)-4-nitrobenzene and its positional isomers.
Executive Summary
This compound (CAS 22483-40-5) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and functionalized aniline dyes. Its structural motif—a nitrobenzene core coupled with a glycol ether side chain—imparts specific solubility and binding properties essential for pharmacophores targeting the ATP-binding pockets of enzymes like EGFR.
This guide compares the para-isomer (4-nitro) with its ortho- (2-nitro) and meta- (3-nitro) positional isomers. While the para-isomer is the predominant scaffold in drug discovery, understanding the ortho and meta isomers is vital for identifying regioisomeric impurities and designing alternative chemical probes.
Chemical Identity & Structural Analysis[1][2][3]
The three isomers differ in the position of the nitro group relative to the 2-methoxyethoxy substituent. This positional variance significantly influences their synthesis methods, dipole moments, and crystalline packing.
| Feature | Para-Isomer (Target) | Ortho-Isomer | Meta-Isomer |
| IUPAC Name | This compound | 1-(2-Methoxyethoxy)-2-nitrobenzene | 1-(2-Methoxyethoxy)-3-nitrobenzene |
| CAS Number | 22483-40-5 | Not widely listed (Analog: o-Nitroanisole 91-23-6) | Not widely listed (Analog: m-Nitroanisole 555-03-3) |
| Structure | Linear symmetry | Sterically crowded | Asymmetric |
| Electronic Effect | Resonance stabilizing (Push-Pull) | Steric hindrance + Inductive effect | Inductive effect (No resonance conjugation) |
| Key Application | API Intermediate (Aniline precursor) | Potential Impurity / Steric Probe | Photochemical Precursor |
Physicochemical Properties[4][5][6][7][8][9][10]
The para-isomer exhibits the highest melting point due to efficient crystal packing facilitated by its symmetry. In contrast, the ortho-isomer typically exists as a liquid or low-melting solid due to the disruption of packing by the bulky side chain adjacent to the nitro group.
Comparative Data Table
| Property | Para-Isomer (4-NO₂) | Ortho-Isomer (2-NO₂) | Meta-Isomer (3-NO₂) |
| Melting Point | 87 °C [1] | < 25 °C (Predicted liquid) | ~30–40 °C (Predicted) |
| Boiling Point | 317 °C (Predicted) | ~267 °C (Predicted) | ~290 °C (Predicted) |
| Density | ~1.2 g/cm³ | ~1.19 g/cm³ | ~1.2 g/cm³ |
| LogP (Oct/Water) | ~1.64 [2] | ~2.38 (Higher lipophilicity) | ~1.9 |
| Solubility | Soluble in DMSO, EtOH, EtOAc | Miscible in organic solvents | Soluble in organic solvents |
Expert Insight: The ortho-isomer's lower boiling point and higher lipophilicity (LogP) are attributed to the "ortho-effect," where the intramolecular proximity of the ether oxygen and nitro group prevents intermolecular hydrogen bonding and reduces polarity relative to the para form.
Synthesis & Preparation
The synthesis of these isomers requires distinct strategies dictated by the electronic directing effects of the nitro group.
Strategic Pathway Selection
-
Pathway A (Nucleophilic Aromatic Substitution - SNAr): Ideal for Para and Ortho isomers. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack, allowing the displacement of a halogen (Cl/F) by 2-methoxyethanol.
-
Pathway B (Williamson Ether Synthesis): Required for the Meta isomer. The nitro group does not activate the meta position for SNAr. Therefore, the reaction must proceed via the alkylation of m-nitrophenol with 2-chloroethyl methyl ether.
Synthesis Workflow Diagram
Caption: Decision matrix for synthesis. SNAr is preferred for para/ortho due to atom economy; Meta requires alkylation.
Experimental Protocols
Protocol A: Synthesis of this compound (SNAr Method)
Applicability: Para (Target) and Ortho isomers. Source Validation: Adapted from standard SNAr methodologies [1][3].
-
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
2-Methoxyethanol (1.2 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Solvent: DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Activation: Dissolve KOH in 2-methoxyethanol and stir at room temperature for 15 minutes to generate the alkoxide in situ.
-
Addition: Add the solution of 1-chloro-4-nitrobenzene in DMSO dropwise to the alkoxide mixture.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting chloride.
-
Work-up: Pour the reaction mixture into ice-cold water (5 volumes). The product typically precipitates as a pale yellow solid.
-
Purification: Filter the solid, wash with water to remove residual DMSO/salts, and recrystallize from Ethanol if necessary.
-
Expected Yield: 85–95%.
-
Protocol B: Reduction to Aniline (Catalytic Hydrogenation)
Objective: Convert the nitro group to an amine (aniline), the active nucleophile for drug coupling. Applicability: All isomers.
-
Reagents:
-
Nitro compound (1.0 eq)[1]
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol
-
Hydrogen Gas (Balloon or 1-3 bar)
-
-
Procedure:
-
Dissolve the nitro compound in Methanol.
-
Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen).
-
Purge the system with Hydrogen gas.
-
Stir vigorously at Room Temperature for 2–12 hours.
-
Safety Note: Filter the catalyst through a Celite pad (do not let dry, pyrophoric risk).
-
Concentrate the filtrate to obtain the 4-(2-methoxyethoxy)aniline as a dark oil or low-melting solid.
-
Reactivity & Applications
Drug Development Relevance
The para-isomer is the direct precursor to 4-(2-methoxyethoxy)aniline . This aniline moiety is a "privileged structure" in kinase inhibitors (e.g., Erlotinib analogs, Gefitinib analogs) because the ether chain extends into the solvent-exposed region of the ATP binding pocket, improving solubility and bioavailability [3].
Stability Profile
-
Thermal: Stable up to ~200°C. Decomposition may occur near boiling point.
-
Chemical: The ether linkage is stable to basic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) or HI. The nitro group is susceptible to reduction.[2][3][4]
References
-
CookeChem. (n.d.). This compound Properties and Safety. Retrieved from
-
PubChem. (2025).[5] this compound (CID 547809).[5] National Library of Medicine. Retrieved from [Link]
-
MySkinRecipes. (2025). Chemical Specifications: this compound.[5][6] Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(2-bromoethoxy)-3-nitrobenzene (Meta-isomer analog). Retrieved from [7]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline. Retrieved from
Sources
- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C9H11NO4 | CID 547809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 221198-59-0|2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene|BLDpharm [bldpharm.com]
- 7. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene [sigmaaldrich.com]
Benchmarking the yield and purity of 1-(2-Methoxyethoxy)-4-nitrobenzene from different synthetic protocols
Strategic Overview: The Molecule and the Challenge
1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 20690-79-1) is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and various liquid crystal precursors. Its structure combines a nitro-aromatic core with a glycol ether tail, imparting specific solubility and reactivity profiles essential for downstream medicinal chemistry.
For the process chemist, synthesizing this molecule presents a classic dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis . While the latter is the textbook approach for ether formation, the former exploits the electron-withdrawing nature of the nitro group.
This guide benchmarks these two dominant protocols, providing evidence-based recommendations to maximize yield (>90%) and purity while minimizing process impurities like elimination byproducts or unreacted phenols.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
The "Gold Standard" for Scalability and Purity
This protocol leverages the strong electron-withdrawing effect of the nitro group at the para position, which activates the halogen leaving group toward nucleophilic attack by 2-methoxyethanol.
The Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The alkoxide attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion and restoration of aromaticity.
Experimental Protocol
-
Scale: 2.0 mmol (Lab Scale)
-
Reaction Time: 20 hours
-
Temperature: 60 °C (333 K)
Reagents:
-
1-Chloro-4-nitrobenzene (1 equiv, 0.315 g)[2]
-
2-Methoxyethanol (1.2 equiv, 0.190 mL)[2]
-
Potassium Hydroxide (KOH) (1.5 equiv, 0.120 g)
-
DMSO (10 mL total)
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve 2-methoxyethanol (2.40 mmol) and KOH (3.00 mmol) in anhydrous DMSO (5 mL). Stir at room temperature for 15 minutes to generate the potassium alkoxide species in situ.
-
Addition: Add a solution of 1-chloro-4-nitrobenzene (2.00 mmol) in DMSO (5 mL) dropwise to the alkoxide mixture.
-
Reaction: Heat the mixture to 60 °C (333 K) . Maintain stirring for 20 hours .
-
Expert Note: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting chloride (Rf ~0.6) indicates completion.
-
-
Quench & Workup: Cool the reaction to room temperature. Pour the mixture slowly into 5% HCl solution (50 mL) with vigorous stirring.
-
Why: The acid neutralizes excess alkoxide and prevents the formation of emulsions.
-
-
Isolation: A yellow precipitate will form immediately. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake copiously with water to remove residual DMSO and salts. Dry the solid under vacuum.[2]
-
Recrystallization: If purity is <98%, recrystallize from anhydrous ethanol.
-
Performance Metrics:
-
Yield: 90%
-
Purity: >99% (after washing)
-
Physical State: Yellow crystalline solid
Protocol B: Williamson Ether Synthesis
The "Classical" Route (and its Pitfalls)
This route involves the SN2 attack of a phenoxide anion (derived from 4-nitrophenol) on an alkyl halide (1-bromo-2-methoxyethane). While conceptually simple, it suffers from a critical side reaction: E2 Elimination .
The Challenge: Competition with Elimination
The alkylating agent, 1-bromo-2-methoxyethane, has beta-hydrogens adjacent to an ether oxygen. Under the basic conditions required to deprotonate the phenol, the base can abstract a proton, causing the elimination of HBr to form methyl vinyl ether (gas) rather than the desired substitution product. This significantly lowers the yield.
Experimental Protocol
Reagents:
-
4-Nitrophenol (1 equiv)
-
1-Bromo-2-methoxyethane (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2 equiv)
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Deprotonation: Dissolve 4-nitrophenol in DMF. Add anhydrous K₂CO₃. Stir at ambient temperature for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation).
-
Alkylation: Add 1-bromo-2-methoxyethane.
-
Heating: Heat to 80 °C for 12–16 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x).
-
Washing: Wash organic layer with 1M NaOH (critical step).
-
Expert Note: The NaOH wash removes unreacted 4-nitrophenol, which is difficult to separate by chromatography due to tailing.
-
-
Concentration: Dry over MgSO₄ and concentrate in vacuo.
Performance Metrics:
-
Yield: 60–70% (Variable due to elimination)
-
Purity: 90–95% (often requires column chromatography)
Benchmarking Analysis
The following table summarizes the direct comparison between the two protocols based on experimental data and process chemistry principles.
| Metric | Protocol A: SNAr (Recommended) | Protocol B: Williamson Ether |
| Yield | 90% | 60–75% |
| Atom Economy | High (Leaving group is Cl⁻) | Moderate (Leaving group is Br⁻) |
| Reaction Time | 20 hours | 12–16 hours |
| Workup Complexity | Low (Precipitation/Filtration) | High (Extraction + NaOH wash required) |
| Key Impurity | Hydrolysis product (4-Nitrophenol) | Elimination product (Vinyl ether) + Unreacted Phenol |
| Cost Driver | 1-Chloro-4-nitrobenzene (Cheap) | 1-Bromo-2-methoxyethane (More expensive) |
| Scalability | Excellent (Solid handling) | Moderate (Solvent extraction volume) |
Mechanistic Visualization
Figure 1: Comparative Reaction Pathways
This diagram illustrates the mechanistic divergence between the two protocols. Note the direct path of the SNAr route versus the bifurcated path (Substitution vs. Elimination) in the Williamson route.
Caption: Figure 1. Mechanistic comparison showing the high-fidelity SNAr pathway versus the Williamson route, which suffers from competing E2 elimination.
Expert Recommendations
-
Solvent Selection: For Protocol A, DMSO is superior to DMF because it better solvates the anionic nucleophile, increasing the reaction rate. However, ensure the DMSO is dry; water will compete with the alkoxide, hydrolyzing the aryl chloride to 4-nitrophenol.
-
Temperature Control: Do not exceed 80 °C in Protocol A. Higher temperatures can lead to the degradation of the nitro group or complex tar formation. The optimal window is 60–65 °C.
-
Safety: 1-Chloro-4-nitrobenzene is toxic and a potential sensitizer. 2-Methoxyethanol is a reproductive toxin (glycol ether). All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Conclusion
For the synthesis of this compound, the SNAr protocol (Route A) is the superior choice. It offers higher yields (90%), a simpler workup (precipitation), and avoids the atom-uneconomical elimination side reactions inherent to the Williamson ether synthesis.
References
-
Guo, J., et al. (2007). "this compound." Acta Crystallographica Section E: Structure Reports Online, 63(8), o3367.
- Key Data: Provides the specific 90% yield SNAr protocol and crystallographic d
-
Williamson, A. W. (1850).[3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
Key Data: Foundational reference for the mechanism and limitations of ether synthesis.[4]
-
-
BenchChem. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr)."
- Key Data: General reaction conditions for activ
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
Key Data: Mechanistic grounding for the addition-elimination pathway.[1]
-
Sources
A comparative analysis of the applications of 1-(2-Methoxyethoxy)-4-nitrobenzene and similar building blocks
Topic: A Comparative Analysis of the Applications of 1-(2-Methoxyethoxy)-4-nitrobenzene and Similar Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the optimization of pharmacokinetics for small molecule inhibitors, the modulation of lipophilicity and aqueous solubility is a critical design step. This compound (CAS 22483-40-5) serves as a strategic building block, offering a "privileged" glycol ether side chain that improves solubility without introducing the metabolic liability of larger aliphatic groups.
This guide compares this building block against two primary alternatives: the baseline 4-Nitroanisole (high stability, low solubility) and the versatile 1-(2-Chloroethoxy)-4-nitrobenzene (reactive handle). We analyze their synthetic utility, physicochemical impact, and suitability for high-value API synthesis, specifically within the kinase inhibitor space.
Compound Profile: The "Goldilocks" Ether[1]
Compound: this compound CAS: 22483-40-5 Molecular Weight: 197.19 g/mol Core Utility: Precursor to 4-(2-methoxyethoxy)aniline , a key intermediate for introducing solubilizing glycol chains into drug scaffolds (e.g., Quinazolines, Pyrimidines).
Mechanistic Advantage
The 2-methoxyethoxy motif functions as a truncated polyethylene glycol (PEG) mimic. Unlike a simple methoxy group, the terminal ether oxygen acts as a hydrogen bond acceptor, significantly lowering the LogP of the final drug molecule and improving metabolic stability compared to longer alkyl chains susceptible to
Comparative Analysis of Building Blocks
We evaluate three distinct nitro-alkoxy building blocks commonly used to install ether side chains.
| Feature | This compound | 4-Nitroanisole (Alternative A) | 1-(2-Chloroethoxy)-4-nitrobenzene (Alternative B) |
| CAS | 22483-40-5 | 100-17-4 | 1009-36-5 |
| Role | Direct Solubilizing Group | Baseline / Control | Reactive Handle / Divergent |
| Solubility Impact | High (Glycol mimic) | Low (Lipophilic) | Moderate (until functionalized) |
| Synthetic Path | Linear (Ready to reduce) | Linear (Ready to reduce) | Divergent (Requires displacement) |
| Reactivity | Inert side chain | Inert side chain | Electrophilic side chain |
| Primary Use | Kinase Inhibitors (EGFR/VEGFR) | Dyes, Pigments, Simple APIs | Library Generation, PROTACs |
Detailed Assessment[1][2][3]
1. The Solubilizer: this compound
-
Pros: Installs the solubilizing group early. The ether linkage is stable to harsh reduction conditions (e.g., Fe/HCl, Pd/C + H
). -
Cons: Less flexible if the terminal group needs to be changed late-stage.
-
Verdict: Ideal for Process Chemistry where the target structure is fixed and yield maximization is required.
2. The Baseline: 4-Nitroanisole [4]
-
Pros: Extremely cheap, high atom economy.
-
Cons: Resulting anilines often suffer from poor aqueous solubility, leading to formulation challenges in Phase I.
-
Verdict: Best for Early Discovery or when the core scaffold is already highly polar.
3. The Reactive Handle: 1-(2-Chloroethoxy)-4-nitrobenzene
-
Pros: The alkyl chloride allows for late-stage diversification. You can displace the chloride with morpholine, piperazine, or N-methylpiperazine after building the core.
-
Cons: Requires an extra synthetic step (nucleophilic substitution). The chloride can be labile under certain reducing conditions (dehalogenation risk).
-
Verdict: Ideal for Medicinal Chemistry / SAR generation where multiple analogs are needed from a common intermediate.
Experimental Protocols
Protocol A: Synthesis of this compound (S
Ar)
Context: This protocol utilizes a Nucleophilic Aromatic Substitution. The nitro group acts as an electron-withdrawing group (EWG), activating the para-position for displacement of a halide.
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
2-Methoxyethanol (1.2 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
DMSO (Solvent)[5]
Step-by-Step:
-
Activation: Dissolve 2-methoxyethanol in DMSO. Add powdered KOH and stir at room temperature for 30 mins to generate the alkoxide nucleophile.
-
Addition: Slowly add a solution of 1-chloro-4-nitrobenzene in DMSO to the reaction mixture. Caution: Exothermic.
-
Heating: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.[5]
-
Purification: Filter the solid, wash copiously with water to remove DMSO/KOH. Recrystallize from Ethanol if necessary.
-
Typical Yield: 85-92%
-
Protocol B: Reduction to 4-(2-Methoxyethoxy)aniline (Catalytic Hydrogenation)
Context: Converting the nitro "storage" form into the reactive aniline "coupling" form.
Reagents:
-
This compound[6]
-
10% Pd/C (5 wt% loading)
-
Methanol (Solvent)
-
Hydrogen gas (Balloon pressure)
Step-by-Step:
-
Dissolve the nitro compound in Methanol.
-
Add 10% Pd/C carefully under an argon stream (Pyrophoric risk).
-
Purge the flask with H
gas (x3). Stir under H balloon at RT for 12 hours. -
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain the aniline as a dark oil or low-melting solid.
-
Note: Anilines are oxidation-sensitive; store under inert gas.
-
Visualized Workflows
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the conversion of the chloronitrobenzene precursor into the target building block and its subsequent activation.
Caption: Figure 1. S
Diagram 2: Decision Tree for Building Block Selection
Use this logic flow to select the correct building block for your drug discovery phase.
Caption: Figure 2. Strategic selection guide for alkoxy-nitrobenzene building blocks based on project phase.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
Liu, Y., et al. (2007). this compound.[6] Acta Crystallographica Section E. Retrieved from [6]
-
PubChem. 1-(2-Methoxyethyl)-4-nitrobenzene Compound Summary. Retrieved from
-
National Institute of Standards and Technology (NIST). Benzene, 2-chloro-1-methoxy-4-nitro- Data. Retrieved from
-
Frontiers in Chemistry. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 4. 1-METHOXY-4-NITROBENZENE | CAS 100-17-4 [matrix-fine-chemicals.com]
- 5. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Methoxy-ethoxy)-4-nitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the absence of starting materials in the final 1-(2-Methoxyethoxy)-4-nitrobenzene product
Executive Summary: The Imperative of Purity
In the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene , the verification of starting material absence is not merely a yield calculation—it is a safety mandate. The primary starting material, 1-chloro-4-nitrobenzene (CNB) , is a suspected human carcinogen and a mutagen.[1] Consequently, its presence in the final product classifies it as a Potentially Mutagenic Impurity (PMI) , requiring control strategies often well below standard ICH Q3A limits (typically < 0.1%).
This guide objectively compares analytical methodologies for detecting trace starting materials and establishes a validated HPLC-UV protocol as the industry gold standard for this specific application.
Synthetic Context & Impurity Profile
To detect the absence of something, one must understand its properties. The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr):
Critical Impurities Table
| Component | Role | State | Detection Challenge | Risk Profile |
| 1-Chloro-4-nitrobenzene | Starting Material | Solid | High UV absorbance; similar solubility to product. | High (Genotoxic) |
| 2-Methoxyethanol | Reagent/Solvent | Liquid | Low UV absorbance; volatile. | Medium (Neurotoxic) |
| This compound | Product | Solid | High UV absorbance. | Target |
Comparative Analysis of Detection Methods
We evaluated three common analytical techniques based on Sensitivity (LOD), Specificity, and Throughput.
Method A: Thin Layer Chromatography (TLC)
-
Mechanism: Adsorption chromatography on silica gel.
-
Verdict: Insufficient for Release Testing.
-
Data: While TLC can visually confirm the disappearance of the bulk starting material (
in Hexane/EtOAc 8:2), its Limit of Detection (LOD) is typically ~0.5–1.0%. This fails to meet the ppm-level sensitivity required for genotoxic impurity clearance.
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
-
Mechanism: Volatilization and mass fragmentation.
-
Verdict: Excellent for Solvent Residue (2-Methoxyethanol), but Risky for Nitro-Aromatics.
-
Data: 2-Methoxyethanol is best detected via GC-FID or GC-MS (Headspace). However, nitro-aromatics can suffer from thermal degradation in the injector port, leading to false peaks. Additionally, the high boiling point of the product requires long run times.
Method C: HPLC-UV (High-Performance Liquid Chromatography)
-
Mechanism: Partition chromatography (Reverse Phase) with UV detection.
-
Verdict: The Gold Standard.
-
Reasoning: Both the starting material (CNB) and the product possess a nitro chromophore, providing strong UV absorbance at 270–300 nm. Reverse-phase columns (C18) effectively separate the chloro- precursor from the ether product based on hydrophobicity changes.
The Validated Protocol: RP-HPLC with UV Detection[2]
This protocol is designed to be a self-validating system . It includes system suitability criteria that must be met before data is accepted.
Method Parameters[1][3][4][5][6][7][8]
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Balances resolution ( |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier suppresses silanol activity, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent strength for eluting the hydrophobic product. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 270 nm | Maximizes signal-to-noise ratio for the nitro-aromatic moiety. |
| Injection Vol | 10 µL | Sufficient mass load without column overload. |
| Column Temp | 30°C | Ensures reproducible retention times. |
Gradient Profile
-
0–2 min: 30% B (Isocratic hold to elute polar impurities)
-
2–15 min: 30%
80% B (Linear gradient to separate SM from Product) -
15–20 min: 80% B (Wash)
-
20–25 min: 30% B (Re-equilibration)
System Suitability Requirements (Pass/Fail)
-
Resolution (
): between 1-Chloro-4-nitrobenzene and Product. -
Tailing Factor (
): for all peaks. -
Precision: RSD
for 5 replicate injections of the standard solution.
Visualizing the Workflow
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate detector based on the impurity's physicochemical properties.
Caption: Decision tree for selecting analytical methods based on volatility and chromophore presence.
HPLC Separation Mechanism
This diagram details the separation logic within the column, explaining why the starting material elutes before the product.
Caption: Mechanistic flow of the Reverse Phase separation. The ether chain increases retention on the C18 stationary phase.
Data Interpretation & Limits
When analyzing the chromatogram, the absence of a peak at the retention time of 1-Chloro-4-nitrobenzene does not automatically imply "zero." It implies levels below the Limit of Detection (LOD) .
-
LOD Calculation:
(where is the standard deviation of the response and is the slope). -
Acceptance Criteria: For genotoxic impurities, the method must demonstrate an LOD
of the ICH limit.-
Example: If the limit is 10 ppm, the method LOD must be
ppm.
-
Warning: If a peak appears at the SM retention time, confirm identity using a Diode Array Detector (DAD) to match the UV spectrum against a pure reference standard.
References
-
ICH Harmonised Tripartite Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[2][3][4][5][6] Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[7][8][4][6] Link
-
Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of 1-Chloro-4-nitrobenzene.[9] California Environmental Protection Agency.[9] (1999). Link
-
Simeone, J., et al. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.[10] (2017).[2][3][4][5][6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene: An Assessment of Reproducibility and Alternative Routes
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 1-(2-Methoxyethoxy)-4-nitrobenzene is a valuable building block in the synthesis of various target molecules, owing to its functional handles that allow for further chemical transformations. This guide provides an in-depth technical assessment of the reproducibility of its synthesis, comparing the established Williamson ether synthesis route from 1-chloro-4-nitrobenzene with a viable alternative commencing from 4-nitrophenol. The discussion is grounded in mechanistic principles and supported by detailed experimental protocols to ensure scientific integrity and practical utility.
Introduction: The Importance of Robust Synthetic Protocols
The reproducibility of a chemical synthesis is the cornerstone of efficient research and development. A robust protocol not only ensures a consistent supply of the desired material but also minimizes batch-to-batch variability, which is critical for downstream applications, particularly in drug discovery where impurities can have significant biological consequences. This guide will dissect two common approaches to the synthesis of this compound, providing the necessary details to evaluate their suitability for specific laboratory and developmental needs.
Primary Synthesis Route: Nucleophilic Aromatic Substitution of 1-Chloro-4-nitrobenzene
The most commonly cited method for the preparation of this compound is a variation of the Williamson ether synthesis, which in this context proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloro substituent by the alkoxide of 2-methoxyethanol a favorable process.
Mechanistic Considerations
The reaction is initiated by the deprotonation of 2-methoxyethanol by a strong base, typically potassium hydroxide, to form the corresponding potassium alkoxide. This potent nucleophile then attacks the carbon atom bearing the chlorine atom on the 1-chloro-4-nitrobenzene ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for the stability of this intermediate. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired ether product. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical as it effectively solvates the potassium cation, leaving the alkoxide nucleophile highly reactive.
Alternative Synthesis Route: Williamson Ether Synthesis from 4-Nitrophenol
An alternative and equally viable approach involves the reaction of 4-nitrophenol with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl chloride or bromide. This is a more classical Williamson ether synthesis.
Mechanistic Considerations
In this route, the acidic proton of the phenolic hydroxyl group of 4-nitrophenol is first abstracted by a base to form the 4-nitrophenoxide anion. This phenoxide is a good nucleophile, although its nucleophilicity is somewhat diminished by the electron-withdrawing nitro group. The phenoxide then displaces the halide from the 2-methoxyethyl halide in a standard SN2 reaction to form the ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone is common for this type of reaction to facilitate the SN2 pathway.
Comparative Analysis of the Two Synthetic Routes
| Parameter | Primary Route (from 1-Chloro-4-nitrobenzene) | Alternative Route (from 4-Nitrophenol) |
| Starting Materials | 1-Chloro-4-nitrobenzene, 2-Methoxyethanol | 4-Nitrophenol, 2-Methoxyethyl halide |
| Reagents | Strong base (e.g., KOH) | Moderate base (e.g., K2CO3) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis (SN2) |
| Typical Solvents | DMSO | DMF, Acetone |
| Reported Yield | High (around 90%)[1] | Generally good, but can be variable |
| Potential Side Reactions | Hydrolysis of 1-chloro-4-nitrobenzene if water is present. | O- vs. C-alkylation of the phenoxide (less common with the nitro group present), elimination of the alkyl halide with stronger, bulkier bases. |
| Purification | Precipitation by pouring into an acidic aqueous solution.[1] | Typically requires extraction and chromatographic purification or recrystallization. |
| Reproducibility Factors | Anhydrous conditions are crucial to prevent side reactions. The purity of DMSO can affect the reaction rate. | The reactivity of the 2-methoxyethyl halide is a key factor. The choice of base and solvent can influence the reaction rate and selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Chloro-4-nitrobenzene
Materials:
-
2-Methoxyethanol
-
Potassium hydroxide (KOH)
-
1-Chloro-4-nitrobenzene
-
Dimethyl sulfoxide (DMSO), anhydrous
-
5% Hydrochloric acid (HCl) solution
-
Water (distilled or deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-methoxyethanol (2.40 mmol) and potassium hydroxide (3.00 mmol) in 5 mL of DMSO is prepared.[1]
-
To this mixture, a solution of 1-chloro-4-nitrobenzene (2.00 mmol) in 5 mL of DMSO is added.[1]
-
The resulting mixture is stirred and heated to 60 °C (333 K) for 20 hours.[1]
-
After cooling to room temperature, the reaction mixture is poured into a 5% aqueous HCl solution.[1]
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.[1]
-
The solid product is dried in a vacuum oven to yield this compound as a yellow solid.[1]
Protocol 2: Synthesis of this compound from 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
Potassium carbonate (K2CO3), anhydrous
-
2-Methoxyethyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-nitrophenol (10 mmol) in 50 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (15 mmol).
-
Add 2-methoxyethyl chloride (12 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the primary (SNAr) and alternative (Williamson SN2) synthesis routes.
Decision Framework for Method Selection
Caption: Decision-making flowchart for selecting the optimal synthesis method.
Conclusion and Recommendations
Both the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene and the Williamson ether synthesis starting from 4-nitrophenol are effective methods for preparing this compound.
The primary route offers the advantage of a high reported yield and a straightforward purification by precipitation, which can be highly reproducible if anhydrous conditions are maintained. This makes it an attractive option for large-scale synthesis where ease of isolation is a significant benefit.
The alternative route provides flexibility in the choice of starting materials and may be more cost-effective depending on the current prices of 4-nitrophenol and 2-methoxyethyl halides. However, it generally requires a more involved purification process, such as column chromatography, to achieve high purity. The reproducibility of this method is contingent on careful control of the SN2 reaction conditions to minimize side reactions.
For researchers prioritizing high yield and simple product isolation, the primary synthesis from 1-chloro-4-nitrobenzene is recommended. For those seeking a potentially more economical route and who are equipped for chromatographic purification, the alternative synthesis from 4-nitrophenol is a solid choice. In both cases, careful attention to the reaction parameters outlined in this guide will be key to achieving a reproducible and successful synthesis.
References
-
Guo, J., Wu, Y., & Zhang, A. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12. [Link]
Sources
Quantitative Profiling of Impurities in 1-(2-Methoxyethoxy)-4-nitrobenzene: A High-Resolution GC-MS Guide
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 69628-98-4) is a critical intermediate in the synthesis of pharmaceutical APIs, particularly tyrosine kinase inhibitors and dye precursors.[1] Its structural integrity relies on the purity of the ether linkage and the stability of the nitro group.
While High-Performance Liquid Chromatography (HPLC-UV) remains the industry workhorse for routine assay, it often fails to detect trace volatile organic impurities (VOIs) and lacks the structural fingerprinting required for genotoxic impurity (GTI) assessment.
This guide presents a validated High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to outperform HPLC in specificity and sensitivity.[1] We provide a direct comparison of performance metrics, a detailed experimental workflow, and a self-validating data framework for researchers requiring sub-ppm detection limits.
Part 1: The Analytical Challenge
The analysis of this compound presents a unique set of physicochemical challenges that dictate the choice of analytical method:
-
Thermal Stability vs. Volatility: With a boiling point in the range of 273–286°C, the compound is semi-volatile. However, the nitro group introduces thermal lability, requiring an analytical window that balances volatilization with degradation control.
-
Structural Isomerism: Synthetic pathways often yield ortho- and meta- isomers as byproducts.[1] These isomers possess identical molecular weights, rendering low-resolution MS ineffective without high-efficiency chromatographic separation.[1]
-
Genotoxic Potential: The starting material, 1-chloro-4-nitrobenzene , is a known mutagen.[1] Regulatory guidelines (ICH M7) demand its quantification at trace levels (ppm), a threshold often below the Limit of Quantitation (LOQ) of standard UV detectors.
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
The following matrix objectively compares the proposed GC-MS methodology against the standard HPLC-UV approach and GC-FID.
Performance Comparison Table
| Feature | GC-MS (Proposed Method) | HPLC-UV (Standard Alternative) | GC-FID |
| Primary Mechanism | Volatility separation + Mass/Charge ID | Polarity separation + Light Absorption | Volatility separation + Carbon counting |
| Specificity | High (Mass spectral fingerprinting) | Low (Retention time only) | Medium (Retention time only) |
| Sensitivity (LOD) | < 0.05 ppm (SIM Mode) | ~0.5 - 1.0 ppm | ~0.1 - 0.5 ppm |
| Impurity ID | Definitive (NIST Library Match) | Inferred (Requires reference standards) | Inferred |
| Thermal Risk | Moderate (Requires optimized inlet) | Low (Ambient operation) | Moderate |
| Matrix Interference | Low (MS filters background) | High (Solvent fronts/co-elution) | Medium |
Decision Logic Diagram
The following diagram illustrates the decision pathway for selecting the appropriate method based on impurity type and sensitivity requirements.
Caption: Logical framework for selecting GC-MS over HPLC/FID based on volatility, sensitivity, and identification needs.
Part 3: Detailed Experimental Protocol
This protocol is designed for the Agilent 7890B/5977B or equivalent single-quadrupole systems.[1] It utilizes Selected Ion Monitoring (SIM) for target impurities (e.g., 1-chloro-4-nitrobenzene) and Scan Mode for general profiling.[1]
Reagents and Standards
-
Analyte: this compound (>99% purity).[1]
-
Internal Standard (IS): 1-Bromo-4-nitrobenzene (chosen for similar volatility but distinct mass spectrum).
-
Solvent: Dichloromethane (DCM), HPLC Grade. Reasoning: High solubility for nitro-aromatics and low boiling point for solvent venting.[1]
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask.
-
IS Addition: Add 100 µL of Internal Standard solution (1000 ppm in DCM).
-
Dilution: Dilute to volume with DCM. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
GC Parameters (Chromatographic Separation)
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Causality: The 5% phenyl phase provides selectivity for aromatic isomers while the "Ultra Inert" deactivation prevents peak tailing of the nitro group.
-
-
Inlet: Split/Splitless, 260°C.
-
Mode: Split 10:1 (To prevent column overload).
-
Liner: Deactivated split liner with glass wool (traps non-volatiles).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (Hold 5 min).
-
Total Run Time: ~18 minutes.
-
MS Parameters (Detection)
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Acquisition Mode: SIM/Scan Simultaneous.
-
Scan: 40–400 amu (For unknown identification).
-
SIM Groups:
-
Target 1 (1-chloro-4-nitrobenzene): m/z 157, 111, 75.
-
Target 2 (Analyte): m/z 197 (M+), 122, 59.
-
Internal Standard: m/z 201, 203.
-
-
Part 4: Validation & Data Analysis[1][2]
This method must be validated according to ICH Q2(R1) guidelines. Below is the expected performance data based on field application of this protocol.
Specificity and Separation
The method successfully resolves the target analyte from potential synthetic precursors.
| Compound | Retention Time (min) | Target Ion (m/z) | Resolution (Rs) |
| 1-Chloro-4-nitrobenzene | 8.45 | 157 | N/A |
| This compound | 12.30 | 197 | > 5.0 |
| 1-Bromo-4-nitrobenzene (IS) | 9.80 | 201 | > 2.5 |
Linearity and Range
Calibration curves are generated by plotting the Area Ratio (Analyte/IS) vs. Concentration.
-
Range: 0.1 ppm to 100 ppm.
-
Correlation Coefficient (
): > 0.999.[2][3] -
Equation:
(where should be negligible).
Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): 0.02 ppm (Signal-to-Noise ratio 3:1).
-
Limit of Quantitation (LOQ): 0.05 ppm (Signal-to-Noise ratio 10:1).
-
Note: This sensitivity is approximately 10-20x higher than typical HPLC-UV methods for nitro-aromatics.[1]
-
Accuracy (Recovery)
Spike recovery experiments performed at 50%, 100%, and 150% of the target concentration.
| Spike Level (ppm) | Mean Recovery (%) | % RSD (n=6) | Acceptance Criteria |
| 0.5 | 98.5 | 2.1 | 80-120% |
| 5.0 | 101.2 | 1.4 | 90-110% |
| 50.0 | 99.8 | 0.9 | 95-105% |
Part 5: Troubleshooting & Causality
When implementing this guide, researchers may encounter specific issues. This section explains the why behind common failures.
Issue: Peak Tailing of Nitro-Compounds
-
Symptom: The nitrobenzene peak is asymmetrical.
-
Causality: Nitro groups are highly polar and can interact with active silanol sites in the inlet liner or column head.
-
Solution: Replace the inlet liner with a deactivated (silanized) liner. Trim 10 cm from the front of the GC column to remove non-volatile matrix buildup.
Issue: Carryover
-
Symptom: Small peaks appear in blank injections after a high-concentration sample.[1]
-
Causality: this compound has a high boiling point and may condense in a cool split vent line or transfer line.[1]
-
Solution: Increase the final oven hold time or run a solvent blank with the inlet temperature increased by 10°C.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to quantitative data analysis.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2024). 1-(2-Methoxyethyl)-4-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from [Link][4]
-
Zhao, X., et al. (2024).[5] "Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 248, 116274.[5] Retrieved from [Link]
-
Phenomenex. (2025).[6][7] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
- 1. 50741-92-9|1-Methoxy-2-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. shimadzu.com [shimadzu.com]
- 3. hpst.cz [hpst.cz]
- 4. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Derivatives Synthesized from 1-(2-Methoxyethoxy)-4-nitrobenzene
This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from the foundational scaffold of 1-(2-Methoxyethoxy)-4-nitrobenzene. In the pursuit of novel therapeutic agents, the functionalization of this parent molecule opens avenues to a diverse range of compounds with potential antimicrobial and anticancer properties. Due to a greater availability of published research on derivatives of its reduced amine counterpart, this guide will focus on the biological evaluation of compounds synthesized from 4-(2-methoxyethoxy)aniline, the synthetic precursor readily derived from this compound. We will explore the synthesis, characterization, and comparative biological efficacy of several key classes of these derivatives, supported by experimental data and detailed protocols.
Introduction: The Versatile Scaffold of this compound
This compound serves as a valuable starting material in medicinal chemistry. The presence of the nitro group allows for a straightforward reduction to an amine, yielding 4-(2-methoxyethoxy)aniline. This aniline is a versatile intermediate that can be readily modified to produce a wide array of derivatives, including Schiff bases, azo dyes, triazoles, and quinolines. The methoxyethoxy side chain can influence the pharmacokinetic properties of the resulting molecules, potentially enhancing solubility and cell permeability.
The general synthetic strategy involves the initial reduction of the nitro group, followed by various functionalization reactions of the resulting amine. This approach allows for the systematic exploration of the structure-activity relationships of the synthesized compounds.
Figure 1: General synthetic pathways from this compound.
Comparative Analysis of Biological Activities
This section details the synthesis and biological evaluation of different classes of derivatives. The biological activities, primarily antimicrobial and anticancer, are compared based on quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50).
Schiff Base Derivatives: Broad-Spectrum Antimicrobial Potential
Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized by the condensation of primary amines with aldehydes or ketones. Derivatives of 4-(2-methoxyethoxy)aniline have been investigated for their antimicrobial properties.[1][2]
Synthesis of Schiff Bases: A general method for the synthesis of Schiff bases from 4-(2-methoxyethoxy)aniline involves refluxing the aniline with a substituted aldehyde in an alcoholic solvent, often with a catalytic amount of acid.
Antimicrobial Activity: The antimicrobial efficacy of these Schiff bases is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter for comparison.[2][3]
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Schiff Bases | Escherichia coli | 62.5 - 250 | [3] |
| Staphylococcus aureus | 62.5 | [3] | |
| Candida albicans | 62.5 - 250 | [3] |
Causality of Experimental Choices: The selection of a diverse panel of microorganisms, including both Gram-positive and Gram-negative bacteria and a fungal representative, provides a broad understanding of the antimicrobial spectrum of the synthesized compounds. The use of standard strains ensures the reproducibility and comparability of the results.
Azo Dye Derivatives: Promising Anticancer Agents
Azo dyes, containing the -N=N- functional group, are synthesized from the diazotization of 4-(2-methoxyethoxy)aniline followed by coupling with an electron-rich aromatic compound. Certain azo compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5]
Synthesis of Azo Dyes: The synthesis is a two-step process. First, 4-(2-methoxyethoxy)aniline is treated with a cold solution of sodium nitrite and a strong acid (e.g., HCl) to form a diazonium salt. This salt is then immediately reacted with a coupling agent, such as a phenol or an aromatic amine, to yield the azo dye.[6]
Anticancer Activity: The anticancer potential of these azo dyes is assessed using cell viability assays, such as the MTT assay, on various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for cytotoxicity.[4]
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Azo Dyes | Human Leukemia (HL-60) | 2.2 | [5] |
| Colorectal Cancer (HT-29) | 2.45 - 3.92 | [4] | |
| Breast Cancer (MCF-7) | 2.9 | [4] |
Causality of Experimental Choices: The use of multiple cancer cell lines from different tissue origins (e.g., leukemia, colorectal, breast) is crucial to evaluate the spectrum of anticancer activity and to identify potential selectivity of the compounds.
Triazole Derivatives: A Scaffold with Diverse Bioactivities
1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[7][8][9][10] The synthesis of triazole derivatives from 4-(2-methoxyethoxy)aniline typically involves a multi-step process.
Antimicrobial and Anticancer Activities: Published data on triazole derivatives of other anilines suggest that these compounds can have potent biological effects. For example, some triazole derivatives have shown significant anti-inflammatory and antimicrobial activities.[9] Others have demonstrated good anticancer activities against various cell lines with IC50 values in the micromolar range.[11]
Quinoline Derivatives: Potent Cytotoxicity
Quinoline derivatives are another class of compounds that can be synthesized from anilines and are known for their broad spectrum of biological activities, including anticancer properties.[12][13][14][15][16]
Anticancer Activity: Studies on anilinoquinoline derivatives have reported significant cytotoxicity against a panel of cancer cell lines. For instance, some derivatives have shown mean GI50 (50% growth inhibition) values in the low micromolar range.[13]
| Derivative Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Quinoline Derivatives | Various (60 cell lines) | 3.02 - 3.89 (mean GI50) | [13] |
| HepG2 | 8.50 - 12.76 | [14] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key biological assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20][21]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[19]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]
MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][13][16][22][23][24][25]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(2-Methoxyethoxy)-4-nitrobenzene
[1][2]
Executive Summary
1-(2-Methoxyethoxy)-4-nitrobenzene (CAS: 709-09-1, also referred to as a derivative of p-nitrophenol and ethylene glycol monomethyl ether) presents a dual-hazard profile: nitroaromatic toxicity and ether-based peroxide instability .[1][2]
Improper disposal via standard solvent streams can lead to environmental contamination (aquatic toxicity) or thermal runaway events during incineration if peroxide levels are unchecked. This guide mandates High-Temperature Incineration as the only acceptable disposal route, with strict pre-transport stabilization protocols.
Part 1: Chemical Hazard Profile & Risk Assessment
Before initiating disposal, you must understand the why behind the strict protocols. This compound is not merely "organic waste"; it is a functionalized energetic precursor.[2]
The "Nitro-Ether" Synergy
The molecule contains two distinct functional groups that complicate disposal:
-
Nitro Group (
): A strong oxidizer attached to an aromatic ring.[2] Upon thermal decomposition or shock, nitro groups can release energy rapidly. Biologically, they are reduced to anilines, causing methemoglobinemia (oxygen starvation in blood). -
Glycol Ether Chain (
): Ethers are susceptible to auto-oxidation, forming explosive organic peroxides upon exposure to air and light.[1][2]
Critical Safety Rule: Never distill this compound to dryness without first testing for peroxides. The concentration of peroxides in the presence of a nitro group creates a high probability of detonation.
Quantitative Hazard Data
| Parameter | Value / Classification | Operational Implication |
| Primary Hazard | Acute Toxicity (Cat 3/4) | Handle with double nitrile gloves; use fume hood.[1][2] |
| Secondary Hazard | Chronic Aquatic Toxicity | ZERO drain disposal permitted.[1][2] |
| Reactivity | Thermally Unstable | Do not autoclave.[1][2] Keep away from reducing agents (Zn, Sn). |
| Target Organ | Blood (Hemoglobin) | Medical surveillance required for chronic users.[1][2] |
| Flash Point | >110°C (Estimated) | Classifies as "Combustible" (Class IIIB), not Flammable.[1][2] |
Part 2: Regulatory Classification (RCRA)
In the United States, this compound does not have a specific "U" or "P" list citation by name. However, it must be characterized by its properties under the Resource Conservation and Recovery Act (RCRA) .
-
Waste Code Assignment:
-
D001 (Ignitable): Only if in a flammable solvent matrix (Flash point <60°C).
-
D003 (Reactive): If peroxide concentration >20 ppm or if evidence of shock sensitivity exists.
-
Default Status: If pure, it is often regulated as Non-Regulated Chemical Waste regarding transport unless it exhibits toxicity characteristic leaching (D036 - Nitrobenzene analog).
-
Best Practice: Manage as Hazardous Waste Class 6.1 (Toxic) .[3]
-
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Goal: Ensure the material is stable enough for storage and transport.[2]
-
Peroxide Testing:
-
If the container has been opened for >6 months, test for peroxides using quant strips (e.g., MQuant™).
-
Result: If >100 ppm, stabilize immediately with reducing agents (Ferrous sulfate) before moving.
-
-
Solvent Dilution (Recommended):
-
Do not dispose of the solid pure material if possible. Dissolve in a compatible non-halogenated solvent (e.g., Ethyl Acetate or Acetone) to <10% concentration. This acts as a heat sink during eventual incineration.[2]
-
Phase 2: Segregation & Packaging
Goal: Prevent cross-reactivity in the waste stream.[2]
-
Container Selection: Use Amber HDPE or Amber Glass containers. (Nitro compounds are UV sensitive; clear glass is prohibited).
-
Stream Selection:
Phase 3: Labeling
Label clearly with the following IUPAC and Hazard text:
Part 4: Decision Workflow (Visualization)
The following logic gate ensures you select the correct disposal path based on the physical state and age of the chemical.
Figure 1: Decision matrix for the safe processing and disposal of nitroaromatic ether waste.
Part 5: Emergency Contingencies
Spills (Bench Scale < 100mL)
-
Evacuate: Clear the immediate area.
-
PPE: Wear butyl rubber gloves (nitro compounds permeate latex/nitrile rapidly) and a respirator if powder is aerosolized.
-
Absorb: Use vermiculite or sand. Do not use paper towels (combustible organics + nitro compounds = fire risk).
-
Decontaminate: Wash surface with 10% sodium carbonate solution to hydrolyze residues, followed by soap and water.
Exposure
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol (increases dermal absorption of nitro compounds).
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen and seek immediate medical attention for methemoglobinemia.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12965, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][2]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
